chlorhexidine
Description
Properties
IUPAC Name |
2-[6-[[amino-[[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30Cl2N10/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXZTYHSJHQHIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30Cl2N10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals from methanol; [HSDB], Solid | |
| Record name | Chlorhexidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/800 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Chlorhexidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015016 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
MW: 578.38; crystals; decomposes 260-262 °C. Solubility in water at 20 °C: 0.06 g/100 mL /Chlorhexidine dihydrochloride/, Solubility in water at 20 °C: >50% /Chlorhexidine d-digluconate/, In water, 800 mg/L at 20 °C, 2.61e-02 g/L | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 371 | |
| Record name | CHLORHEXIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7196 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 371 | |
| Record name | Chlorhexidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015016 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystals from methanol, Solid | |
CAS No. |
55-56-1 | |
| Record name | Chlorhexidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,11,13-Tetraazatetradecanediimidamide, N1,N14-bis(4-chlorophenyl)-3,12-diimino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chlorhexidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.217 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORHEXIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7196 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Chlorhexidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015016 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
134 °C | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 371 | |
| Record name | CHLORHEXIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7196 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 371 | |
| Record name | Chlorhexidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015016 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Chlorhexidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and methodologies involved in the synthesis and characterization of chlorhexidine (B1668724), a widely used antiseptic agent. The information is intended to support research, development, and quality control activities related to this important pharmaceutical compound.
Chemical Synthesis of this compound
The industrial synthesis of this compound is a well-established two-step process. The first step involves the formation of the intermediate hexamethylenebis(cyanoguanidine) (HMBCG), followed by the condensation of this intermediate with p-chloroaniline to yield this compound.
Synthesis Pathway
The overall synthetic route for this compound is depicted below. The process begins with the reaction of hexamethylenediamine (B150038) with sodium dicyanamide (B8802431), followed by the addition of p-chloroaniline.
Caption: General synthesis pathway of this compound.
Experimental Protocols
The following protocols are derived from established patent literature and provide a general framework for the synthesis of this compound. Researchers should adapt and optimize these procedures based on their specific laboratory conditions and safety protocols.
Step 1: Synthesis of Hexamethylenebis(cyanoguanidine) (HMBCG)
-
Materials:
-
Hexamethylenediamine dihydrochloride (B599025)
-
Sodium dicyanamide
-
n-Butanol (or isopropanol)
-
Triethylamine (B128534) (optional, as a catalyst)
-
-
Procedure:
-
Suspend hexamethylenediamine dihydrochloride and sodium dicyanamide in n-butanol in a reaction vessel equipped with a reflux condenser and a stirrer.
-
The molar ratio of hexamethylenediamine dihydrochloride to sodium dicyanamide is typically around 1:2 to 1:2.2.
-
Optionally, a catalytic amount of a base like triethylamine can be added to adjust the pH to approximately 9.
-
Heat the mixture to reflux (approximately 110-120°C) and maintain for 2 to 8.5 hours.
-
After the reaction is complete, cool the mixture.
-
The precipitated HMBCG can be isolated by filtration.
-
Wash the product with water to remove inorganic salts and then with a suitable organic solvent (e.g., ethanol) to remove unreacted starting materials.
-
Dry the purified HMBCG under vacuum.
-
Step 2: Synthesis of this compound
-
Materials:
-
Hexamethylenebis(cyanoguanidine) (HMBCG)
-
p-Chloroaniline hydrochloride
-
2-Ethoxyethanol (or n-butanol)
-
-
Procedure:
-
Dissolve HMBCG and p-chloroaniline hydrochloride in 2-ethoxyethanol in a reaction vessel. The typical molar ratio of HMBCG to p-chloroaniline hydrochloride is approximately 1:2.
-
Heat the reaction mixture to reflux (around 135-175°C) and maintain for 2 to 7 hours.
-
Upon completion of the reaction, cool the mixture to allow the this compound product to crystallize.
-
Isolate the crude this compound by filtration.
-
The product can be purified by recrystallization from a suitable solvent.
-
Quantitative Data for Synthesis
The following table summarizes typical reaction parameters and outcomes for the synthesis of this compound.
| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Hexamethylenediamine dihydrochloride, Sodium dicyanamide | n-Butanol | 113-115 | 8.5 | 44.6 | 93.5 (HPLC) |
| 1 | Hexamethylenediamine hydrochloride, Sodium dicyanamide | n-Butanol | 100-140 | 2-7 | up to 95.6 | - |
| 2 | HMBCG, p-Chloroaniline hydrochloride | 2-Ethoxyethanol | Reflux | 3 | 90.3 | - |
| 2 | HMBCG, Chloroaniline hydrochloride | Glycol ether or n-Butanol | 135-175 | 2-7 | up to 84.7 | up to 97 |
Characterization Techniques for this compound
A variety of analytical techniques are employed to confirm the identity, purity, and quantity of this compound. The following sections detail the methodologies for the most common characterization techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for the determination of this compound and its related impurities.
Caption: Workflow for HPLC analysis of this compound.
The following table summarizes various reported HPLC methods for the analysis of this compound.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Luna® 150 mm × 3 mm, 3 µm CN | XBridge C18, 4.6 x 150 mm, 5 µm | BIST B+ 150 x 4.6 mm, 5 µm |
| Mobile Phase | Methanol:Water (55:45) with NaCl and 0.02% formic acid | Acetonitrile:Phosphate buffer (pH 3.0) (32:68 v/v) | Acetonitrile and Water with sulfuric acid buffer |
| Flow Rate | Not specified | 1.0 mL/min | Not specified |
| Detector | UV at 255 nm | UV, wavelength not specified | UV |
| Run Time | < 5 minutes | < 10 minutes | Not specified |
| Linearity Range | 0.5 - 21.2 µg/mL | Not specified | Not specified |
| Correlation Coefficient (R²) | > 0.999 | Not specified | Not specified |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a simple and rapid method for the quantification of this compound in solutions.
-
Solvent Selection: Choose a suitable solvent in which this compound is soluble and that does not interfere with its absorbance in the UV region. n-Butanol is a commonly used solvent.
-
Standard Preparation: Prepare a stock solution of this compound of a known concentration in the chosen solvent. From the stock solution, prepare a series of standard solutions of decreasing concentrations.
-
Sample Preparation: Prepare the sample solution containing an unknown concentration of this compound in the same solvent.
-
Measurement:
-
Set the spectrophotometer to scan the UV region (typically 200-400 nm).
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each standard solution and the sample solution at the wavelength of maximum absorbance (λmax).
-
-
Quantification:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.
-
Determine the concentration of this compound in the sample solution by interpolating its absorbance on the calibration curve.
-
| Analyte | Solvent | λmax (nm) | Linearity Range (µg/mL) | Correlation Coefficient (R²) |
| This compound Hydrochloride | n-Butanol | 260 | 10-100 | 0.987 |
| This compound | - | 255 | - | - |
| This compound | - | 238 (for p-chloroaniline impurity) | - | - |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the this compound molecule, thereby confirming its chemical structure.
-
Sample Preparation: The sample can be prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
KBr Pellet: Mix a small amount of the this compound sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
ATR: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
-
Measurement:
-
Record the background spectrum (of air or the empty ATR crystal).
-
Record the sample spectrum over the typical infrared range (e.g., 4000-400 cm⁻¹).
-
The resulting spectrum is a plot of transmittance or absorbance versus wavenumber.
-
-
Interpretation: Identify the characteristic absorption bands corresponding to the functional groups in this compound.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3325 | N-H stretching | Amine (N-H) |
| ~2947 | C-H stretching | Alkane (C-H) |
| 1600-1650 | C=N stretching | Guanidine (B92328) |
| 1500-1550 | C=C stretching | Aromatic ring |
| ~1246 | C-N stretching | Aromatic amine |
| ~1093 | C-N stretching | Aliphatic amine |
| 800-850 | C-H bending | p-disubstituted benzene |
| 600-700 | C-Cl stretching | Chloroalkane |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of this compound by analyzing the chemical environment of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
-
Sample Preparation: Dissolve a small amount of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Measurement:
-
Place the sample tube in the NMR spectrometer.
-
Acquire the ¹H and ¹³C NMR spectra.
-
-
Interpretation: Analyze the chemical shifts, coupling patterns, and integration of the signals to assign them to the specific protons and carbons in the this compound molecule.
¹H NMR:
| Chemical Shift (ppm) | Assignment |
| ~7.3 | Aromatic protons |
| ~3.1 | Methylene protons adjacent to nitrogen |
| ~1.4 | Methylene protons |
| ~1.2 | Methylene protons |
¹³C NMR:
The ¹³C NMR spectrum of this compound shows characteristic signals for the aromatic carbons, the guanidine carbons, and the aliphatic carbons of the hexamethylene chain.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically after separation by liquid chromatography (LC-MS).
-
Ionization: Ionize the this compound molecules using a suitable technique, such as electrospray ionization (ESI).
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions to generate a mass spectrum.
| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) |
| ESI+ | 505.2 [M+H]⁺ | 381, 253, 170, 127 (p-chloroaniline) |
Titrimetric Analysis
A simple acid-base titration can be used for the quantitative determination of this compound in various formulations.
-
Sample Preparation: Dissolve a known amount of the this compound-containing sample in a suitable solvent mixture (e.g., alcohol-ketone).
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., hydrochloric acid).
-
Endpoint Detection: Use a suitable indicator (e.g., bromophenol blue) or a pH meter to determine the endpoint of the titration. The color change of bromophenol blue from blue to green indicates the endpoint.
-
Calculation: Calculate the concentration of this compound based on the volume of titrant used and the stoichiometry of the reaction.
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. For specific applications, it is crucial to consult detailed pharmacopeial monographs and validated analytical procedures.
An In-depth Technical Guide to the Core Mechanism of Action of Chlorhexidine Against Gram-Positive Bacteria
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chlorhexidine (B1668724) (CHX) is a potent, broad-spectrum cationic bisbiguanide antiseptic widely utilized in clinical and pharmaceutical settings for its efficacy against a range of microbes, particularly Gram-positive bacteria.[1][2] Its mechanism of action is multifaceted and concentration-dependent, primarily targeting the bacterial cell membrane.[1][3] This technical guide provides a detailed exploration of the molecular interactions, cellular consequences, and key experimental methodologies used to elucidate the antimicrobial effects of this compound on Gram-positive organisms.
Core Mechanism of Action
The bactericidal and bacteriostatic effects of this compound are a result of a sequence of interactions with the bacterial cell structure, beginning with surface binding and culminating in cytoplasmic coagulation at high concentrations.[][5] Gram-positive bacteria are particularly susceptible due to the composition of their cell envelope.[1][]
Initial Electrostatic Interaction and Binding
At physiological pH, this compound salts dissociate, yielding a positively charged cation.[1][3] The initial and critical step in its antimicrobial action is the rapid electrostatic attraction between the cationic this compound molecule and the negatively charged components of the Gram-positive bacterial cell wall.[6] Key binding sites include:
-
Teichoic Acids (TAs): Wall teichoic acids (WTAs) anchored to the peptidoglycan.
-
Lipoteichoic Acids (LTAs): Anchored to the cytoplasmic membrane.[7]
These anionic polymers are rich in phosphate (B84403) groups, providing a high density of negative charges on the bacterial surface, which facilitates the strong and specific adsorption of this compound.[6][7] This binding is a rapid prerequisite for subsequent disruptive actions, often occurring within 20 seconds.[3]
Concentration-Dependent Membrane Disruption
The primary target of this compound is the cytoplasmic membrane. Its effects are distinctly modulated by its concentration.[3][5]
-
At Low Concentrations (Bacteriostatic Effect): this compound disrupts the semi-permeability of the cell membrane, leading to a loss of osmotic equilibrium.[3][] This causes the leakage of low-molecular-weight intracellular components, most notably potassium (K+) and magnesium (Mg2+) ions.[3][6] The loss of these ions inhibits the activity of essential membrane-bound enzymes, such as ATPase, disrupting cellular metabolic processes and resulting in a bacteriostatic effect.[3][5]
-
At High Concentrations (Bactericidal Effect): As the concentration of this compound increases, its disruptive effect on the membrane becomes more severe. The structural integrity of the cytoplasmic membrane is compromised, leading to the leakage of larger, essential macromolecules like ATP and nucleic acids.[3][6] Subsequently, this compound penetrates the cell's interior, causing the precipitation and coagulation of cytoplasmic proteins and nucleic acids by forming complexes with phosphorylated compounds.[3][6] This irreversible damage results in cell death.[][5]
Caption: Overall mechanism of this compound action on Gram-positive bacteria.
Quantitative Data: Susceptibility of Gram-Positive Bacteria
The efficacy of this compound is quantified using Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values. Gram-positive bacteria are generally highly susceptible, with low MIC and MBC values.[1][8]
| Gram-Positive Species | Test Method | MIC (mg/L) | MBC (mg/L) | Reference(s) |
| Staphylococcus aureus | Broth Microdilution | 1 - 8 | 2 - 6 | [9][10][11] |
| Methicillin-Resistant S. aureus (MRSA) | Not Specified | 2 (Pooled Mean) | 2 (Pooled Mean) | [11][12] |
| Streptococcus spp. | Not Specified | - | 9 (Pooled Mean) | [11] |
| Enterococcus faecalis | Not Specified | - | - | [13] |
Note: Values can vary based on the specific strain, testing methodology, and presence of resistance mechanisms.
Experimental Protocols
The following protocols are foundational for assessing the antimicrobial properties of this compound.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method for determining the MIC of this compound against a target Gram-positive bacterium.[9][10]
Caption: Experimental workflow for MIC determination via broth microdilution.
Methodology:
-
Preparation of this compound Dilutions: Aseptically prepare a two-fold serial dilution of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. Concentrations typically range from 64 mg/L to 0.25 mg/L.
-
Inoculum Preparation: Culture the test organism on an appropriate agar (B569324) plate. Select several colonies to inoculate a sterile saline or broth solution. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions.
-
Controls: Include a positive control well (broth and inoculum, no this compound) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours under ambient air conditions.
-
Reading MIC: The MIC is defined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the organism.
Protocol: Membrane Integrity Assessment
This protocol uses fluorescent staining to differentiate between bacteria with intact and compromised cell membranes, providing a direct measure of this compound's membrane-damaging effects.[14][15]
Methodology:
-
Bacterial Suspension: Prepare a suspension of the Gram-positive bacteria in a suitable buffer (e.g., PBS) to a defined optical density.
-
Reagent Preparation: Use a commercially available kit (e.g., BacLight LIVE/DEAD) containing two fluorescent dyes:
-
SYTO 9: A green-fluorescent stain that penetrates both live and dead cells.
-
Propidium Iodide (PI): A red-fluorescent stain that only enters cells with damaged membranes.
-
-
Treatment: Add this compound to the bacterial suspension at the desired test concentration. Include an untreated control.
-
Staining: At specified time points (e.g., 0, 5, 15, 30 minutes), add the SYTO 9 and PI dye mixture to the bacterial suspensions and incubate in the dark for 15 minutes.
-
Analysis: Analyze the samples using:
-
Fluorescence Microscopy or Confocal Laser Scanning Microscopy (CLSM): To visualize and count the number of live (green) versus dead (red) cells.[14]
-
Flow Cytometry: To quantify the proportion of live and dead cells in the population.
-
-
Data Interpretation: An increase in the red-fluorescent cell population over time indicates a loss of membrane integrity due to this compound exposure.
Protocol: Cytoplasmic Content Leakage Assay
This method quantifies the leakage of intracellular materials, such as nucleic acids, by measuring the absorbance of the cell supernatant at 260 nm (A260).[16]
Caption: Logical workflow for measuring cytoplasmic leakage (A260 Assay).
Methodology:
-
Cell Preparation: Grow the test bacteria to the mid-logarithmic phase. Harvest the cells by centrifugation, wash them twice with a sterile buffer (e.g., PBS), and resuspend them in the same buffer to a specific optical density.
-
Treatment: Divide the cell suspension into aliquots. Add this compound to achieve the desired final concentrations. Include an untreated sample as a negative control and a sample treated with a known membrane-disrupting agent or heat as a positive control for maximum leakage.
-
Incubation and Sampling: Incubate the suspensions at 37°C. At predetermined time intervals (e.g., 0, 30, 60, 120 minutes), remove an aliquot from each treatment group.
-
Separation: Immediately centrifuge the aliquots to pellet the bacterial cells.
-
Measurement: Carefully transfer the supernatant to a UV-transparent cuvette and measure the absorbance at 260 nm using a spectrophotometer.
-
Data Analysis: An increase in the A260 reading of the supernatant compared to the untreated control indicates the release of nucleic acids and other 260 nm-absorbing materials from the cytoplasm, signifying membrane damage.[16]
Conclusion
The mechanism of action of this compound against Gram-positive bacteria is a well-defined, multi-step process initiated by electrostatic binding to the anionic cell envelope. Its primary mode of action is the concentration-dependent disruption of the cytoplasmic membrane, leading to bacteriostasis at low concentrations through ion leakage and bactericidal activity at high concentrations via gross membrane failure and cytoplasmic coagulation. The quantitative and qualitative methods detailed herein provide a robust framework for researchers to evaluate the efficacy of this compound and develop novel antiseptic agents targeting similar pathways.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Differential Actions of this compound on the Cell Wall of Bacillus subtilis and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 5. droracle.ai [droracle.ai]
- 6. This compound in Dentistry: Pharmacology, Uses, and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of a Broth Microdilution Method To Characterize this compound MICs among Bacteria Collected from 2005 to 2019 at Three U.S. Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bacterial sensitivity to this compound and povidone-iodine antiseptics over time: a systematic review and meta-analysis of human-derived data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessing the Potential for Unintended Microbial Consequences of Routine this compound Bathing for Prevention of Healthcare-associated Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound gluconate attenuates the ability of lipoteichoic acid from Enterococcus faecalis to stimulate toll-like receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of the Effects of this compound on Oral Biofilm Vitality and Structure Based on Viability Profiling and an Indicator of Membrane Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Direct measurement of the bactericidal effect of this compound on human dental plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Fungicidal Action of Chlorhexidine: A Deep Dive into its Effects on Fungal Cell Membranes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorhexidine (B1668724) (CHX), a cationic bisbiguanide antiseptic, is widely utilized for its broad-spectrum antimicrobial properties, which extend to various fungal pathogens, notably Candida species. Its primary mode of action against fungi centers on the catastrophic disruption of the cell membrane's integrity. This technical guide synthesizes current research to provide an in-depth examination of the molecular interactions and downstream cellular consequences of this compound exposure on fungal cell membranes. It details the initial electrostatic attraction, subsequent membrane permeabilization, and the resulting cascade of events including ion leakage, metabolic collapse, and induction of apoptosis-like cell death. This document consolidates quantitative data on its efficacy and outlines key experimental protocols for its study, serving as a comprehensive resource for researchers in mycology and antimicrobial development.
Core Mechanism of Action: Membrane Disruption
The fungicidal effect of this compound is primarily initiated by its interaction with the fungal cell envelope. At physiological pH, this compound salts dissociate, releasing a positively charged cation.[1] This cationic molecule is electrostatically attracted to the negatively charged components of the fungal cell wall and plasma membrane, such as phosphate (B84403) groups in phospholipids (B1166683) and lipopolysaccharides.[2][3]
This binding leads to a rapid and concentration-dependent disruption of membrane integrity.[1][4]
-
At Low Concentrations (Bacteriostatic/Fungistatic): this compound attachment increases membrane permeability, causing the leakage of low molecular weight substances, particularly potassium and phosphorus ions.[3][5] This disrupts the cell's osmotic equilibrium and inhibits membrane-bound enzymes.[5]
-
At High Concentrations (Bactericidal/Fungicidal): The membrane damage is more severe, leading to the leakage of larger cytoplasmic components.[6][7] Ultimately, this causes the coagulation and precipitation of intracellular contents, including nucleoproteins and ATP, resulting in irreversible cell death.[5][7][8][9]
Morphological studies using scanning electron microscopy (SEM) on Candida albicans treated with this compound reveal significant cellular damage. Treated cells appear abnormally shaped with deep wrinkles, deformities, and in some cases, are cracked or ruptured with visible leakage of intracellular material.[10][11]
Interaction with Ergosterol (B1671047)
While direct membrane disruption is the primary mechanism, evidence suggests a more specific interaction with ergosterol, the principal sterol in fungal cell membranes. One study demonstrated that this compound, when complexed with beta-cyclodextrin (B164692), inhibits yeast growth by actively extracting ergosterol from the membrane.[12][13][14] This extraction further compromises membrane fluidity and integrity, enhancing the permeabilization effect.[12][14] This suggests a multi-faceted attack on the membrane, involving both general electrostatic disruption and specific extraction of critical lipid components.
Downstream Cellular Effects: ROS and Metal Ion Homeostasis
Beyond direct membrane damage, sub-lethal concentrations of this compound trigger a cascade of intracellular events. Studies on C. albicans show that CHX treatment leads to an accumulation of intracellular reactive oxygen species (ROS).[10][11] This oxidative stress is linked to the disruption of metal ion homeostasis, particularly involving copper and iron.[11][15] The resulting increase in ROS can induce mitochondrial dysfunction, which is a key step in initiating apoptosis-like cell death pathways in fungi.[10][11]
The diagram below illustrates the primary mode of action of this compound on the fungal cell membrane.
The following diagram illustrates the downstream signaling cascade initiated by this compound.
Quantitative Data Summary
The antifungal efficacy of this compound has been quantified across numerous studies. The following tables summarize key findings regarding its activity against various fungal species, particularly Candida.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Candida Species
| Candida Species | Geometric Mean MIC (mg/L) | MIC Range (mg/L) | Reference |
| C. albicans | 3.03 | 0.78 - 6.25 | [9] |
| C. glabrata | 3.03 | 0.78 - 6.25 | [9] |
| C. parapsilosis | 3.03 | 0.78 - 6.25 | [9] |
| C. tropicalis | 3.03 | 0.78 - 6.25 | [9] |
| C. krusei | 3.03 | 0.78 - 6.25 | [9] |
| Various Fusarium spp. | 8 - 16 | 2 - >64 | [7] |
Data from a study of 79 clinical isolates across eight Candida species.[9]
Table 2: Efficacy of this compound Solutions on Candida spp. Biofilms
| Treatment | C. albicans (% Reduction) | C. parapsilosis (% Reduction) | C. krusei (% Reduction) | C. glabrata (% Reduction) | C. tropicalis (% Reduction) | Reference |
| CHX 0.12% | 79.9 | 96.0 | 96.0 | 94.1 | 99.9 | [8][16] |
| CHX 0.2% | 99.8 | 99.3 | 99.8 | 99.0 | 99.1 | [8][16] |
| CHX 1% | 92.0 | 92.8 | 99.6 | 91.3 | 100 | [8][16] |
Percentage reduction in colony-forming units (CFU) after a 3-minute exposure.[8][16]
Table 3: Effect of this compound Digluconate (CHG) on C. albicans Viability and Metabolic Activity
| CHG Concentration (µM) | Exposure Time | Effect on Viability | Effect on Metabolic Activity | Reference |
| 25 µM | 30 min | Significant growth inhibition | Significant inhibition | [10][11] |
| 25 µM | 2 - 4 hours | Significant cell death | Significant inhibition | [10][11] |
| 50 µM | 30 min | Most fungal cells died | Significant inhibition | [10][11] |
| 50 µM | 2 - 4 hours | Cells completely killed | Significant inhibition | [10][11] |
Experimental Protocols
Reproducible and standardized methodologies are critical for evaluating the antifungal properties of this compound. Below are detailed protocols for key experiments cited in the literature.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 methodology.[9]
-
Fungal Inoculum Preparation: Candida species are cultured on Sabouraud Dextrose Agar (B569324) for 24-48 hours. Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to a final concentration of 0.5–2.5 × 10³ CFU/mL.
-
Drug Dilution: A stock solution of this compound is serially diluted in a 96-well microtiter plate using RPMI 1640 medium to achieve a range of final concentrations (e.g., 0.25 to 128 µg/mL).[17]
-
Inoculation and Incubation: 100 µL of the standardized fungal inoculum is added to each well containing 100 µL of the diluted drug.[17] Plates are incubated at 35°C for 48 hours.
-
MIC Determination: The MIC is defined as the lowest drug concentration that causes a significant inhibition of growth (typically ≥80% for CHX) compared to the growth in the drug-free control well.[9]
Cell Permeability Assay using Propidium (B1200493) Iodide (PI) Staining
This assay assesses membrane integrity by observing the uptake of the fluorescent dye propidium iodide, which can only enter cells with compromised membranes.[4][10]
-
Cell Preparation and Treatment: C. albicans cells are grown to a density of 1 × 10⁷ CFU/mL. The cell suspension is treated with various concentrations of this compound (e.g., 25 µM and 50 µM) for specified time intervals (e.g., 30 min, 2 h, 4 h) at 30°C with shaking. A no-drug control is run in parallel.[10]
-
Staining: After incubation, cells are harvested, washed, and stained with propidium iodide (e.g., 50 µg/mL) for 15 minutes in the dark.[10]
-
Analysis: Cells are observed under a confocal laser scanning microscope (CLSM). The presence of red fluorescence inside the cells indicates a loss of membrane integrity.[10] The kinetics of PI penetration can be monitored over time to quantify the rate of membrane permeabilization.[4]
Biofilm Susceptibility Assay
This protocol evaluates the effectiveness of this compound against fungal biofilms grown on a substrate.
-
Biofilm Formation: Fungal biofilms (e.g., C. albicans) are developed on suitable substrates, such as acrylic resin specimens, in a 24-well plate for a set period (e.g., 24 hours).[18]
-
Treatment: The mature biofilms are exposed to the test solution (e.g., 1 mL of 4% CHX) for various durations (e.g., 2, 4, 6, 8, 10 minutes). A negative control (e.g., 2% sodium hypochlorite) and a positive control (distilled water) are included.[18]
-
Viability Analysis:
-
CFU Counting: Biofilms are scraped from the substrate, vortexed to disaggregate, and serially diluted. Aliquots are plated on agar to count the number of viable colony-forming units.[8]
-
Confocal Microscopy: Biofilms are stained with a viability dye kit (e.g., LIVE/DEAD stain) and imaged with a CLSM. Image analysis software is used to calculate the biovolume of live versus dead cells within the biofilm structure.[18]
-
The diagram below outlines a typical experimental workflow for assessing the antifungal activity of this compound.
Conclusion
This compound exerts a potent and rapid fungicidal effect primarily by disrupting the fungal cell membrane. Its cationic nature drives an electrostatic interaction that increases membrane permeability, leading to the leakage of essential intracellular components and cell death. Further research has elucidated more complex mechanisms, including the extraction of ergosterol and the induction of an apoptotic cascade via ROS production and disruption of metal ion homeostasis. The quantitative data consistently demonstrate its efficacy against a broad range of fungi, including clinically relevant Candida species and their biofilms. The standardized protocols provided herein offer a framework for further investigation into the nuanced antifungal activities of this critical antiseptic agent. This comprehensive understanding is vital for optimizing its clinical use and for the development of new antifungal strategies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. This compound gluconate, its properties and applications in endodontics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Action of this compound Digluconate against Yeast and Filamentous Forms in an Early-Stage Candida albicans Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. mdpi.com [mdpi.com]
- 7. This compound gluconate 0.2% as a treatment for recalcitrant fungal keratitis in Uganda: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. revodontolunesp.com.br [revodontolunesp.com.br]
- 9. researchgate.net [researchgate.net]
- 10. Sub-lethal concentrations of this compound inhibit Candida albicans growth by disrupting ROS and metal ion homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. This compound: beta-cyclodextrin inhibits yeast growth by extraction of ergosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound: beta-cyclodextrin inhibits yeast growth by extraction of ergosterol [pubmed.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. Sub-lethal concentrations of this compound inhibit Candida albicans growth by disrupting ROS and metal ion homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Antifungal susceptibility and clinical efficacy of this compound combined with topical ophthalmic medications against Fusarium species isolated from corneal samples [frontiersin.org]
- 18. Antifungal activity of 4% this compound and 2% sodium hypochlorite against Candida albicans biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: Chlorhexidine in Medical Devices and the Imperative for Biocompatibility
An In-depth Technical Guide to the Biocompatibility Assessment of Chlorhexidine (B1668724) for Medical Devices
This compound (CHX) is a broad-spectrum bisbiguanide antiseptic widely utilized in medical applications due to its efficacy against a host of bacteria and fungi.[1][2] It is commonly incorporated into medical devices such as vascular catheters, antibacterial dressings, and dental implants to reduce the incidence of surgical site infections.[2] Despite its established antiseptic properties, the interaction of this compound with host tissues is a critical consideration. As with any material or substance intended for medical use, this compound-containing devices must undergo a rigorous biological evaluation to ensure they do not elicit adverse local or systemic reactions.[3][4]
This evaluation is governed by a risk management process outlined in the International Standard ISO 10993, "Biological evaluation of medical devices."[4][5] This standard provides a framework for determining the appropriate biocompatibility tests based on the nature and duration of the device's contact with the body.[3][6] This technical guide provides an in-depth overview of the core biocompatibility assessments for this compound, detailing the experimental protocols, presenting quantitative data from key studies, and illustrating the underlying cellular mechanisms and evaluation workflows.
The first step in a biocompatibility assessment is to perform a chemical characterization of the final device to identify and quantify any substances that may be released, as described in ISO 10993-18.[6][7] This information is crucial for a toxicological risk assessment, which helps determine the necessary biological tests.[6][7]
Caption: ISO 10993-1 Biocompatibility Risk Assessment Workflow.
Cytotoxicity: The First Line of Assessment
In vitro cytotoxicity assays are fundamental screening tools in biocompatibility assessment.[8] They are sensitive, rapid, and cost-effective methods for evaluating the potential of a material to cause cell damage or death.[8][9] Numerous studies have demonstrated that this compound exhibits dose- and time-dependent cytotoxicity across various cell lines, including fibroblasts, myoblasts, osteoblasts, and macrophages.[10][11][12]
Summary of Quantitative Cytotoxicity Data
The following tables summarize key findings from in vitro studies, highlighting the impact of this compound concentration and exposure time on cell viability.
Table 1: Effect of this compound Gluconate on Human Fibroblasts, Myoblasts, and Osteoblasts
| Cell Type | CHX Concentration | Exposure Time | Mean Cell Survival (%) |
|---|---|---|---|
| Fibroblasts | 0.002% | 1 min | 96.4% |
| 0.02% | 1 min | < 6% | |
| 0.2% | 1 min | < 6% | |
| 2% | 1 min | < 6% | |
| Myoblasts | 0.002% | 1 min | 82.4% |
| 0.02% | 1 min | < 6% | |
| 0.2% | 1 min | < 6% | |
| 2% | 1 min | < 6% | |
| Osteoblasts | 0.002% | 2 min | 25.5% |
| 0.02% | 2 min | < 6% | |
| 0.2% | 2 min | < 6% | |
| 2% | 2 min | < 6% |
(Data sourced from Liu et al., 2018)[10]
Table 2: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Assay | CHX Concentration | Exposure Time | Endpoint | Result | Reference |
|---|---|---|---|---|---|---|
| Odontoblast-like (MDPC-23) | MTT | 0.0024% | - | Metabolism Reduction | 24.8% | [13] |
| 0.004% | - | Metabolism Reduction | 29.9% | [13] | ||
| 0.02% | - | Metabolism Reduction | 70.8% | [13] | ||
| Gingival Epithelial (S-G) | - | - | 1 hour | Midpoint Cytotoxicity | 0.106 mmol/L | [14] |
| - | 24 hours | Midpoint Cytotoxicity | 0.011 mmol/L | [14] | ||
| - | 72 hours | Midpoint Cytotoxicity | 0.0045 mmol/L | [14] | ||
| Human Gingival Fibroblasts | MTT | - | 72 hours | IC50 | 0.0004346% | [15] |
| Human Fibroblasts (HF) | CCK-8 | This compound Acetate | 5 sec | Cell Survival | 4.46% | [16] |
| | | | 180 sec | Cell Survival | 0.79% |[16] |
Experimental Protocol: In Vitro Cytotoxicity (ISO 10993-5)
The most common methods for assessing cytotoxicity involve exposing cultured cells to extracts of the medical device or to direct contact with the material and then measuring cell viability or metabolic activity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[2][13] The amount of formazan produced is proportional to the number of viable cells. The Cell Counting Kit-8 (CCK-8) assay functions similarly.[10][16]
Detailed Methodology (MTT Assay Example):
-
Cell Culture: Plate a suitable cell line (e.g., L929 mouse fibroblasts, human gingival fibroblasts) in 96-well microplates at a predetermined density and incubate for 24 hours to allow for cell attachment.[2][15]
-
Preparation of Test Article: Prepare extracts of the this compound-containing device according to ISO 10993-12. This typically involves incubating the device in a culture medium (e.g., MEM with 5% serum) at 37°C for 24-72 hours. Alternatively, prepare direct dilutions of this compound in the culture medium.[2][10]
-
Cell Exposure: Remove the existing culture medium from the cells and replace it with the device extracts or this compound dilutions. Include negative controls (culture medium only) and positive controls (e.g., dilute phenol (B47542) solution).[13]
-
Incubation: Incubate the cells with the test solutions for a specified period (e.g., 1, 2, or 3 minutes for direct application; 24, 48, or 72 hours for extracts).[2][10][15]
-
MTT Addition: After incubation, remove the test solution, rinse the cells with a phosphate-buffered saline (PBS), and add fresh medium containing MTT solution (e.g., 10 µL per 100 µL of medium).[2]
-
Formazan Solubilization: Incubate for 2-4 hours to allow formazan crystals to form. Then, add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to dissolve the crystals.[2]
-
Quantification: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.[2]
-
Calculation: Calculate cell viability as a percentage relative to the negative control. A reduction in cell viability by more than 30% is typically considered a cytotoxic effect.
Caption: General workflow for an MTT-based cytotoxicity assay.
Cellular Mechanisms of this compound Cytotoxicity
This compound's cytotoxic effects stem from its cationic nature, which facilitates strong interactions with negatively charged components of cell membranes.[17][18] This interaction disrupts membrane integrity, leading to a cascade of intracellular events.[19] Studies have shown that CHX exposure can cause an increase in intracellular reactive oxygen species (ROS), disturbance of mitochondrial function (evidenced by a reduction in mitochondrial membrane potential), and a rapid increase in intracellular calcium levels.[11][12][20] These events can trigger programmed cell death (apoptosis) at lower concentrations or necrosis at higher concentrations.[8][11][12]
Caption: Signaling pathway for this compound-induced cytotoxicity.
Genotoxicity Assessment
Genotoxicity tests are designed to detect agents that can damage cellular genetic material (DNA).[1] Such damage can potentially lead to mutations or cancer. For this compound, concerns have been raised regarding its long-term use, with some studies indicating a potential for genotoxicity.[21][22]
Summary of Quantitative Genotoxicity Data
Table 3: Micronuclei Formation in Human Buccal Epithelial Cells with this compound Mouthwash Use
| Group | Duration of CHX Use | Mean No. of Micronucleated Cells (per 2000 cells) | Mean No. of Micronuclei (per 2000 cells) |
|---|---|---|---|
| Control | None | 0.41 ± 0.71 | 0.48 ± 0.80 |
| B1 | 2 weeks | 1.65 ± 2.09 | - |
| B2 | 4 weeks | 4.88 ± 2.09 | - |
| B3 | 8 weeks | 5.20 ± 2.62 | - |
| B4 | 16 weeks | 10.0 ± 2.09 | - |
| B5 | 24 weeks | 11.7 ± 1.87 | 14.5 ± 2.49 |
(Data sourced from studies on genotoxic effects of CHX mouthwash)[21][22]
Experimental Protocols: Genotoxicity (ISO 10993-3)
A battery of tests is typically required to assess genotoxicity, including an assay for gene mutations in bacteria, an in vitro cytogenetic assay, and an in vivo test for chromosomal damage.[5]
-
Comet Assay (Single Cell Gel Electrophoresis):
-
Principle: This assay measures DNA strand breaks in individual cells.[1][11] Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA (fragments) migrates away from the nucleus, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.[11]
-
Methodology:
-
Expose a cell suspension (e.g., peripheral leukocytes, macrophages) to CHX extracts.[11]
-
Embed the cells in low-melting-point agarose and layer onto a microscope slide.
-
Lyse the cells with detergent and high salt to remove membranes and proteins, leaving behind the DNA "nucleoid."
-
Treat with alkali to unwind the DNA before electrophoresis.
-
Perform electrophoresis under alkaline conditions.
-
Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Quantify DNA damage using image analysis software to measure tail length and tail intensity.
-
-
-
Micronucleus Test:
-
Principle: This test detects chromosomal damage or damage to the mitotic apparatus.[21][22] Micronuclei are small, extra-nuclear bodies that contain chromosome fragments or whole chromosomes left behind during cell division. An increase in the frequency of micronucleated cells indicates genotoxic events.[11][22]
-
Methodology (in vitro):
-
Treat cultured cells (e.g., CHO cells, human lymphocytes) with CHX extracts.
-
Add Cytochalasin-B to block cytokinesis, allowing cells that have undergone mitosis to be identified as binucleated.
-
Harvest, fix, and stain the cells.
-
Score the frequency of micronuclei in a large population of binucleated cells (e.g., 1000-2000 cells) using a microscope.[22]
-
-
Irritation and Skin Sensitization
These tests evaluate the potential of a device to cause local irritation and to induce an allergic skin reaction.[3] According to ISO 10993-10, these are key endpoints for any device that comes into contact with the skin.
Irritation Testing
Irritation is a localized inflammatory response to a single, repeated, or continuous application of a substance, without the involvement of an immunological mechanism.
Experimental Protocol: In Ovo Hen's Egg Test on the Chorioallantoic Membrane (HET-CAM)
-
Principle: The HET-CAM assay is an alternative in vitro method to assess the irritation potential of a substance on mucous membranes.[2] The highly vascularized chorioallantoic membrane of a fertilized hen's egg serves as a biological indicator. The occurrence of hemorrhage, vascular lysis, or coagulation within 5 minutes of application indicates an irritant effect.[2]
-
Methodology:
-
Incubate fertile hen's eggs for 9 days.
-
On day 9, open a window in the eggshell to expose the chorioallantoic membrane (CAM).
-
Apply the CHX solution or device extract (e.g., 300 µL) directly onto the CAM.
-
Observe the CAM for 5 minutes for signs of vascular damage (hemorrhage, lysis, coagulation).
-
Score the reaction based on the time of onset and severity of the observed effects. A study showed that 0.02% and 0.2% CHX exerted an irritant effect in this assay.[2]
-
Skin Sensitization Testing
Skin sensitization is an immunological process that results in an allergic reaction upon subsequent exposure to a substance.
Experimental Protocol: Guinea Pig Maximization Test (GPMT) (ISO 10993-10)
-
Principle: The GPMT is a robust in vivo method designed to detect the potential of a substance to cause skin sensitization.[23][24] It involves an induction phase to sensitize the animals, followed by a challenge phase to elicit a potential allergic reaction.
-
Methodology:
-
Induction Phase (Day 0): In test group guinea pigs, administer intradermal injections of the test article extract mixed with Freund's Complete Adjuvant (FCA), the extract alone, and FCA alone into a shaved area on the back.
-
Topical Induction (Day 7): Apply the test article extract topically over the injection sites under an occlusive patch for 48 hours.
-
Challenge Phase (Day 21): Apply the test article extract topically to a naive, shaved site on both test and control animals under an occlusive patch for 24 hours.
-
Scoring (24 and 48 hours post-challenge): Remove the patches and score the challenge sites for erythema and edema according to a standardized scale (e.g., Draize scale). A significantly greater reaction in the test group compared to the control group indicates sensitization.
-
Systemic Toxicity and Other Endpoints
For devices with prolonged or permanent contact, or those with the potential for systemic exposure, further tests may be required.
-
Acute Systemic Toxicity (ISO 10993-11): These tests assess the potential for harm from a single, short-term exposure to extracts from a device. The LD50 value for this compound diacetate in rats is reported as 1180 mg/kg bw.
-
Subacute/Subchronic/Chronic Toxicity (ISO 10993-11): These studies evaluate the effects of repeated or continuous exposure over a longer period. A long-term study in rats established a No Observed Adverse Effect Level (NOAEL) of 0.5 mg/kg bw/day, with reversible histopathological changes in lymph nodes observed at 5 mg/kg bw/day.
-
Hemocompatibility (ISO 10993-4): For blood-contacting devices, tests for hemolysis (red blood cell damage), coagulation, and thrombosis are essential.
-
Carcinogenicity (ISO 10993-3): Long-term studies in rats and mice have shown no evidence of carcinogenic effects from this compound. However, a breakdown product, p-chloroaniline (PCA), is considered a probable human carcinogen, making control over degradation critical.
Conclusion
The biocompatibility assessment of this compound for medical devices is a multi-faceted process guided by the risk-based framework of ISO 10993. The available data indicates that while this compound is an effective antiseptic, it possesses significant, dose-dependent in vitro cytotoxicity and has the potential to be an irritant at high concentrations. Genotoxicity data warrants careful consideration for long-term applications. A thorough evaluation, including chemical characterization and a well-justified battery of biological tests, is essential to establish a comprehensive safety profile and ensure that the benefits of incorporating this compound into a medical device outweigh the potential biological risks. This guide provides the foundational knowledge for researchers and developers to navigate this critical evaluation process.
References
- 1. scholar.ui.ac.id [scholar.ui.ac.id]
- 2. mdpi.com [mdpi.com]
- 3. Biocompatibility Testing for Medical Devices | ISO 10993 [chapletnorthamerica.com]
- 4. ISO 10993: Standards for the biologic evaluation of medical devices [rimsys.io]
- 5. fda.gov [fda.gov]
- 6. EN ISO 10993 - Biocompatibility testing of medical device [hygcen.de]
- 7. emergobyul.com [emergobyul.com]
- 8. researchgate.net [researchgate.net]
- 9. criver.com [criver.com]
- 10. Cytotoxicity evaluation of this compound gluconate on human fibroblasts, myoblasts, and osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity and genotoxicity of this compound on macrophages in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of this compound digluconate on different cell types: a molecular and ultrastructural investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxic effects of different concentrations of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An in vitro study on the cytotoxicity of this compound digluconate to human gingival cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preliminary cytotoxicity assessment of Jaftex vs. This compound mouthwashes on human gingival fibroblasts and oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nutrition.bmj.com [nutrition.bmj.com]
- 17. Analysis of the Effects of this compound on Oral Biofilm Vitality and Structure Based on Viability Profiling and an Indicator of Membrane Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound possesses unique cytotoxic actions in rat thymic lymphocytes: Its relation with electrochemical property of membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Genotoxicity of this compound mouthwash in gingivitis patients' cells [wisdomlib.org]
- 22. Genotoxic assessment of this compound mouthwash on exfoliated buccal epithelial cells in chronic gingivitis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 24. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Deep Dive into the Fundamental Properties of Chlorhexidine Salts and Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorhexidine (B1668724), a cationic bisbiguanide, has been a cornerstone of antisepsis in clinical and consumer healthcare for decades. Its broad-spectrum antimicrobial activity, coupled with a persistent effect, makes it a highly effective agent for infection control. This technical guide provides an in-depth exploration of the fundamental properties of this compound and its various salt forms. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into its mechanism of action, physicochemical characteristics, antimicrobial efficacy, and toxicological profile. This document summarizes key quantitative data in structured tables for comparative analysis, presents detailed experimental protocols for essential assays, and utilizes visualizations to elucidate complex pathways and workflows.
Physicochemical Properties of this compound and Its Salts
This compound base is a strong base with the chemical formula C22H30Cl2N10.[1] It is sparingly soluble in water but can be formulated as various salts to enhance its aqueous solubility and stability.[2] The most commonly used salts are this compound digluconate, diacetate, and dihydrochloride (B599025).[1][3] The cationic nature of this compound is crucial for its antimicrobial activity.[1][4] At physiological pH, the biguanide (B1667054) groups are protonated, resulting in a dicationic molecule that readily interacts with negatively charged microbial cell surfaces.[5][6]
The solubility of this compound salts is highly dependent on the counter-ion and the presence of other ions in the solution.[7][8] For instance, this compound digluconate is highly soluble in water, while the dihydrochloride salt is poorly soluble.[2] The presence of chloride ions can lead to the precipitation of the less soluble this compound dihydrochloride, a phenomenon important to consider in formulation development.[9]
Table 1: Physicochemical Properties of this compound and Common Salts
| Property | This compound Base | This compound Digluconate | This compound Diacetate | This compound Dihydrochloride |
| Molecular Formula | C22H30Cl2N10 | C22H30Cl2N10·2C6H12O7 | C22H30Cl2N10·2C2H4O2 | C22H30Cl2N10·2HCl |
| Molecular Weight ( g/mol ) | 505.45 | 897.76 | 625.56 | 578.37 |
| Appearance | White crystalline powder | Colorless to pale yellow liquid (typically as a 20% aqueous solution) | White, microcrystalline powder | White to off-white crystalline powder |
| Melting Point (°C) | 134-136 | Not applicable (liquid) | 154-155 | Decomposes at 260-262 |
| Water Solubility (at 20°C) | 0.008% (w/v) | >50% (w/v) | 1.9 g/100 mL | 0.06 g/100 mL |
| Optimal pH for Activity | 5.5 - 7.0 | 5.5 - 7.0 | 5.5 - 7.0 | 5.5 - 7.0 |
Synthesis of this compound Salts
The synthesis of this compound salts typically involves a two-step process: the synthesis of the this compound base followed by its reaction with a suitable acid to form the desired salt.[5] A common industrial synthesis route is based on the reaction of hexamethylenediamine (B150038) with sodium dicyanamide, followed by reaction with p-chloroaniline.[12][13]
Synthesis of this compound Digluconate from this compound Base
A general procedure for the synthesis of this compound digluconate involves the reaction of this compound base with gluconic acid.[5]
Caption: Workflow for the synthesis of this compound digluconate.
Mechanism of Antimicrobial Action
The antimicrobial action of this compound is a multi-step process that ultimately leads to bacterial cell death.[4][6] The positively charged this compound molecule is electrostatically attracted to the negatively charged components of the bacterial cell wall, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[6] This initial binding disrupts the cell wall, leading to increased membrane permeability.[14]
At lower concentrations, this compound is bacteriostatic, causing the leakage of low molecular weight intracellular components like potassium and phosphate (B84403) ions.[5][6] At higher concentrations, it becomes bactericidal, inducing the precipitation of cytoplasmic contents and leading to cell death.[5][14]
Caption: Signaling pathway of this compound's antimicrobial action.
Antimicrobial Spectrum and Efficacy
This compound exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria, facultative anaerobes, aerobes, and yeasts.[5][10] It is particularly effective against Gram-positive bacteria.[5] The efficacy against Gram-negative bacteria and fungi generally requires higher concentrations.[5] this compound is generally less effective against mycobacteria and bacterial spores, and its activity against viruses is variable.[5][15]
The Minimum Inhibitory Concentration (MIC) is a key measure of antimicrobial efficacy. MIC values for this compound vary depending on the microbial species and the specific salt used.
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Against Various Microorganisms
| Microorganism | Type | MIC Range (mg/L) |
| Staphylococcus aureus | Gram-positive bacteria | 1 - 8 |
| Streptococcus mutans | Gram-positive bacteria | ≤ 1 |
| Escherichia coli | Gram-negative bacteria | 1 - 64 |
| Klebsiella pneumoniae | Gram-negative bacteria | 4 - 64 |
| Enterobacter cloacae complex | Gram-negative bacteria | 1 - >64 |
| Candida albicans | Yeast | 4 - 16 |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Agar (B569324) Dilution
This protocol outlines the agar dilution method for determining the MIC of this compound.[1][16]
Caption: Experimental workflow for MIC determination.
Methodology:
-
Preparation of this compound Solutions: Prepare a stock solution of this compound (e.g., 800 mg/L) in a suitable solvent.[1] Perform serial twofold dilutions to obtain the desired concentration range (e.g., 0.125 - 8 mg/L).[1]
-
Preparation of Agar Plates: Incorporate the different concentrations of this compound into molten Mueller-Hinton agar. Pour the agar into sterile Petri dishes and allow them to solidify.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Spot-inoculate the prepared agar plates with the bacterial suspension.
-
Incubation: Incubate the plates at 35°C for 24 hours.[1]
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[1]
Cytotoxicity and Safety Profile
While this compound is a highly effective antimicrobial agent, it also exhibits dose-dependent cytotoxicity to various human cell types, including fibroblasts, osteoblasts, and myoblasts.[3][12] This is a critical consideration in clinical applications, particularly in wound healing and oral care. The cytotoxic effects can manifest as reduced cell viability, impaired cell migration, and induction of apoptosis.[3]
Table 3: Cytotoxicity of this compound Gluconate on Human Cell Lines
| Cell Type | Concentration (%) | Exposure Time (min) | Effect |
| Fibroblasts | ≥ 0.02 | 1, 2, 3 | < 6% cell survival |
| Myoblasts | ≥ 0.02 | 1, 2, 3 | < 6% cell survival |
| Osteoblasts | ≥ 0.02 | 1, 2, 3 | < 6% cell survival |
| Fibroblasts | 0.002 | 1 | 96.4% cell survival |
| Fibroblasts, Myoblasts, Osteoblasts | ≥ 0.02 | Any | Indefinite halt of cell migration |
Source:[12]
Experimental Protocol: Cytotoxicity Assessment using Cell Counting Kit-8 (CCK-8) Assay
The CCK-8 assay is a colorimetric method to determine cell viability.[16]
Caption: Experimental workflow for the CCK-8 cytotoxicity assay.
Methodology:
-
Cell Seeding: Seed cells (e.g., 5000 cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.[16]
-
Treatment: Expose the cells to various dilutions of this compound (e.g., 0%, 0.002%, 0.02%, 0.2%, and 2%) for specific durations (e.g., 1, 2, or 3 minutes).[12]
-
CCK-8 Addition: After the exposure period, wash the cells and add 10 µL of CCK-8 solution to each well.[16]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[16]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[16]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Conclusion
This compound and its salts remain indispensable antimicrobial agents in modern healthcare. A thorough understanding of their fundamental properties is paramount for the development of safe and effective formulations. This technical guide has provided a comprehensive overview of the physicochemical characteristics, synthesis, mechanism of action, antimicrobial spectrum, and cytotoxicity of this compound. The tabulated quantitative data, detailed experimental protocols, and illustrative diagrams offer a valuable resource for researchers and drug development professionals, facilitating further innovation and application of this vital antiseptic. Future research should continue to explore novel derivatives and delivery systems to optimize the therapeutic index of this compound, maximizing its antimicrobial efficacy while minimizing potential cytotoxicity.
References
- 1. Decreased susceptibility to this compound and distribution of qacA/B genes among coagulase-negative Staphylococcus clinical samples | springermedizin.de [springermedizin.de]
- 2. apexbt.com [apexbt.com]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 6. This compound in Dentistry: Pharmacology, Uses, and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. uspharmacist.com [uspharmacist.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | Basicmedical Key [basicmedicalkey.com]
- 11. researchgate.net [researchgate.net]
- 12. EP2066622B1 - Process for preparing hexamethylenebiscyanoguanidine and this compound - Google Patents [patents.google.com]
- 13. Solubility Properties of this compound Salts | Semantic Scholar [semanticscholar.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. usp-pqm.org [usp-pqm.org]
- 18. ptglab.com [ptglab.com]
- 19. dojindo.co.jp [dojindo.co.jp]
An In-depth Technical Guide on the Early Discovery and Development of Chlorhexidine
Abstract: This technical guide provides a comprehensive overview of the seminal studies that marked the discovery and early development of chlorhexidine (B1668724) (CHX). Initially synthesized in the 1940s by Imperial Chemical Industries (ICI) during research into antimalarial agents, this compound was soon identified as a potent antiseptic with a broad spectrum of antimicrobial activity. Early investigations in the 1950s established its efficacy as a topical disinfectant, leading to its commercial introduction. Subsequent research in the 1970s, most notably the work of Löe and Schiött, unveiled its remarkable anti-plaque and anti-gingivitis properties, establishing it as a gold standard in oral healthcare. This document details the key milestones, experimental protocols, and foundational data that underpinned its journey from a laboratory curiosity to an essential antiseptic agent.
Discovery and Synthesis
This compound was discovered in the 1950s by researchers at Imperial Chemical Industries, Ltd. in Manchester, UK, as part of a program investigating the synthesis of anti-malarial agents.[1][2] The research, which also produced the antimalarial drug proguanil (B194036), identified a bisbiguanide, 1,6-Di-4′-chlorophenyl-diguanidohexane, as having exceptional bacteriostatic and bactericidal properties.[2] This compound was later named this compound.
The molecular structure is based on two molecules of proguanil connected by a hexamethylenediamine (B150038) spacer.[1] Early synthesis routes were developed and patented by ICI, with a common method involving the reaction of hexamethylene-bis-dicyanodiamide with 4-chloroaniline (B138754) hydrochloride.[1][3][4]
Early Investigations of Antimicrobial Properties
The initial laboratory investigation of this compound, published in 1954 by Davis et al., described it as a new antibacterial agent of high potency.[2] Early research quickly established its broad-spectrum efficacy against a range of microorganisms, including Gram-positive and Gram-negative bacteria.[5][6]
Mechanism of Action
The bactericidal effect of this compound was understood early on to be a result of its cationic nature at physiological pH.[3][7] The positively charged this compound molecule binds strongly to the negatively charged bacterial cell wall.[3][7]
-
At low concentrations , this interaction increases the permeability of the cell membrane, leading to the leakage of low-molecular-weight cytoplasmic components like potassium ions. This results in a bacteriostatic effect, inhibiting bacterial growth.[3][7][8]
-
At high concentrations , this compound causes more severe damage to the membrane, leading to the precipitation of cytoplasmic contents and ultimately, cell death—a bactericidal effect.[1][3][7]
Key Developmental Milestones and Experimental Data
Following its discovery, this compound was rapidly developed for various applications, transitioning from a general disinfectant to a specialized agent in both topical and oral care.
| Year | Milestone | Key Finding / Significance |
| 1950 | Discovery | Synthesized by Imperial Chemical Industries (ICI) during antimalarial research.[2] |
| 1954 | First Publication | Introduced as a potent disinfectant and topical antiseptic in a paper by Davis et al.[1][2] |
| 1957 | Commercialization | First introduced commercially in the UK as a disinfectant under the name Hibitane®.[2] |
| 1970 | Oral Health Breakthrough | Löe and Schiött demonstrated that a 0.2% CHX rinse could prevent plaque and gingivitis.[2] |
| 1970 | Topical Use Expansion | First used in handwashes and introduced in the US as a 4% skin cleanser (Hibiclens®).[1][2] |
| 1976 | Oral Agent Testing | Further tests confirmed its ability to inhibit the formation and development of dental plaque.[1] |
Experimental Protocols: The Löe & Schiött (1970) Study
This landmark study was pivotal in establishing this compound's role in dentistry.
-
Objective: To determine the effect of a this compound mouthrinse on the development of dental plaque and gingivitis in humans when all other forms of oral hygiene were ceased.
-
Methodology:
-
Results: The study demonstrated that the this compound rinses effectively prevented the formation of dental plaque and the subsequent development of gingivitis over the three-week period.[2]
Quantitative Data from Early Studies
The efficacy of this compound was quantified in several early clinical and laboratory studies, providing the evidence base for its widespread adoption.
| Application | Study / Finding | Concentration Used | Quantitative Result |
| Topical Antisepsis | Handwash Efficacy Study (1970) | Not specified, commercial formulation | Reduced skin flora by approximately 90%.[1] |
| Oral Plaque Control | Controlled Clinical Trials (General) | 0.12% - 0.2% | 50% to 60% decrease in plaque.[1] |
| Gingivitis Reduction | Controlled Clinical Trials (General) | 0.12% - 0.2% | 30% to 45% reduction in gingivitis.[1] |
| Oral Bacteria Reduction | Löe & Schiött (1970) | 0.2% | Prevented measurable plaque growth over 21 days.[2] |
| Salivary Bacteria | Cationic Antiseptic Comparison | Not specified | Maintained reduced salivary bacterial counts for up to 7 hours.[9] |
| In Vitro Inhibition | P. gingivalis Exposure Study | 0.20% | 92.7% inhibition of P. gingivalis after 1 minute of exposure.[10] |
The Principle of Substantivity
A unique and critical property of this compound identified in early research is its substantivity : the ability to adsorb to surfaces in the oral cavity, such as teeth and mucosal tissues, and be gradually released over an extended period.[1][5] This creates a sustained antimicrobial effect. This prolonged action, lasting up to 12 hours, means that a bacteriostatic environment is maintained long after the initial application, which is key to its effectiveness in plaque inhibition.[5][11]
References
- 1. This compound - Molecule of the Month - August 2020 (HTML version) [chm.bris.ac.uk]
- 2. periobasics.com [periobasics.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. CN102993056A - Preparation method of this compound compound - Google Patents [patents.google.com]
- 5. This compound: An Elixir for Periodontics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 8. This compound in Dentistry: Pharmacology, Uses, and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the in vivo and in vitro antibacterial properties of antiseptic mouthrinses containing this compound, alexidine, cetyl pyridinium chloride and hexetidine. Relevance to mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Insights Into the Mechanism of Action of this compound on Porphyromonas gingivalis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The mechanism of action of this compound. A study of plaque growth on enamel inserts in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Interaction of Chlorhexidine with Bacterial Cell Wall Components
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the fundamental interactions between the broad-spectrum antiseptic agent, chlorhexidine (B1668724) (CHX), and the components of bacterial cell walls. It synthesizes quantitative data, outlines detailed experimental methodologies, and visualizes the core mechanisms and workflows to support advanced research and development in antimicrobial science.
Core Mechanism of Action
This compound is a cationic bisbiguanide that exerts its antimicrobial effects primarily through the disruption of the bacterial cell envelope. Its action is concentration-dependent, exhibiting both bacteriostatic effects at lower concentrations and bactericidal effects at higher concentrations. The core mechanism can be delineated into a multi-step process initiated by electrostatic attraction and culminating in cellular demise.
At physiological pH, the this compound molecule is positively charged, facilitating a rapid electrostatic attraction to negatively charged molecules on the bacterial surface.[1] In Gram-positive bacteria, the primary binding sites are the teichoic and lipoteichoic acids (LTA) embedded in the thick peptidoglycan layer. For Gram-negative bacteria, this compound interacts with the lipopolysaccharide (LPS) molecules that constitute the outer leaflet of the outer membrane.[2][3] This initial binding is a critical prerequisite for its antimicrobial activity.
Following adsorption, this compound disrupts the structural integrity of the cell's outer layers. At low concentrations, this leads to an increase in membrane permeability, causing the leakage of low-molecular-weight intracellular components, most notably potassium (K+) ions and phosphorus-containing compounds.[1] This loss of ions disrupts the delicate electrochemical equilibrium of the cell, inhibiting vital metabolic functions.
At higher, bactericidal concentrations, this compound induces more severe and irreversible damage. It causes the coagulation and precipitation of cytoplasmic contents, including proteins and nucleic acids. This extensive cellular disruption leads to rapid cell death. Morphological studies using electron microscopy have revealed visible damage to the cell wall, including the formation of indentations or "dented spots" on the surfaces of both Gram-positive and Gram-negative bacteria after this compound exposure.[4]
Quantitative Data Summary
The interaction of this compound with bacterial cell wall components has been quantified through various experimental approaches. The following tables summarize key data regarding its binding affinity, minimum inhibitory concentrations (MIC), and effects on membrane integrity.
Binding and Thermodynamic Parameters
Isothermal Titration Calorimetry (ITC) has been used to directly measure the binding of this compound to purified bacterial cell wall components. This technique provides data on binding affinity, stoichiometry, and the thermodynamics driving the interaction.
Table 1: Thermodynamic Parameters of this compound Binding to LPS and LTA
| Target Component | Organism Source | Stoichiometry (n) (CHX:Molecule) | Enthalpy (ΔH) (kcal/mol) | Dissociation Constant (Kd) (µM) | Reference |
|---|---|---|---|---|---|
| Lipopolysaccharide (S-LPS) | E. coli | ~2.5 | Endothermic | Not explicitly stated | [2][3][5] |
| Lipid A (from LPS) | E. coli | ~1.5 | Endothermic | Not explicitly stated | [2][3][5] |
| Lipoteichoic Acid (LTA) | S. aureus | ~1.0 | Exothermic | Not explicitly stated | [2][3][5] |
Note: The binding of CHX to LPS/Lipid A is primarily an endothermic process, suggesting hydrophobic interactions play a significant role, while the binding to LTA is exothermic.[2][3][5]
Antimicrobial Activity (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium. MIC values for this compound vary depending on the bacterial species, highlighting differences in susceptibility.
Table 2: Representative Minimum Inhibitory Concentration (MIC) Values of this compound
| Organism | Gram Stain | Type | MIC Range (µg/mL) | Reference(s) |
|---|---|---|---|---|
| Staphylococcus aureus (MSSA) | Positive | Cocci | 0.25 - 8 | [6] |
| Staphylococcus aureus (MRSA) | Positive | Cocci | 2 - 8 | [6] |
| Enterococcus faecalis | Positive | Cocci | 4 - 16 | [6] |
| Streptococcus mutans | Positive | Cocci | 0.9 - 4 | [6] |
| Porphyromonas gingivalis | Negative | Rod | 0.9 | [6] |
| Prevotella denticola | Negative | Rod | 2.67 | [7][8] |
| Escherichia coli | Negative | Rod | 2 - 16 | [6] |
| Klebsiella pneumoniae | Negative | Rod | 8 - 16 | [6][9] |
| Acinetobacter baumannii | Negative | Rod | - | [9] |
| Pseudomonas aeruginosa | Negative | Rod | 16 - 80 | [6][7][8] |
| Candida albicans | N/A | Yeast | 1 - 16 |[6] |
Membrane Damage and Leakage
A primary consequence of this compound's interaction with the cell envelope is the loss of membrane integrity, leading to the leakage of intracellular ions.
Table 3: this compound-Induced Potassium (K+) Leakage from Bacterial Cells
| Organism | CHX Concentration | Exposure Time | K+ Leakage (%) | Reference |
|---|---|---|---|---|
| S. aureus | MIC | 5 min | 15% | |
| E. coli | MIC | 5 min | 9% | |
| P. aeruginosa | MIC | 5 min | 3% | |
| S. aureus | 5% w/v | 5 min | 41% | |
| E. coli | 5% w/v | 5 min | 28% | |
| P. aeruginosa | 5% w/v | 5 min | 20% | |
| S. aureus | 5% w/v | 60 min | 90% | |
| E. coli | 5% w/v | 60 min | 93% |
| P. aeruginosa | 5% w/v | 60 min | 38% | |
Experimental Protocols
Reproducible and rigorous experimental design is crucial for studying the interaction of this compound with bacteria. The following sections detail the methodologies for key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the standard broth microdilution method for determining the MIC of this compound.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (or other appropriate broth)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Bacterial Inoculum: Dilute a log-phase bacterial culture in broth to achieve a standardized concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Serial Dilutions: Prepare a two-fold serial dilution of the this compound stock solution in the microtiter plate wells using broth as the diluent. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL. Include a positive control well (broth + inoculum, no CHX) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours under appropriate atmospheric conditions.
-
Determine MIC: The MIC is the lowest concentration of this compound in which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader.
Assessment of Membrane Integrity: LIVE/DEAD™ BacLight™ Viability Assay
This assay uses two fluorescent nucleic acid stains, SYTO® 9 and propidium (B1200493) iodide, to differentiate between bacteria with intact (live) and compromised (dead) cell membranes.
Materials:
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (Component A: SYTO® 9; Component B: propidium iodide)
-
Bacterial suspension (treated with CHX and untreated controls)
-
0.85% NaCl or appropriate buffer
-
Fluorescence microscope or flow cytometer
Procedure:
-
Prepare Dye Mixture: Combine equal volumes of Component A and Component B in a microfuge tube and mix thoroughly. For a 1 mL bacterial suspension, 3 µL of this dye mixture is typically used.
-
Staining: Add the appropriate volume of the dye mixture to the bacterial suspension. Mix gently and incubate at room temperature in the dark for 15 minutes.
-
Microscopy:
-
Pipette 5 µL of the stained bacterial suspension onto a clean glass slide and cover with a coverslip.
-
Observe under a fluorescence microscope using standard fluorescein (B123965) (for SYTO® 9, green fluorescence) and rhodamine/Texas Red (for propidium iodide, red fluorescence) filter sets.
-
Live bacteria with intact membranes will fluoresce green, while dead bacteria with compromised membranes will fluoresce red.
-
-
Flow Cytometry (Quantitative Analysis):
-
Analyze the stained samples on a flow cytometer with a 488 nm excitation laser.
-
Collect green fluorescence (e.g., ~530 nm) and red fluorescence (e.g., >620 nm) data.
-
Gate the live and dead populations based on fluorescence intensity to quantify the percentage of cells with compromised membranes.
-
Electron Microscopy Sample Preparation for Morphological Analysis
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools to visualize the morphological changes induced by this compound on the bacterial cell surface and internal structures.
Materials:
-
Bacterial cultures (treated with CHX and untreated controls)
-
Primary Fixative: 2.5% glutaraldehyde (B144438) in 0.1 M sodium cacodylate buffer (pH 7.2)
-
Post-fixative (for TEM): 1% osmium tetroxide
-
Dehydration agents: Graded ethanol (B145695) series (e.g., 30%, 50%, 70%, 95%, 100%)
-
Drying agent (for SEM): Hexamethyldisilazane (HMDS) or critical point dryer
-
Embedding resin (for TEM): Epon or Spurr's resin
-
Ultramicrotome and TEM grids
-
SEM stubs and sputter coater
Procedure:
-
Harvesting: Centrifuge bacterial cultures to obtain a cell pellet. Wash the pellet with a suitable buffer (e.g., PBS or cacodylate buffer) to remove media components.
-
Primary Fixation: Resuspend the pellet in the primary fixative solution (2.5% glutaraldehyde). Incubate for at least 1-2 hours at 4°C. This step cross-links proteins and preserves cellular structure.[1]
-
Washing: Wash the fixed cells multiple times with the buffer to remove excess glutaraldehyde.
-
Dehydration: Dehydrate the samples by passing them through a graded series of ethanol concentrations (e.g., 10-15 minutes per step). This removes water from the cells, preparing them for drying or embedding.
-
For SEM:
-
Drying: After the final 100% ethanol step, chemically dry the samples using an agent like HMDS or use a critical point dryer to preserve the three-dimensional structure without collapse from surface tension.
-
Mounting and Coating: Mount the dried samples onto SEM stubs using conductive adhesive. Sputter-coat the samples with a thin layer of a conductive metal (e.g., gold-palladium) to prevent charging under the electron beam.
-
-
For TEM:
-
Post-fixation: After buffer washes, post-fix the cells in 1% osmium tetroxide for 1-2 hours. This enhances the contrast of membranes and lipids.
-
Infiltration & Embedding: Infiltrate the dehydrated samples with embedding resin, gradually increasing the resin concentration. Embed the final pellet in pure resin and polymerize it in an oven.
-
Sectioning: Cut ultrathin sections (70-90 nm) of the embedded sample using an ultramicrotome with a diamond knife.
-
Staining: Collect the sections on TEM grids and stain them with heavy metal salts (e.g., uranyl acetate (B1210297) and lead citrate) to enhance the contrast of cellular structures.
-
-
Imaging: The prepared samples can now be imaged using the respective electron microscope to observe detailed morphological changes.
References
- 1. Differential Actions of this compound on the Cell Wall of Bacillus subtilis and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Alexidine and this compound bind to lipopolysaccharide and lipoteichoic acid and prevent cell activation by antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential actions of this compound on the cell wall of Bacillus subtilis and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. europeanreview.org [europeanreview.org]
- 7. scielo.br [scielo.br]
- 8. scispace.com [scispace.com]
- 9. Frontiers | Proteomic Analysis of Resistance of Gram-Negative Bacteria to this compound and Impacts on Susceptibility to Colistin, Antimicrobial Peptides, and Ceragenins [frontiersin.org]
The Antimicrobial Spectrum of Chlorhexidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorhexidine (B1668724) is a cationic bisbiguanide antiseptic that has been a cornerstone of infection control in clinical and dental settings for decades.[1][2] Its enduring utility is attributable to its broad-spectrum antimicrobial activity, encompassing a wide range of bacteria, fungi, and viruses.[3] This technical guide provides a comprehensive exploration of the antimicrobial spectrum of this compound, presenting quantitative efficacy data, detailed experimental protocols for its evaluation, and visual representations of its mechanism of action and relevant experimental workflows. The information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of this critical antiseptic agent.
Mechanism of Action
The primary mechanism of this compound's antimicrobial activity is the disruption of microbial cell membranes.[3] As a positively charged molecule, this compound is electrostatically attracted to the negatively charged components of microbial cell surfaces, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria. This initial binding is followed by the disruption of the cell membrane's integrity, leading to the leakage of intracellular components, including potassium ions and nucleotides. At lower concentrations, this effect is bacteriostatic, while at higher concentrations, it becomes bactericidal, causing the precipitation of cytoplasmic contents and cell death.[4]
Antibacterial Spectrum
This compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Generally, it is more effective against Gram-positive organisms due to the absence of an outer membrane, which can act as a barrier in Gram-negative bacteria.[2]
Gram-Positive Bacteria
This compound is highly effective against a wide array of Gram-positive bacteria, including clinically significant species such as Staphylococcus aureus (including Methicillin-resistant Staphylococcus aureus - MRSA) and Enterococcus species.
| Organism | MIC Range (µg/mL) | MBC Range (µg/mL) | Reference(s) |
| Staphylococcus aureus | 0.25 - 8 | 1 - 32 | [2] |
| Staphylococcus aureus (MRSA) | 1:4096 - 1:65536 (dilution) | - | [5] |
| Enterococcus faecalis | - | 24 (median) | [2] |
| Vancomycin-resistant Enterococcus (VRE) | 1:1024 - 1:2048 (dilution) | - | [5] |
| Streptococcus pyogenes | - | - | [2] |
Gram-Negative Bacteria
While generally less susceptible than their Gram-positive counterparts, many Gram-negative bacteria are still inhibited by clinically relevant concentrations of this compound.[2]
| Organism | MIC Range (µg/mL) | MBC Range (µg/mL) | Reference(s) |
| Escherichia coli | 1 - 64 | 1 - 128 | [2] |
| Klebsiella pneumoniae | 1:512 - 1:1024 (dilution) | - | [5] |
| Pseudomonas aeruginosa | 1:512 - 1:1024 (dilution) | - | [5] |
| Acinetobacter baumannii | 1:512 - 1:2048 (dilution) | - | [5] |
| Proteus mirabilis | Highest MIC among tested Gram-negatives | - | [6] |
Antifungal Spectrum
This compound possesses significant activity against various fungal species, particularly yeasts of the Candida genus, which are common causes of oral and systemic fungal infections.
| Organism | MIC Range (µg/mL) | MFC Range (µg/mL) | Reference(s) |
| Candida albicans | 0.78 - 6.25 | - | [7] |
| Candida spp. (oral isolates) | 3.03 (geometric mean) | - | [7] |
| Fusarium spp. | 2 to >16 | MIC equals MFC | [8][9] |
| Microsporum gypseum | 12.5 | - | [1] |
| Microsporum canis | 50 | - | [1] |
| Trichophyton mentagrophytes | 6.25 | - | [1] |
Antiviral Spectrum
The antiviral activity of this compound is primarily directed against enveloped viruses. The lipid envelope of these viruses is a key target for this compound's disruptive action, similar to its effect on bacterial cell membranes. In contrast, non-enveloped viruses are generally more resistant.[3][10]
Enveloped Viruses
| Virus | Effective Concentration | Observations | Reference(s) |
| Herpes Simplex Virus Type 1 (HSV-1) | 0.247 mM | Effective in inactivating the virus. | [11] |
| Human Immunodeficiency Virus (HIV) | ≥ 0.2% | Completely inactivated the virus. | [12] |
| Influenza A (H1N1) | - | Demonstrates virucidal efficacy. | [13] |
| SARS-CoV-2 | 0.05% | Capable of inactivating the virus. | [12] |
Non-Enveloped Viruses
This compound generally shows limited to no activity against non-enveloped viruses.[10]
Experimental Protocols
Standardized methodologies are crucial for the accurate determination of the antimicrobial activity of this compound. The following are outlines of key experimental protocols.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Broth microdilution is a commonly used method.
Methodology:
-
Preparation of this compound Dilutions: A stock solution of this compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. A growth control well (no this compound) and a sterility control well (no inoculum) are included.
-
Incubation: The plate is incubated under conditions optimal for the growth of the test microorganism.
-
Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.
Time-Kill Assay
This assay evaluates the rate at which an antimicrobial agent kills a microorganism over time.
Methodology:
-
Preparation of Test Suspension: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Addition of this compound: A specific concentration of this compound is added to the microbial suspension. A control tube without this compound is also prepared.
-
Sampling over Time: Aliquots are removed from the test and control suspensions at predetermined time intervals (e.g., 0, 15, 30, 60 minutes).
-
Neutralization and Plating: The antimicrobial activity in the collected samples is neutralized, and the samples are serially diluted and plated onto agar (B569324) plates.
-
Incubation and Colony Counting: The plates are incubated, and the number of colony-forming units (CFU) is counted.
-
Data Analysis: The log reduction in CFU/mL at each time point is calculated and plotted to determine the rate of killing.
Anti-Biofilm Activity Assay
This protocol assesses the efficacy of this compound against microbial biofilms.
Methodology:
-
Biofilm Formation: A standardized suspension of a biofilm-forming microorganism is added to the wells of a microtiter plate and incubated to allow for biofilm formation.
-
Removal of Planktonic Cells: The liquid medium containing non-adherent (planktonic) cells is removed.
-
Treatment with this compound: The established biofilms are exposed to various concentrations of this compound for a defined period.
-
Washing: The this compound solution is removed, and the biofilms are washed to remove any remaining antiseptic and non-adherent cells.
-
Quantification of Biofilm: The remaining viable biofilm can be quantified using various methods, such as:
-
Crystal Violet Staining: Stains the total biofilm mass.
-
Resazurin Assay: Measures the metabolic activity of viable cells.
-
Colony-Forming Unit (CFU) Counting: Involves disrupting the biofilm and plating for viable cell counts.
-
Conclusion
This compound remains a highly effective broad-spectrum antiseptic with well-documented activity against a wide range of clinically relevant bacteria, fungi, and enveloped viruses. Its rapid and persistent action, coupled with a well-established safety profile, ensures its continued importance in infection prevention and control. This guide provides a foundational understanding of its antimicrobial spectrum, supported by quantitative data and standardized methodologies, to aid in its informed application and in the development of new antimicrobial strategies.
References
- 1. Efficacy of this compound against some strains of cultured and clinically isolated microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eemb.ut.ee [eemb.ut.ee]
- 3. Effect of this compound on covid 19 virus - Int J Oral Health Dent [ijohd.org]
- 4. revodonto.bvsalud.org [revodonto.bvsalud.org]
- 5. Susceptibility of multidrug resistant clinical pathogens to a this compound formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of reduced susceptibility to this compound among Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound is a highly effective topical broad-spectrum agent against Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Antifungal susceptibility and clinical efficacy of this compound combined with topical ophthalmic medications against Fusarium species isolated from corneal samples [frontiersin.org]
- 10. The action of three antiseptics/disinfectants against enveloped and non-enveloped viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Augmented antiviral activity of this compound gluconate on herpes simplex virus type 1, H1N1 influenza A virus, and adenovirus in combination with salicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Gluconate - Antiviral Mouthwash in COVID-19 [icpahealth.com]
- 13. Virucidal efficacy of this compound: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Initial Investigations into Chlorhexidine Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial investigations into the cytotoxic effects of chlorhexidine (B1668724) (CHX), a widely used antiseptic. The document summarizes key quantitative data, details common experimental protocols, and visualizes the elucidated signaling pathways involved in CHX-induced cell death.
Introduction
This compound is a broad-spectrum bisbiguanide antiseptic utilized extensively in medical and dental fields for its potent antimicrobial properties. Despite its efficacy, concerns have been raised regarding its cytotoxic effects on host cells, which can impact wound healing and overall biocompatibility. This guide focuses on the foundational in vitro studies that have characterized the cytotoxic profile of this compound, providing a comprehensive resource for researchers and professionals in drug development and safety assessment.
Quantitative Data on this compound Cytotoxicity
The cytotoxic effects of this compound are dose- and time-dependent, and vary across different cell types. The following tables summarize quantitative data from key in vitro studies.
Table 1: Effect of this compound on Fibroblast Viability
| Cell Type | This compound Concentration | Exposure Time | Percent Cell Survival (Mean ± SD) | Reference |
| Human Dermal Fibroblasts | 0.0001% | 24 hours | Decrease in intracellular ATP | [1] |
| Human Dermal Fibroblasts | >0.001% | 3, 6, 8, 24 hours | Time & concentration-dependent ATP depletion | [1] |
| Human Dermal Fibroblasts | ≥0.005% | 3, 8 hours | Total cell death | [1] |
| Human Dermal Fibroblasts | ≥0.02% | 24 hours | Total loss of ATP | [1] |
| Human Gingival Fibroblasts | 0.002% | 1 minute | 96.4 ± 14.3 | [2][3] |
| Human Gingival Fibroblasts | 0.02% | 1, 2, 3 minutes | < 6% | [2][4] |
| Human Gingival Fibroblasts | 0.2% | 1, 2, 3 minutes | < 6% | [2][4] |
| Human Gingival Fibroblasts | 2% | 1, 2, 3 minutes | < 6% | [2][4] |
| L929 Fibroblasts | 0.0005% - 0.002% | 24 hours | Increased apoptosis | [5] |
| L929 Fibroblasts | 0.002% - 0.016% | 24 hours | Increased necrosis | [5] |
Table 2: Effect of this compound on Myoblast and Osteoblast Viability
| Cell Type | This compound Concentration | Exposure Time | Percent Cell Survival (Mean ± SD) | Reference |
| Human Myoblasts | 0.002% | 1, 2, 3 minutes | Significantly lower than control | [2][4] |
| Human Myoblasts | ≥0.02% | 1, 2, 3 minutes | < 6% | [2][4] |
| Human Osteoblasts | 0.002% | 1, 2, 3 minutes | Significantly lower than control | [2][4] |
| Human Osteoblasts | ≥0.02% | 1, 2, 3 minutes | < 6% | [2][4] |
Table 3: Effect of this compound on Other Cell Types
| Cell Type | This compound Concentration | Exposure Time | Effect | Reference |
| Human Gingival Epithelial Cells | 0.106 mmol/L | 1 hour | Midpoint cytotoxicity | [6] |
| Human Gingival Epithelial Cells | 0.011 mmol/L | 24 hours | Midpoint cytotoxicity | [6] |
| Human Gingival Epithelial Cells | 0.0045 mmol/L | 72 hours | Midpoint cytotoxicity | [6] |
| Odontoblast-like cells (MDPC-23) | 0.06% - 2.0% | 60s, 2h | Dose-dependent decrease in metabolism | [7] |
| Human Keratinocytes (HaCaT) | 0.02% and 0.2% | 1, 2, 3 min | Viability reduced by <50% | [8] |
| Epidermal Cells (JB6 Cl 41-5a) | >0.0002% | 1 min | Significantly impaired viability | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound cytotoxicity.
Cell Viability Assays
3.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, forming a purple formazan (B1609692) product.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Expose cells to various concentrations of this compound for the desired time periods.
-
Remove the treatment medium and add fresh medium containing MTT solution (typically 0.5 mg/mL).
-
Incubate for 2-4 hours at 37°C to allow formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl).
-
Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
Cell viability is expressed as a percentage of the absorbance of untreated control cells.
-
3.1.2. Cell Counting Kit-8 (CCK-8) Assay
This assay is similar to the MTT assay but uses a more sensitive and water-soluble tetrazolium salt (WST-8).
-
Procedure:
-
Plate and treat cells as described for the MTT assay.
-
Add CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
The WST-8 is reduced by cellular dehydrogenases to produce a yellow-colored formazan dye.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability relative to untreated controls.[2][4]
-
Cell Membrane Integrity Assay
3.2.1. Lactate (B86563) Dehydrogenase (LDH) Assay
This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage.
-
Procedure:
-
Culture and treat cells with this compound in a multi-well plate.
-
Collect the cell culture supernatant.
-
Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.
-
NADH then reduces the tetrazolium salt to a colored formazan product.
-
Measure the absorbance of the formazan product at a specific wavelength (e.g., 490 nm).
-
The amount of LDH release is proportional to the degree of cell membrane damage.[6]
-
Cell Migration Assay
3.3.1. Scratch Assay
This method assesses the ability of a cell population to migrate and close a wound created in a confluent monolayer.
-
Procedure:
-
Grow cells to a confluent monolayer in a multi-well plate.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip or a specialized tool.
-
Wash the wells to remove detached cells.
-
Expose the cells to different concentrations of this compound.
-
Capture images of the scratch at different time points (e.g., 0, 24, 48 hours).
-
Measure the width of the scratch or the area of the cell-free region over time to quantify cell migration.[2][4]
-
Apoptosis Detection
3.4.1. Caspase Activity Assay
This assay measures the activity of caspases, a family of proteases that are key mediators of apoptosis.
-
Procedure:
-
Lyse the cells treated with this compound to release intracellular contents.
-
Add a specific caspase substrate conjugated to a fluorophore or a chromophore to the cell lysate.
-
Active caspases in the lysate cleave the substrate, releasing the reporter molecule.
-
Measure the fluorescence or absorbance of the released reporter molecule using a microplate reader.
-
The signal intensity is proportional to the caspase activity in the sample.
-
Signaling Pathways in this compound Cytotoxicity
Initial investigations have elucidated several interconnected signaling pathways that contribute to this compound-induced cytotoxicity. These pathways primarily involve mitochondrial dysfunction, endoplasmic reticulum stress, and the subsequent activation of apoptotic or necrotic cell death programs.
Overview of Cytotoxic Mechanisms
This compound initiates its cytotoxic effects by disrupting cellular membranes, leading to a cascade of intracellular events. At lower concentrations, these events typically culminate in apoptosis, a form of programmed cell death. As the concentration of this compound increases, the damage becomes more severe, leading to a shift towards necrotic cell death.[5]
References
- 1. This compound-induced apoptosis or necrosis in L929 fibroblasts: A role for endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Activation of ATF6 and PERK Endoplasmic Reticulum Stress Signaling Pathways Prevent Mutant Rhodopsin Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.novusbio.com [resources.novusbio.com]
- 4. The effects of this compound digluconate on human fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Multiple Mechanisms of Unfolded Protein Response–Induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of the UPR sensor ATF6α is regulated by its redox-dependent dimerization and ER retention by ERp18 - PMC [pmc.ncbi.nlm.nih.gov]
Chlorhexidine's Antiviral Potential: A Technical Guide for Researchers
An in-depth exploration of the virucidal properties of chlorhexidine (B1668724), detailing its efficacy, mechanism of action, and the experimental methodologies used to evaluate its potential as an antiviral agent.
This technical guide provides a comprehensive overview of the existing research on this compound's capacity to inactivate viruses. It is intended for researchers, scientists, and drug development professionals who are interested in the potential applications of this well-established antiseptic in the field of virology. The following sections present quantitative data from various studies, delve into the primary mechanism of antiviral action, and provide detailed protocols for key experimental assays.
Quantitative Assessment of Antiviral Efficacy
This compound has been evaluated against a range of viruses, with a notable efficacy against enveloped viruses. The data presented below is a summary of findings from multiple in vitro and clinical studies.
Table 1: Efficacy of this compound against Herpes Simplex Virus (HSV)
| Virus Strain | This compound Concentration | Exposure Time | Viral Titer Reduction | Study Type |
| HSV-1 | 0.02% | 90 minutes | ~6 log10 | In vitro |
| HSV-1 | 0.2% | - | Moderate inhibition of replication and cytolytic activity | In vitro |
| HSV-1 | 0.001% - 2.5% | Varied | Significant virucidal efficacy demonstrated in most studies | In vitro |
| HSV-1 | 0.2% (topical application) | - | Moderately reduced viral lesions and titers in skin and trigeminal ganglia | In vivo (mice)[1][2] |
Table 2: Efficacy of this compound against Influenza A Virus
| Virus Strain | This compound Concentration | Exposure Time | Viral Titer Reduction | Study Type |
| Influenza A (H1N1) | 4% | 30 seconds | 99.94% | In vitro |
| Influenza A | 0.12% | 30 seconds | Virucidal activity noted | In vitro[3] |
| Influenza A | Varied | 30s - 10 min | Effective reduction in viral load | In vitro[4] |
| Influenza A | Varied | - | 90% - 99.9% decrease in infectivity | In vitro[5] |
Table 3: Efficacy of this compound against Human Immunodeficiency Virus (HIV)
| Virus Strain | This compound Concentration | Exposure Time | Outcome | Study Type |
| HIV | ≥0.2% | - | Complete inactivation | In vitro[1] |
| HIV | Varied | - | Effective inactivation | In vitro[6] |
Table 4: Efficacy of this compound against Coronaviruses
| Virus Strain | This compound Concentration | Exposure Time | Viral Titer Reduction/Outcome | Study Type |
| SARS-CoV-2 | 0.05% | - | Inactivation | In vitro[1] |
| SARS-CoV-2 | 0.2% | 30 seconds | >99.9% reduction | In vitro[7] |
| SARS-CoV-2 | 0.12% (mouth rinse) | 4 days | 62.1% of patients eliminated oropharyngeal virus (vs. 5.5% in control) | Clinical Trial[8][9] |
| SARS-CoV-2 | 0.12% (mouth rinse and spray) | 4 days | 86% of patients eliminated oropharyngeal virus (vs. 6.3% in control) | Clinical Trial[1][8][9] |
| Human Coronavirus | Varied | - | Lower to no virucidal efficacy in some in vitro studies | In vitro[4] |
Mechanism of Antiviral Action
The primary antiviral mechanism of this compound is its direct action on the viral envelope.[10] this compound is a cationic biguanide, and this positive charge is crucial for its interaction with the negatively charged components of microbial membranes.[6] In the case of enveloped viruses, this compound is thought to disrupt the integrity of the lipid envelope, leading to the inactivation of the virus.[3][11] This mechanism is less effective against non-enveloped viruses, which lack this outer lipid layer.[3]
While the direct disruption of the viral envelope is the most widely accepted mechanism, some in silico studies have suggested that this compound may also interact with viral surface proteins, such as the main protease of SARS-CoV-2, potentially inhibiting viral replication.[12][13] However, the primary mode of action is considered to be virucidal through envelope disruption. There is currently limited evidence to suggest that this compound's antiviral effects are mediated through the modulation of host cell signaling pathways.
Caption: Mechanism of this compound's antiviral action against enveloped viruses.
Experimental Protocols
The following sections provide detailed methodologies for common assays used to evaluate the antiviral activity of compounds like this compound.
Virucidal Suspension Assay
This assay is a quantitative method to determine the efficacy of a disinfectant in suspension.
Objective: To measure the reduction in viral titer after exposure to this compound.
Materials:
-
This compound solution at various concentrations.
-
Virus stock of known titer.
-
Appropriate cell line for viral propagation.
-
Cell culture medium.
-
Neutralizing solution (to stop the action of this compound).
-
96-well plates.
-
Incubator.
Procedure:
-
Preparation: Prepare serial dilutions of the this compound solution.
-
Inoculation: Mix a standardized amount of the virus suspension with each this compound dilution. A control sample with the virus and a placebo (e.g., saline) is also prepared.
-
Incubation: Incubate the mixtures for a specified contact time (e.g., 30 seconds, 1 minute, 5 minutes) at a controlled temperature.
-
Neutralization: After the incubation period, add a neutralizing solution to stop the virucidal action of this compound.
-
Infection: Inoculate a monolayer of susceptible cells in a 96-well plate with serial dilutions of the neutralized virus-chlorhexidine mixture.
-
Observation: Incubate the plates and observe for the development of cytopathic effects (CPE) over several days.
-
Quantification: Determine the viral titer using a method such as the TCID50 (50% Tissue Culture Infectious Dose) assay. The reduction in viral titer in the this compound-treated samples compared to the control is calculated.
Caption: Workflow for a typical virucidal suspension assay.
Plaque Reduction Assay
This assay is used to quantify the number of infectious viral particles.
Objective: To determine the concentration of this compound required to reduce the number of plaques by 50% (PRNT50).
Materials:
-
This compound solution at various concentrations.
-
Virus stock.
-
Confluent monolayer of susceptible cells in multi-well plates.
-
Cell culture medium.
-
Semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose).
-
Staining solution (e.g., crystal violet).
Procedure:
-
Preparation: Prepare serial dilutions of the this compound solution.
-
Incubation: Mix the virus with each this compound dilution and a control, and incubate to allow for neutralization.
-
Infection: Inoculate a confluent monolayer of cells with the virus-chlorhexidine mixtures.
-
Adsorption: Allow the virus to adsorb to the cells for a specific period.
-
Overlay: Remove the inoculum and add a semi-solid overlay medium. This restricts the spread of the virus to adjacent cells, resulting in the formation of localized plaques.
-
Incubation: Incubate the plates for several days to allow for plaque formation.
-
Staining: Remove the overlay, fix the cells, and stain with a solution like crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells.
-
Counting: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the control.
Caption: Workflow for a plaque reduction assay.
50% Tissue Culture Infectious Dose (TCID50) Assay
This assay is used to determine the viral titer by identifying the dilution at which 50% of the cell cultures are infected.
Objective: To quantify the infectious virus titer.
Materials:
-
Virus suspension.
-
96-well plate with a confluent monolayer of susceptible cells.
-
Cell culture medium.
-
Microscope.
Procedure:
-
Serial Dilution: Prepare serial dilutions of the virus stock.
-
Inoculation: Inoculate a 96-well plate containing a cell monolayer with the virus dilutions, using multiple replicate wells for each dilution.
-
Incubation: Incubate the plate for a period sufficient for the virus to cause a cytopathic effect (CPE).
-
Observation: Examine each well for the presence or absence of CPE using a microscope.
-
Calculation: The TCID50 is calculated using a statistical method, such as the Reed-Muench or Spearman-Kärber formula, based on the percentage of wells showing CPE at each dilution.
Caption: Workflow for a TCID50 assay.
Conclusion
The available evidence strongly suggests that this compound possesses significant virucidal activity, particularly against enveloped viruses. Its primary mechanism of action appears to be the disruption of the viral lipid envelope, a direct and rapid mode of inactivation. The quantitative data, while variable depending on the specific virus, concentration, and experimental conditions, consistently demonstrates a reduction in viral infectivity.
For researchers and drug development professionals, this compound presents an interesting candidate for further investigation, particularly in contexts where a topical or localized antiviral effect is desired. The experimental protocols detailed in this guide provide a framework for the continued evaluation of this compound and other potential antiviral agents. Future research should focus on further elucidating the precise molecular interactions between this compound and the viral envelope, as well as conducting well-controlled clinical trials to validate its in vivo efficacy for specific viral infections.
References
- 1. This compound Gluconate - Antiviral Mouthwash in COVID-19 [icpahealth.com]
- 2. Effect of this compound on the in vitro and in vivo herpes simplex virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro virucidal effectiveness of a 0.12%-chlorhexidine gluconate mouthrinse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thegildercompany.com [thegildercompany.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound in Dentistry: Pharmacology, Uses, and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. europeanreview.org [europeanreview.org]
- 8. Use of this compound to eradicate oropharyngeal SARS‐CoV‐2 in COVID‐19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of this compound to eradicate oropharyngeal SARS-CoV-2 in COVID-19 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of this compound on covid 19 virus - Int J Oral Health Dent [ijohd.org]
- 11. Virucidal efficacy of this compound: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound and SARS-CoV-2 main protease: Molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Silico Assessment of Chemical Disinfectants on Surface Proteins Unveiled Dissimilarity in Antiviral Efficacy and Suitability towards Pathogenic Viruses - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Properties of Chlorhexidine
Chlorhexidine (B1668724) is a widely utilized biguanide (B1667054) antiseptic and disinfectant valued for its broad-spectrum antimicrobial activity and substantivity. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and methods for its synthesis and analysis, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Nomenclature
This compound is a symmetrical molecule consisting of two (p-chlorophenyl)guanide units linked by a central hexamethylene bridge.[1] Its chemical formula is C22H30Cl2N10.[2] The structure is based on two molecules of proguanil (B194036) connected by a hexamethylene spacer.[3] Due to its basic nature, this compound is practically insoluble in water and is therefore commonly formulated as salts, such as the digluconate, diacetate, or dihydrochloride (B599025), to enhance its solubility.[4][5] The digluconate salt is the most soluble in water and alcohols and is the most frequently used form in pharmaceutical preparations.[4]
IUPAC Name: 1,1'-Hexamethylenebis[5-(4-chlorophenyl)biguanide]
Physicochemical Properties
The physicochemical properties of this compound and its salts are critical to its formulation, stability, and antimicrobial efficacy. A summary of these properties is presented in the table below.
| Property | Value | Salt Form | Reference |
| Molecular Weight | 505.45 g/mol | Base | [6] |
| 578.37 g/mol | Dihydrochloride | [7] | |
| Melting Point | 134-136 °C | Base | [6][8] |
| >255 °C (decomposes) | Dihydrochloride | [] | |
| pKa | 10.78 | Base | [6][8] |
| Water Solubility | 0.008% (w/v) at 20°C | Base | |
| Very slightly soluble (0.06 g/100 mL at 20°C) | Dihydrochloride | [] | |
| Appearance | White to off-white crystalline powder | Base/Salts | [6][7] |
| Stability | Aqueous solutions are most stable at pH 5-8. | All forms | [5] |
Mechanism of Action
This compound exerts its antimicrobial effect through a multi-step process that primarily targets the microbial cell membrane.[10] At physiological pH, this compound salts dissociate, releasing the positively charged this compound cation.[3]
-
Adsorption to the Cell Surface: The cationic this compound molecules are electrostatically attracted to the negatively charged components of the bacterial cell wall, such as phosphate (B84403) groups.[3][11]
-
Disruption of the Cell Membrane: At low concentrations, this compound disrupts the integrity of the cell membrane, leading to the leakage of low molecular weight intracellular components like potassium ions. This results in a bacteriostatic effect.[2][3]
-
Precipitation of Cytoplasmic Contents: At higher concentrations, this compound causes more extensive damage to the cell membrane, leading to the leakage of larger molecules like ATP.[10] It also causes coagulation of cytoplasmic proteins and precipitation of nucleic acids, resulting in a bactericidal effect and cell death.[11]
The following diagram illustrates the proposed mechanism of action of this compound.
Antimicrobial Spectrum
This compound possesses a broad spectrum of activity against Gram-positive and Gram-negative bacteria, facultative anaerobes, aerobes, and yeasts.[3] It is particularly effective against Gram-positive bacteria.[3] The minimum inhibitory concentrations (MICs) of this compound against a range of microorganisms are summarized below.
| Microorganism | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | 1 | [1] |
| Enterococcus faecalis | 46.67 - 213.33 | [4] |
| Escherichia coli | 2.67 | [4] |
| Pseudomonas aeruginosa | 80 | [4][5] |
| Candida albicans | 2.67 - 80 | [4] |
| Prevotella intermedia | 2.67 - 80 | [4] |
| Porphyromonas gingivalis | 2.67 - 80 | [4] |
| Fusarium species | 8 - 32 | [12] |
| Penicillium sp. | 4 | [1] |
| Aspergillus sp. | 2 | [1] |
| Cladosporium sp. | 16 | [1] |
| Alternaria sp. | 16 | [1] |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves a two-step process.[13]
Step 1: Synthesis of Hexamethylenebiscyanoguanidine
-
Hexamethylenediamine dihydrochloride is reacted with sodium dicyanamide (B8802431) in a suitable solvent such as n-butanol.
-
The reaction mixture is heated under reflux for 2-7 hours at 100-140°C.
-
The solvent is removed under reduced pressure.
-
The resulting solid is washed, filtered, and dried under vacuum to yield hexamethylenebiscyanoguanidine.
Step 2: Synthesis of this compound
-
Hexamethylenebiscyanoguanidine is reacted with p-chloroaniline hydrochloride in a solvent such as ethylene (B1197577) glycol ethyl ether or n-butanol.
-
The mixture is heated under reflux to yield the this compound compound.
-
The final product can be purified by recrystallization.
The following diagram outlines a general workflow for the synthesis of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) against various microorganisms. The broth microdilution method is a standard procedure.[14]
-
Preparation of this compound Solutions: A stock solution of this compound is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. The plate is then incubated under appropriate conditions (e.g., 35°C for 16-20 hours).
-
Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Quantification of this compound in Formulations
A rapid and direct method for the determination of this compound digluconate in antimicrobial formulations is first derivative spectrophotometry.[15][16]
-
Sample Preparation: The antimicrobial formulation containing this compound digluconate is diluted with a suitable solvent (e.g., a 1:1 mixture of reagent alcohol and distilled water) to a concentration within the Beer's law range (e.g., 0-50 µg/mL).
-
Spectrophotometric Measurement: The first derivative spectrum of the prepared sample is recorded.
-
Quantification: The measurement is made at a specific wavelength (e.g., 276.1 nm) where interference from other ingredients in the matrix is minimized.
-
Calibration: A calibration curve is constructed by plotting the first derivative absorbance values of standard solutions of known this compound digluconate concentrations against their concentrations. The concentration of this compound in the sample is then determined from this curve.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Characterization, and Antimicrobial Investigation of a Novel this compound Cyclamate Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in Dentistry: Pharmacology, Uses, and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. This compound CAS#: 55-56-1 [m.chemicalbook.com]
- 7. wjpsronline.com [wjpsronline.com]
- 8. 55-56-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 11. pharmacyfreak.com [pharmacyfreak.com]
- 12. In Vitro Activity of this compound Compared with Seven Antifungal Agents against 98 Fusarium Isolates Recovered from Fungal Keratitis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN102993056A - Preparation method of this compound compound - Google Patents [patents.google.com]
- 14. journals.asm.org [journals.asm.org]
- 15. mjs.um.edu.my [mjs.um.edu.my]
- 16. researchgate.net [researchgate.net]
A Historical Perspective on the Use of Chlorhexidine in Antisepsis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorhexidine (B1668724), a cationic bisbiguanide, stands as a cornerstone of modern antiseptic practice. Its broad-spectrum antimicrobial activity, coupled with a favorable safety profile and unique property of substantivity, has solidified its indispensable role in infection control for over seven decades. This technical guide provides a comprehensive historical perspective on the discovery, development, and evolving application of this compound in antisepsis. It delves into the seminal studies that established its efficacy, details its mechanism of action, and presents key quantitative data and experimental methodologies for the discerning scientific audience.
Discovery and Early Development
The journey of this compound began in the 1950s at the laboratories of Imperial Chemical Industries (ICI) in the United Kingdom.[1][2] Initially synthesized during research for novel antimalarial agents, a compound designated "No. 10,040" exhibited remarkable antibacterial properties.[3] This compound, later named this compound, was first described in a landmark paper by Davies, Francis, Martin, Rose, and Swain in 1954, titled "1:6-Di-4'-chlorophenyldiguanidohexane (hibitane); laboratory investigation of a new antibacterial agent of high potency."[4]
First commercialized in the UK in 1954 as a disinfectant and topical antiseptic under the brand name Hibitane®, its initial applications were in skin and wound cleansing.[5] The 1970s marked a significant expansion of its use, with its introduction as a surgical handwash after studies demonstrated its ability to reduce skin flora by approximately 90%.[1] In 1976, its application in oral hygiene was pioneered, showcasing its capacity to inhibit dental plaque formation and reduce gingivitis.[1]
Key Historical Efficacy Data
The clinical utility of this compound has been substantiated by numerous studies over the decades. The following tables summarize key quantitative findings from historical and contemporary research, highlighting its efficacy in various applications.
| Application | Study Focus | This compound Concentration(s) | Key Quantitative Findings | References |
| Oral Antisepsis | Plaque Inhibition | 0.2% | ~50-60% decrease in plaque formation | [1] |
| Gingivitis Reduction | 0.2% | ~30-45% reduction in gingivitis | [1] | |
| Oral Bacteria Reduction | 0.2% | Significant reduction in the number of oral bacteria | [1] | |
| Skin Antisepsis | Pre-surgical Handwash | Not Specified | ~90% reduction in skin flora | [1] |
| Umbilical Cord Care | Neonatal Health in Nepal | Gel formulation | 24% decrease in neonatal deaths and 68% decrease in neonatal infections | [1] |
| Comparative Efficacy: this compound vs. Povidone-Iodine for Surgical Site Infection (SSI) Prevention | | :--- | :--- | | Overall SSIs | Statistically lower rates with this compound (Risk Ratio 0.75) | | Superficial SSIs | Statistically lower rates with this compound (Risk Ratio 0.62) | | Deep SSIs | Statistically lower rates with this compound | | Reference |[6] |
Experimental Protocols of Foundational Studies
A deep understanding of the historical evidence requires an examination of the methodologies employed in the foundational studies. While the full-text of the original articles by Davies et al. (1954) and Löe & Schiött (1970) could not be accessed for a detailed protocol extraction, this section outlines the general experimental approaches of that era for evaluating antiseptics, supplemented with available details from abstracts and secondary sources.
Early In Vitro Antibacterial Efficacy Testing (circa 1950s)
The initial laboratory investigations of new antibacterial agents like this compound typically involved a battery of in vitro tests to determine their spectrum of activity and potency.
Objective: To determine the minimum inhibitory concentration (MIC) and bactericidal activity of "Hibitane" (this compound) against a range of pathogenic bacteria.
General Methodology:
-
Test Organisms: A panel of clinically relevant bacteria, including Gram-positive and Gram-negative species, would have been selected.
-
Culture Media: Standardized liquid and solid culture media (e.g., nutrient broth and agar) would have been used to grow the test organisms.
-
Serial Dilution Method (for MIC determination):
-
A series of tubes containing decreasing concentrations of this compound in broth media were prepared.
-
Each tube was inoculated with a standardized suspension of the test bacterium.
-
Tubes were incubated under optimal conditions (e.g., 37°C for 24-48 hours).
-
The MIC was determined as the lowest concentration of this compound that completely inhibited visible bacterial growth.
-
-
Bactericidal Testing:
-
Samples from the clear tubes in the MIC assay were sub-cultured onto agar (B569324) plates lacking the antiseptic.
-
Plates were incubated to determine if the bacteria were killed (bactericidal) or merely inhibited (bacteriostatic). The lowest concentration that resulted in no growth on the subculture plates was considered the minimum bactericidal concentration (MBC).
-
Clinical Evaluation of Oral Antisepsis: The Löe & Schiött Model (1970)
The studies by Löe and Schiött were pivotal in establishing the anti-plaque and anti-gingivitis effects of this compound. They utilized a now-classic experimental gingivitis model in humans.
Objective: To assess the effect of this compound mouthrinses and topical applications on the development of dental plaque and gingivitis in the absence of mechanical oral hygiene.
General Methodology:
-
Study Design: A longitudinal, controlled clinical trial.
-
Participants: Typically a small group of healthy volunteers with excellent oral hygiene at the start of the study.
-
Pre-study Phase: Participants underwent a thorough professional dental cleaning to remove all existing plaque and calculus, establishing a baseline of pristine oral health.
-
Experimental Phase:
-
Participants were instructed to completely abstain from all mechanical oral hygiene practices (e.g., brushing, flossing).
-
The experimental group used a this compound-containing mouthrinse (e.g., 0.2% solution) or received topical applications of this compound.
-
The control group used a placebo rinse or no intervention.
-
-
Data Collection: At regular intervals (e.g., daily or weekly), clinical parameters were assessed by calibrated examiners. These included:
-
Plaque Index: A scoring system to quantify the amount of plaque accumulation on tooth surfaces.
-
Gingival Index: A scoring system to assess the severity of gingival inflammation (redness, swelling, bleeding).
-
-
Outcome Measures: The primary outcomes were the differences in plaque and gingival index scores between the experimental and control groups over time.
Mechanism of Action
This compound's antimicrobial efficacy stems from its cationic nature, which facilitates its interaction with negatively charged components of the microbial cell surface.[7][8] Its mechanism is concentration-dependent, exhibiting both bacteriostatic and bactericidal effects.[9]
At low concentrations , this compound disrupts the integrity of the bacterial cell membrane, leading to the leakage of intracellular components such as potassium ions.[9] This disruption of the membrane's semi-permeability interferes with the cell's osmotic balance, resulting in a bacteriostatic effect.
At higher concentrations , this compound causes more extensive damage to the cell membrane, leading to the precipitation of cytoplasmic contents and ultimately, cell death (bactericidal effect).[9]
Signaling Pathway and Molecular Interactions
The interaction of this compound with the bacterial cell is a multi-step process that ultimately leads to cell death. Recent research has also begun to elucidate its impact on bacterial signaling pathways, such as quorum sensing.
Caption: Mechanism of this compound's Antimicrobial Action.
Interference with Quorum Sensing
This compound has been shown to interfere with quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate gene expression and virulence. This represents a more nuanced aspect of its antimicrobial activity beyond direct cell lysis.
Caption: this compound's Interference with Quorum Sensing.
Conclusion
From its serendipitous discovery to its current status as a "gold standard" antiseptic, this compound has had a profound impact on infection control in both medical and dental fields. Its historical journey, underpinned by key scientific investigations, has established a strong evidence base for its efficacy. The elucidation of its multi-faceted mechanism of action, from broad disruption of cell membrane integrity to subtle interference with bacterial communication, continues to provide insights for researchers and drug development professionals. A thorough understanding of this historical and technical perspective is crucial for the continued responsible and innovative application of this vital antiseptic agent.
References
- 1. japer.in [japer.in]
- 2. The History of Disinfection Testing – MSL [msl.io]
- 3. The effect of mouthrinses and topical application of this compound on the development of dental plaque and gingivitis in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Testing the Effectiveness of Antiseptics and Disinfectants | Microbiology [courses.lumenlearning.com]
- 6. researchgate.net [researchgate.net]
- 7. japer.in [japer.in]
- 8. prevahexchx.com [prevahexchx.com]
- 9. publicacoes.cespu.pt [publicacoes.cespu.pt]
An In-depth Technical Guide to the Physicochemical Properties and Solubility of Chlorhexidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties and solubility characteristics of chlorhexidine (B1668724) and its commonly used salt forms. The information presented herein is intended to support research, development, and formulation activities involving this broad-spectrum antiseptic agent. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key analytical procedures.
Physicochemical Properties of this compound and Its Salts
This compound is a cationic bisbiguanide antiseptic.[1] It is a strong base that is practically insoluble in water.[2][3] Consequently, it is most commonly available as its salts, such as the gluconate, acetate, and hydrochloride, to enhance its water solubility.[4][5] The choice of salt form can significantly influence the physicochemical properties and, therefore, the formulation and application of the final product.[5][6]
The following tables summarize the key physicochemical properties of this compound base and its principal salts.
Table 1: General Physicochemical Properties
| Property | This compound Base | This compound Gluconate | This compound Acetate | This compound Hydrochloride |
| Chemical Formula | C₂₂H₃₀Cl₂N₁₀[7] | C₂₂H₃₀Cl₂N₁₀·2C₆H₁₂O₇[8] | C₂₂H₃₀Cl₂N₁₀·2C₂H₄O₂ | C₂₂H₃₀Cl₂N₁₀·2HCl[9] |
| Molecular Weight ( g/mol ) | 505.45[7] | 897.76[8] | 625.59 | 578.37[9] |
| Appearance | White to off-white crystalline powder[7][8] | Almost colorless or pale-yellow aqueous solution[2] | White, microcrystalline powder[4] | White, crystalline powder[9][10] |
| Melting Point (°C) | 134-136[7][11] | Crystals obtained from the solution melt between 132-136[2][12] | Approximately 154-155 | Crystals obtained from the solution melt between 130-134[10][12] |
| pKa | 10.78 (Uncertain)[7] | Not directly applicable (salt) | Not directly applicable (salt) | Not directly applicable (salt) |
| logP (Octanol/Water) | 0.080[7] | Not directly applicable (salt) | Not directly applicable (salt) | Not directly applicable (salt) |
Table 2: Solubility Data
| Solvent | This compound Base | This compound Gluconate | This compound Acetate | This compound Hydrochloride |
| Water | 0.008% w/v at 20°C (practically insoluble)[2][7] | Miscible with water[2] | 1 in 55 parts water (sparingly soluble) | Practically insoluble[9][10] |
| Ethanol (B145695) (95%) | Soluble in ethanol[13] | Soluble in ethanol[2] | 1 in 15 parts ethanol (soluble)[4] | Practically insoluble[9][10] |
| Methanol (B129727) | Slightly soluble in methanol and warm methanol[10] | Soluble in methanol[2] | - | Slightly soluble in methanol and warm methanol[10] |
| Acetone | - | Soluble in acetone[2] | - | - |
| Formic Acid | Soluble[9][10] | - | - | Soluble[9][10] |
| Diethyl Ether | Practically insoluble[9][10] | - | - | Practically insoluble[9][10] |
| Glycerin | - | - | Slightly soluble | - |
| Propylene Glycol | - | - | Slightly soluble | - |
| DMSO | Soluble (approx. 10 mg/mL)[13] | - | - | Soluble (approx. 10 mg/mL)[13] |
| Dimethylformamide | Soluble (approx. 10 mg/mL)[13] | - | - | Soluble (approx. 10 mg/mL)[13] |
Experimental Protocols
The following sections detail the methodologies for determining key physicochemical parameters of this compound and its salts. These protocols are based on established pharmacopeial methods and scientific guidelines.
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol is adapted from the OECD Guideline for the Testing of Chemicals, Test No. 105 ("Water Solubility").[14][15]
Principle: The shake-flask method involves equilibrating a surplus of the test substance with a specific volume of water at a controlled temperature, followed by the determination of the concentration of the substance in the aqueous phase.
Apparatus:
-
Mechanical shaker or magnetic stirrer with temperature control.
-
Constant temperature bath.
-
Centrifuge (if necessary for phase separation).
-
Analytical balance.
-
Glassware (flasks with stoppers, pipettes, etc.).
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).
Procedure:
-
Preparation: Add an excess amount of the this compound salt to a flask containing a known volume of deionized water. The excess solid should be clearly visible.
-
Equilibration: Stopper the flask and place it in a constant temperature bath (e.g., 25 °C ± 0.5 °C). Agitate the flask using a mechanical shaker or magnetic stirrer at a constant speed for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary test can determine the optimal equilibration time.
-
Phase Separation: After equilibration, cease agitation and allow the mixture to stand in the constant temperature bath for at least 24 hours to allow for the separation of the solid and liquid phases. If necessary, centrifugation at the same temperature can be used to facilitate phase separation.
-
Sampling: Carefully withdraw a sample from the clear, saturated aqueous phase, ensuring no solid particles are transferred.
-
Quantification: Determine the concentration of this compound in the sampled solution using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Replicates: The experiment should be performed in triplicate.
Determination of pKa by Potentiometric Titration
This protocol is based on general principles of potentiometric titration for the determination of dissociation constants (pKa).[1][4][16][17][18]
Principle: A solution of the substance is titrated with a standardized acid or base. The pH of the solution is measured after each addition of the titrant. The pKa is determined from the inflection point of the resulting titration curve.
Apparatus:
-
Potentiometer with a combined pH electrode.
-
Automatic titrator or a burette.
-
Magnetic stirrer and stir bar.
-
Thermostatically controlled titration vessel.
-
Analytical balance.
-
Glassware.
Procedure:
-
Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[4]
-
Sample Preparation: Accurately weigh and dissolve a known amount of the this compound salt in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known volume. The concentration should be appropriate for the titration, typically in the range of 0.01 to 0.1 M.
-
Titration Setup: Transfer a known volume of the sample solution to the titration vessel. If necessary, adjust the ionic strength of the solution with an inert salt like potassium chloride. Place the pH electrode and the tip of the burette into the solution.
-
Titration: Begin stirring the solution and record the initial pH. Add the titrant (e.g., standardized NaOH or HCl solution) in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.
-
Data Analysis: Plot the measured pH values against the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point or by analyzing the first and second derivatives of the titration curve to identify the inflection point.
-
Replicates: Perform the titration at least in triplicate.
Determination of Melting Point
This protocol follows the general guidelines outlined in the United States Pharmacopeia (USP) for melting range or temperature determination.[2]
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus with a temperature-controlled block or bath.
-
Capillary tubes (sealed at one end).
-
Thermometer calibrated for the melting point apparatus.
Procedure:
-
Sample Preparation: Ensure the this compound sample is dry and finely powdered.
-
Capillary Tube Loading: Introduce a small amount of the powdered sample into a capillary tube, tapping it gently to pack the sample to a height of 2-4 mm.
-
Measurement: Place the loaded capillary tube into the melting point apparatus. Heat the apparatus at a controlled rate. As the temperature approaches the expected melting point, reduce the heating rate (e.g., to 1-2 °C per minute).
-
Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has melted (the end of the melting range).
-
Replicates: Conduct the determination on at least two more samples.
Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of an active pharmaceutical ingredient such as this compound.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. pharmacopeia.cn [pharmacopeia.cn]
- 3. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Solubility properties of this compound salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.umn.edu [experts.umn.edu]
- 7. Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacopeia.cn [pharmacopeia.cn]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. enfo.hu [enfo.hu]
- 11. 55-56-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 13. acri.gov.tw [acri.gov.tw]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. Potentiometric titration for the high precision determination of active components in six types of chemical disinfectants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 18. applications.emro.who.int [applications.emro.who.int]
Methodological & Application
Application Notes and Protocols: Synthesis of Chlorhexidine Nanoparticles for Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chlorhexidine (B1668724) (CHX) is a broad-spectrum bi-guanide antiseptic widely utilized in medical and dental applications for its potent antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][2][3] Its mechanism of action involves the disruption of microbial cell membranes.[3] However, the application of free this compound can be limited by factors such as cytotoxicity at high concentrations and potential inactivation by bodily fluids.[2][4] Encapsulating this compound into nanoparticles offers a promising strategy to overcome these limitations. Nanoparticle-based delivery systems can provide sustained and controlled release of the drug, enhance its antimicrobial efficacy, improve biocompatibility, and enable targeted delivery.[5][6][7] This document provides detailed protocols for the synthesis of various this compound-loaded nanoparticles and summarizes their key characteristics for drug delivery applications.
Synthesis Protocols and Methodologies
Several methods have been developed for the synthesis of this compound nanoparticles, utilizing different carrier materials to achieve desired physicochemical properties and release kinetics. Below are detailed protocols for three common types of this compound nanoparticles.
Polymeric Nanoparticles: Poly(ethylene glycol)-b-poly(l-lactic acid) (PEG-b-PLA) Encapsulation
This method utilizes the biodegradable and biocompatible block copolymer PEG-b-PLA to encapsulate this compound via an oil-in-water emulsion-evaporation technique.[8] The resulting nanoparticles are suitable for applications requiring sustained drug release, such as in root canal disinfection.[8][9]
Experimental Protocol:
-
Preparation of Organic Phase: Dissolve PEG-b-PLA and this compound (CHX) in a 5:1 ratio in dichloromethane (B109758) (DCM).
-
Preparation of Aqueous Phase: Prepare a 1% w/v solution of poly(vinyl alcohol) (PVA) in deionized water.
-
Emulsification: Combine the organic and aqueous phases and emulsify using ultra-sonication for 1 minute.[8]
-
Solvent Evaporation: Stir the resulting emulsion for 2 hours at 25°C under atmospheric pressure to allow for the evaporation of the organic solvent (DCM).[8]
-
Nanoparticle Recovery: Centrifuge the nanoparticle suspension to pellet the particles, wash with deionized water to remove excess PVA and unencapsulated drug, and then lyophilize for storage.
Experimental Workflow:
Ionic Gelation for this compound Hexametaphosphate (CHX-HMP) Nanoparticles
This method involves the instantaneous reaction between aqueous solutions of this compound digluconate and sodium hexametaphosphate at room temperature, resulting in the formation of a stable colloidal suspension of this compound hexametaphosphate nanoparticles.[3][10]
Experimental Protocol:
-
Reagent Preparation: Prepare equimolar aqueous solutions of this compound digluconate and sodium hexametaphosphate.
-
Nanoparticle Formation: Under rapid stirring at room temperature and pressure, combine the two solutions. This results in the instantaneous formation of a colloidal suspension of CHX-HMP nanoparticles.[10]
-
Characterization: The resulting nanoparticle suspension can be directly characterized for particle size and zeta potential. No further purification steps are typically required.
Experimental Workflow:
This compound-Loaded Metallic Nanoparticles (e.g., Zinc)
This protocol describes the synthesis of this compound-loaded zinc nanoparticles (CHZNPs) using an ionic liquid-based method, which offers a synergistic antibacterial effect.[6]
Experimental Protocol:
-
Optimization of Synthesis Parameters:
-
Vary the concentration of this compound (0.5 to 2 mg/mL) and zinc nitrate (B79036) (1, 2, and 3 mg/mL) to determine the optimal ratio for drug loading.[6]
-
Test different stirring speeds (200, 400, and 600 rpm) and times (6, 12, and 24 h) to enhance the interaction between CHX and the nanoparticles.[6]
-
Optimize the drying temperature (40, 50, and 60 °C) and duration (6, 12, and 24 h) for nanoparticle stability.[6]
-
-
Optimized Synthesis:
-
Characterization: Characterize the synthesized CHZNPs using techniques such as UV-Visible Spectroscopy, TEM, FTIR, and Zeta potential analysis.[6]
Experimental Workflow:
Data Presentation: Physicochemical Characteristics
The properties of this compound nanoparticles vary significantly depending on the synthesis method and materials used. The following tables summarize key quantitative data from various studies.
Table 1: Size and Surface Charge of this compound Nanoparticles
| Nanoparticle Type | Synthesis Method | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| CHX-loaded PEG-b-PLA | Oil-in-water emulsion | 300-500 | Not Reported | Not Reported | [8] |
| Trilayered PEG-b-PLA (TNP) | Water-in-oil emulsion | 140-295 | 0.33 (for RNPs) | Not Reported | [1][11] |
| CHX Hexametaphosphate (CHX-HMP) | Ionic Gelation | 20-160 | Not Reported | -50 | [3] |
| CHX-loaded Magnetic (Maghemite) | Adsorption | 79.65 (Hydrodynamic Diameter) | 0.210 | -25.3 | [5][12] |
| CHX-loaded Zinc (CHZNPs) | Ionic Liquid-based | 29.66 | Not Reported | Not Reported | [6] |
| CHX Nanoemulsion | Spontaneous Emulsification | 278 ± 6 | Not Reported | +32.4 ± 0.1 | [13] |
Table 2: Drug Loading and Release Characteristics
| Nanoparticle Type | Drug Loading/Encapsulation Efficiency (%) | Release Profile | Reference |
| CHX-loaded PEG-b-PLA | 70% | Sustained release | [8] |
| Trilayered PEG-b-PLA (TNP) | 84.5% | Biphasic: initial burst followed by sustained release for up to 21 days | [11] |
| CHX-loaded Magnetic (Maghemite) | 24.11% | 12.09% release after 4 hours (zero-order kinetics) | [5][12] |
| CHX-loaded Zinc (CHZNPs) | Not specified, but optimized for high loading | Sustained release: 80% released in 24 hours (compared to 95% in 4h for pure CHX) | [6] |
| CHX Hexametaphosphate (CHX-HMP) | Not applicable | Gradual leaching of soluble CHX for at least 50 days | [3] |
Applications in Drug Delivery
This compound nanoparticles have demonstrated significant potential in various drug delivery applications, primarily due to their enhanced antimicrobial activity and improved biocompatibility.
-
Dentistry and Oral Health: A primary application is in endodontics for root canal disinfection.[1][8][9] The small size of nanoparticles allows for penetration into dentinal tubules, and the sustained release of this compound provides long-term antibacterial action against pathogens like Enterococcus faecalis.[1][8] They are also explored for preventing biofilm formation on dental implants and other surfaces.[2][4]
-
Wound Healing: this compound-loaded nanoparticles can be incorporated into wound dressings to provide a sustained antimicrobial effect, which is crucial for preventing infections in chronic wounds.[3]
-
Antimicrobial Coatings: These nanoparticles can be used to coat medical devices and implants to prevent device-associated infections.[14]
-
Targeted Drug Delivery: Magnetic this compound nanoparticles offer the potential for targeted delivery to specific sites of infection using an external magnetic field, thereby increasing local drug concentration and reducing systemic side effects.[4][12]
Signaling Pathway/Mechanism of Action:
The primary mechanism of action of this compound involves the disruption of the bacterial cell membrane. At low concentrations, it affects membrane integrity, while at higher concentrations, it causes the cytoplasm to congeal.[2] Nanoparticle delivery can enhance this effect.
Conclusion
The synthesis of this compound nanoparticles presents a versatile platform for enhancing the therapeutic efficacy of this potent antimicrobial agent. The choice of synthesis method and carrier material should be tailored to the specific application, considering factors such as the desired release profile, target site, and biocompatibility requirements. The protocols and data presented in these application notes provide a foundation for researchers and drug development professionals to design and fabricate novel this compound delivery systems with improved performance for a range of biomedical applications.
References
- 1. Novel this compound-Loaded Polymeric Nanoparticles for Root Canal Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. dovepress.com [dovepress.com]
- 4. Use of magnetic nanoparticles as a drug delivery system to improve this compound antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Solid Nanosystem for Delivery of this compound with Increased Antimicrobial Activity and Decreased Cytotoxicity: Characterization and In Vitro and In Ovo Toxicological Screening [mdpi.com]
- 6. This compound-Loaded Zinc Nanoparticles: A Potent Antibacterial Agent Against Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization, and efficacy of antimicrobial this compound hexametaphosphate nanoparticles for applications in biomedical materials and consumer products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. [PDF] Synthesis and Characterization of New this compound-Containing Nanoparticles for Root Canal Disinfection | Semantic Scholar [semanticscholar.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Novel this compound-Loaded Polymeric Nanoparticles for Root Canal Treatment: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 12. Development of Solid Nanosystem for Delivery of this compound with Increased Antimicrobial Activity and Decreased Cytotoxicity: Characterization and In Vitro and In Ovo Toxicological Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Nanoemulsion: A New Antiseptic Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
Determining the Minimum Inhibitory Concentration (MIC) of Chlorhexidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of chlorhexidine (B1668724), a widely used biocide in healthcare and industrial settings. Accurate MIC determination is crucial for understanding its efficacy, monitoring for the emergence of resistance, and in the development of new antimicrobial agents and formulations. The following sections detail standardized methods, including broth microdilution and agar (B569324) dilution, for assessing the in vitro activity of this compound against a variety of microorganisms.
Introduction
This compound is a broad-spectrum cationic bisbiguanide antiseptic with activity against Gram-positive and Gram-negative bacteria, yeasts, and some fungi.[1] Its primary mechanism of action involves the disruption of microbial cell membrane integrity, leading to leakage of intracellular components and cell death. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined in vitro conditions.[2] Monitoring this compound MICs is essential for surveillance of reduced susceptibility in clinical and environmental isolates.
Key Methodologies for MIC Determination
The two most common and standardized methods for determining the MIC of this compound are broth microdilution and agar dilution.[3] These methods are adapted from established protocols for antibiotic susceptibility testing, such as those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6][7][8][9][10][11]
Broth Microdilution Method
The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents in a liquid medium.[12] It allows for the simultaneous testing of multiple isolates against a range of this compound concentrations in a 96-well microtiter plate format.[3][13][14][15][16]
Agar Dilution Method
The agar dilution method involves incorporating various concentrations of this compound into a solid agar medium.[2][4] A standardized inoculum of the test microorganism is then spotted onto the surface of the agar plates. This method is particularly useful for testing fastidious organisms or for large-scale screening of isolates.
Experimental Protocols
Protocol 1: Broth Microdilution for Bacterial Isolates
This protocol is adapted from methodologies described for testing this compound against common bacterial pathogens.[3][12][13][14][15][16]
Materials:
-
This compound stock solution (e.g., 20% w/v)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum suspension (0.5 McFarland standard)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or turbidity meter
-
Quality control (QC) strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)[13][17]
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a working stock solution of this compound in sterile distilled water.
-
Perform serial two-fold dilutions of this compound in CAMHB in the 96-well plate to achieve the desired final concentration range (e.g., 0.125 to 128 µg/mL). The final volume in each well should be 100 µL.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, pick several colonies and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well containing the this compound dilutions.
-
Include a growth control well (inoculum in broth without this compound) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Protocol 2: Agar Dilution for Fungal Isolates
This protocol is based on established methods for antifungal susceptibility testing and has been applied to this compound.[4][5]
Materials:
-
This compound stock solution
-
Mueller-Hinton agar or RPMI-1640 agar with 2% glucose
-
Sterile petri dishes
-
Fungal inoculum suspension (adjusted to a specific conidial or yeast cell density)
-
Sterile saline with 0.05% Tween 80 (for filamentous fungi)
-
Incubator (35°C ± 2°C or as appropriate for the fungus)
-
Quality control (QC) strains (e.g., Candida albicans ATCC 90028)
Procedure:
-
Preparation of this compound-Containing Agar Plates:
-
Prepare molten agar medium and cool to 45-50°C.
-
Add the appropriate volume of this compound stock solution to the molten agar to achieve the desired final concentrations.
-
Mix well and pour the agar into sterile petri dishes. Allow the plates to solidify.
-
-
Inoculum Preparation:
-
For yeasts, prepare a suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final inoculum of 1-5 x 10³ CFU per spot.
-
For filamentous fungi, cover the surface of a mature culture with sterile saline containing Tween 80 and gently probe the colony with a sterile loop. Transfer the resulting mixture of conidia and hyphae to a sterile tube and allow the heavy particles to settle. Adjust the turbidity of the supernatant to the desired conidial density.
-
-
Inoculation:
-
Spot a standardized volume (e.g., 1-10 µL) of the fungal inoculum onto the surface of the this compound-containing agar plates and a growth control plate (no this compound).
-
-
Incubation:
-
Incubate the plates at the appropriate temperature and duration for the specific fungal species being tested.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥80% reduction) compared to the growth on the control plate.
-
Data Presentation
The following tables summarize typical MIC ranges for this compound against various microorganisms as reported in the literature.
Table 1: this compound MIC Ranges for Common Bacterial Pathogens
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| Staphylococcus aureus | 2 | 4 | 1 - 8 | [13][14][15][16] |
| Escherichia coli | 2 | 4 | 1 - 64 | [13][14][15][16] |
| Klebsiella pneumoniae | 16 | 32 | 4 - 64 | [13][14][15][16] |
| Enterobacter cloacae complex | 16 | 64 | 1 - >64 | [13][14][15][16] |
| Pseudomonas aeruginosa | - | - | 5 - >64 | [5][18] |
Table 2: this compound MIC Ranges for Fungal Isolates
| Organism | MIC Range (µg/mL) | Reference(s) |
| Candida albicans | 0.25 - 16 | [19] |
| Candida tropicalis | - | [20] |
| Candida krusei | - | [20] |
| Aspergillus spp. | 4 - 16 | [5][21] |
| Penicillium spp. | 4 - 16 | [5][21] |
| Fusarium spp. | 2 - >16 | [22][23] |
| Microsporum spp. | 12.5 - 50 | [24] |
| Trichophyton mentagrophytes | 6.25 | [24] |
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the described MIC determination methods.
Caption: Workflow for Broth Microdilution MIC Determination.
Caption: Workflow for Agar Dilution MIC Determination.
Quality Control
The use of appropriate quality control (QC) strains is critical to ensure the accuracy and reproducibility of MIC testing.[17] QC strains with known MIC ranges for this compound should be included with each batch of tests. Results should fall within the established acceptable ranges for the QC strains. If QC results are out of range, the test results for the clinical or environmental isolates are considered invalid, and troubleshooting is required.
Recommended QC Strains:
-
Staphylococcus aureus ATCC® 29213™
-
Escherichia coli ATCC® 25922™
-
Enterococcus hirae ATCC® 10541™ [12]
-
Pseudomonas aeruginosa ATCC® 15442™ [12]
-
Candida albicans ATCC® 90028™
-
Candida parapsilosis ATCC® 22019™
Interpretation and Significance
The determined MIC value provides a quantitative measure of the in vitro activity of this compound against a specific microorganism. While standardized clinical breakpoints for this compound are not as well-established as for antibiotics, epidemiological cutoff values (ECOFFs) can be used to distinguish wild-type isolates from those with reduced susceptibility.[11] An increase in the MIC of this compound for clinical or environmental isolates may indicate the emergence of reduced susceptibility, which could have implications for infection control and biocide efficacy.[18][25] Further investigation into the mechanisms of resistance, such as the presence of efflux pump genes (e.g., qacA/B), may be warranted for isolates with elevated MICs.[4]
References
- 1. journals.asm.org [journals.asm.org]
- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Broth Microdilution Method To Characterize this compound MICs among Bacteria Collected from 2005 to 2019 at Three U.S. Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decreased susceptibility to this compound and distribution of qacA/B genes among coagulase-negative Staphylococcus clinical samples | springermedizin.de [springermedizin.de]
- 5. researchgate.net [researchgate.net]
- 6. EUCAST: MIC Determination [eucast.org]
- 7. Clinical & Laboratory Standards Institute | CLSI [clsi.org]
- 8. nih.org.pk [nih.org.pk]
- 9. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 10. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 11. EUCAST: MIC and Zone Distributions, ECOFFs [eucast.org]
- 12. Biocide susceptibility testing of bacteria: Development of a broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Development of a Broth Microdilution Method To Characterize this compound MICs among Bacteria Collected from 2005 to 2019 at Three U.S. Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. researchgate.net [researchgate.net]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. Frontiers | Proteomic Analysis of Resistance of Gram-Negative Bacteria to this compound and Impacts on Susceptibility to Colistin, Antimicrobial Peptides, and Ceragenins [frontiersin.org]
- 19. Determination of the Minimum Inhibitory Concentrations of Alexidine and this compound Against Enterococcus faecalis and Candida albicans: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The antifungal properties of this compound digluconate and cetylpyrinidinium chloride on oral Candida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. In Vitro Activity of this compound Compared with Seven Antifungal Agents against 98 Fusarium Isolates Recovered from Fungal Keratitis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Antifungal susceptibility and clinical efficacy of this compound combined with topical ophthalmic medications against Fusarium species isolated from corneal samples [frontiersin.org]
- 24. Efficacy of this compound against some strains of cultured and clinically isolated microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Stability Testing of Chlorhexidine Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorhexidine (B1668724) is a widely utilized broad-spectrum biocide effective against a range of gram-positive and gram-negative bacteria, yeasts, and fungi. Its application spans across various pharmaceutical and medical products, including oral rinses, topical antiseptics, and wound dressings. The chemical stability of this compound solutions is a critical parameter that ensures the safety and efficacy of these products throughout their shelf life.
The primary degradation product of this compound is p-chloroaniline (PCA), a compound with known toxicological concerns. Therefore, a robust stability testing protocol is imperative to monitor the concentration of active this compound and to quantify the formation of PCA and other potential degradation products under various environmental conditions.
These application notes provide a comprehensive protocol for conducting stability testing of this compound solutions, in alignment with the International Council for Harmonisation (ICH) guidelines. The protocol details a stability-indicating High-Performance Liquid Chromatography (HPLC) method, procedures for forced degradation studies, and long-term stability testing.
Key Stability-Indicating Parameters
The stability of this compound solutions is assessed by monitoring the following key parameters:
-
Assay of this compound: To determine the concentration of the active pharmaceutical ingredient (API).
-
Formation of p-chloroaniline (PCA): To quantify the primary and most toxic degradation product.
-
Other Degradation Products: To detect and quantify any other significant impurities that may arise during storage.
-
Physical Appearance: To observe any changes in color, clarity, or presence of precipitation.
-
pH: To monitor any shifts in the acidity or alkalinity of the solution, as pH can significantly influence the degradation rate of this compound.
Experimental Protocols
Stability-Indicating HPLC Method
This method is designed for the simultaneous determination of this compound and its primary degradation product, p-chloroaniline.
3.1.1 Chromatographic Conditions
| Parameter | Specification |
| Column | C18, 4.6 mm x 250 mm, 5 µm packing (or equivalent) |
| Mobile Phase | Acetonitrile and pH 3.0 Phosphate (B84403) Buffer (32:68 v/v) containing 0.2% Triethylamine.[1] |
| Flow Rate | 1.5 mL/min[2][3] |
| Injection Volume | 50 µL[2][3] |
| Column Temperature | 40°C[1][2][3] |
| UV Detection | 239 nm[1][2] |
3.1.2 Preparation of Solutions
-
Phosphate Buffer (pH 3.0): Prepare a 0.05 M solution of monobasic sodium phosphate in water. Adjust the pH to 3.0 with phosphoric acid.[1]
-
Standard Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 50 µg/mL).
-
Standard Solution (p-Chloroaniline): Accurately weigh and dissolve an appropriate amount of p-chloroaniline reference standard in the mobile phase to obtain a known concentration (e.g., 1 µg/mL).[2]
-
Sample Solution: Dilute the this compound solution under investigation with the mobile phase to achieve a theoretical this compound concentration within the linear range of the assay (e.g., 50 µg/mL).
3.1.3 System Suitability
Before sample analysis, perform a system suitability test by injecting a solution containing both this compound and p-chloroaniline. The acceptance criteria are as follows:
| Parameter | Acceptance Criteria |
| Resolution | NLT 3.0 between the this compound and p-chloroaniline peaks.[2][4] |
| Tailing Factor (for both peaks) | NMT 2.0 |
| Relative Standard Deviation (RSD) for replicate injections | NMT 2.0% for the peak area of this compound and NMT 5.0% for the peak area of p-chloroaniline.[2][4] |
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the analytical method and to understand the degradation pathways of this compound.[5][6] The goal is to achieve 5-20% degradation of the active substance.[5]
3.2.1 Acid Hydrolysis
-
Transfer a known volume of the this compound solution to a suitable flask.
-
Add an equal volume of 0.1 M hydrochloric acid.
-
Reflux the solution at 60°C for 8 hours.[5]
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 0.1 M sodium hydroxide.
-
Dilute the solution with the mobile phase to the target concentration for HPLC analysis.
3.2.2 Base Hydrolysis
-
Transfer a known volume of the this compound solution to a suitable flask.
-
Add an equal volume of 0.1 M sodium hydroxide.
-
Reflux the solution at 60°C for 8 hours.[5]
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 0.1 M hydrochloric acid.
-
Dilute the solution with the mobile phase to the target concentration for HPLC analysis.
3.2.3 Oxidative Degradation
-
Transfer a known volume of the this compound solution to a suitable flask.
-
Add an appropriate volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute the solution with the mobile phase to the target concentration for HPLC analysis.
3.2.4 Thermal Degradation
-
Transfer the this compound solution into a suitable container.
-
Store the container in a temperature-controlled oven at 70°C for 48 hours.
-
Cool the solution to room temperature.
-
Dilute the solution with the mobile phase to the target concentration for HPLC analysis.
3.2.5 Photostability Testing
-
Expose the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6]
-
A control sample should be protected from light by wrapping the container in aluminum foil.
-
After exposure, dilute the samples with the mobile phase to the target concentration for HPLC analysis.
Caption: Workflow for Forced Degradation Studies of this compound Solutions.
Long-Term and Accelerated Stability Testing
Long-term and accelerated stability studies are performed to establish the shelf-life and recommended storage conditions for the this compound solution. The testing should be conducted on at least three primary batches of the product in its final container closure system.
3.3.1 Storage Conditions (as per ICH Q1A)
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH[7][8][9] | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH[7][8][9] | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH[7][8][9] | 6 months |
3.3.2 Testing Frequency
| Study Type | Testing Frequency |
| Long-Term | 0, 3, 6, 9, 12, 18, 24, 36 months |
| Accelerated | 0, 3, 6 months |
3.3.3 Test Parameters
At each time point, the samples should be analyzed for:
-
Assay of this compound
-
p-Chloroaniline and other degradation products
-
pH
-
Physical Appearance (color, clarity, precipitation)
Caption: General Workflow for Long-Term Stability Testing.
Data Presentation and Acceptance Criteria
All quantitative data should be summarized in tables to facilitate comparison and trend analysis.
Acceptance Criteria for Stability Studies
| Test Parameter | Acceptance Criteria |
| Assay of this compound | 90.0% - 110.0% of the label claim.[10] |
| Limit of p-Chloroaniline | The limit for p-chloroaniline can vary depending on the product type and regulatory body. For a 20% this compound gluconate solution, a common limit is NMT 500 µg/mL (500 ppm). For topical solutions, the specification often relates back to the source solution, requiring that the PCA response is not more than that corresponding to 500 ppm in the bulk solution.[10][11] |
| Total Other Impurities | NMT 1.0% |
| Any Individual Unspecified Impurity | NMT 0.10% |
| pH | Typically within the range of 5.0 - 7.0 for aqueous solutions.[12] |
| Physical Appearance | The solution should remain clear, colorless (or of its original color), and free from visible precipitation. |
Example Data Table for Long-Term Stability
Product: this compound Gluconate Oral Rinse 0.12% Batch No: XXXXX Storage Condition: 25°C ± 2°C / 60% RH ± 5% RH
| Time Point (Months) | Assay of this compound (% Label Claim) | p-Chloroaniline (µg/mL) | pH | Appearance |
| 0 | 100.2 | < LOQ | 6.2 | Clear, colorless |
| 3 | 99.8 | < LOQ | 6.2 | Clear, colorless |
| 6 | 99.5 | 0.1 | 6.1 | Clear, colorless |
| 9 | 99.1 | 0.2 | 6.1 | Clear, colorless |
| 12 | 98.7 | 0.3 | 6.0 | Clear, colorless |
(LOQ = Limit of Quantitation)
Conclusion
This document provides a detailed protocol for the stability testing of this compound solutions, encompassing a validated stability-indicating HPLC method, forced degradation studies, and long-term stability assessment in accordance with ICH guidelines. Adherence to this protocol will ensure the generation of robust and reliable data to support the determination of shelf-life and appropriate storage conditions, ultimately safeguarding product quality, safety, and efficacy.
References
- 1. tandfonline.com [tandfonline.com]
- 2. trungtamthuoc.com [trungtamthuoc.com]
- 3. uspnf.com [uspnf.com]
- 4. uspnf.com [uspnf.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. longdom.org [longdom.org]
- 7. memmert.com [memmert.com]
- 8. helago-sk.sk [helago-sk.sk]
- 9. database.ich.org [database.ich.org]
- 10. drugfuture.com [drugfuture.com]
- 11. A proposed limit test for p-chloroaniline impurity in paracetamol pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iosrphr.org [iosrphr.org]
Application Notes and Protocols: In Vitro Cytotoxicity Assays for Chlorhexidine-Based Products
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chlorhexidine (B1668724) (CHX) is a widely utilized broad-spectrum antiseptic in various medical and dental applications.[1][2] Despite its efficacy, concerns regarding its cytotoxic effects on host cells are well-documented.[3][4][5] In vitro cytotoxicity assays are crucial for evaluating the biocompatibility of this compound-based products and understanding their mechanisms of cellular damage. These assays provide valuable data for product development, risk assessment, and regulatory submissions.
This document provides detailed application notes and protocols for conducting in vitro cytotoxicity assays on this compound-based products. It includes summaries of quantitative data, detailed experimental methodologies for key assays, and visualizations of experimental workflows and signaling pathways.
Data Presentation: Quantitative Cytotoxicity of this compound
The cytotoxic effects of this compound are dose- and time-dependent, and vary across different cell types.[2][3][4] The following tables summarize quantitative data from various in vitro studies.
Table 1: Cytotoxicity of this compound Gluconate (CHG) on Various Human Cell Lines
| Cell Type | This compound Concentration | Exposure Duration | Cell Viability/Survival Rate (%) | Assay Method | Reference |
| Human Fibroblasts | 0.002% | 1 minute | 96.4% | Cell Counting Kit-8 | [3][6][7] |
| Human Fibroblasts | ≥ 0.02% | 1, 2, or 3 minutes | < 6% | Cell Counting Kit-8 | [3][6][7] |
| Human Myoblasts | 0.002% | 1, 2, or 3 minutes | Significantly lower than control | Cell Counting Kit-8 | [3][6][7] |
| Human Myoblasts | ≥ 0.02% | 1, 2, or 3 minutes | < 6% | Cell Counting Kit-8 | [3][6][7] |
| Human Osteoblasts | 0.002% | 1, 2, or 3 minutes | Significantly lower than control | Cell Counting Kit-8 | [3][6][7] |
| Human Osteoblasts | ≥ 0.02% | 1, 2, or 3 minutes | < 6% | Cell Counting Kit-8 | [3][6][7] |
| Human Gingival Fibroblasts | 0.2% | 120 seconds | Highest cytotoxicity observed | Not specified | [8] |
| Oral Epithelial Cells | This compound-based mouthwash (diluted 1/4) | 1 minute | Reduced by 64.4% | MTT Assay | [9] |
Table 2: Midpoint Cytotoxicity (IC50) of this compound Digluconate on Gingival Epithelial Cells
| Exposure Duration | IC50 (mmol/L) | Reference |
| 1 hour | 0.106 | [10] |
| 24 hours | 0.011 | [10] |
| 72 hours | 0.0045 | [10] |
Experimental Protocols
Detailed methodologies for commonly employed cytotoxicity assays are provided below. These protocols are based on standard procedures and can be adapted for specific this compound-based product testing.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare various dilutions of the this compound-based product in cell culture medium. Remove the existing medium from the wells and add 100 µL of the treatment solutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 1, 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[11][12]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[13]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method that quantifies the activity of lactate dehydrogenase released from damaged cells into the culture medium.[14][15] LDH is a stable cytosolic enzyme that is released upon cell membrane damage, making it a reliable indicator of cytotoxicity.[14][15]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to have appropriate controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100).[14]
-
Medium Background: Culture medium without cells.
-
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing a catalyst and a dye solution. Add 100 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader. A reference wavelength of >600 nm can be used.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
Cytotoxicity (%) = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Mandatory Visualization
Signaling Pathways in this compound-Induced Cytotoxicity
This compound has been shown to induce cell death through various mechanisms, including apoptosis and necrosis.[1][2] At lower concentrations, apoptosis is often the predominant mode of cell death, while higher concentrations tend to induce necrosis.[16] Key signaling pathways involved include endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS).[1][4]
Caption: Signaling pathways in this compound-induced cytotoxicity.
Experimental Workflow for In Vitro Cytotoxicity Testing
The following diagram illustrates a typical workflow for assessing the cytotoxicity of a this compound-based product.
Caption: Experimental workflow for cytotoxicity testing.
References
- 1. This compound-induced apoptosis or necrosis in L929 fibroblasts: A role for endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity evaluation of this compound gluconate on human fibroblasts, myoblasts, and osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound digluconate on different cell types: a molecular and ultrastructural investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. JBJI - Cytotoxicity evaluation of this compound gluconate on human fibroblasts, myoblasts, and osteoblasts [jbji.copernicus.org]
- 7. Cytotoxicity evaluation of this compound gluconate on human fibroblasts, myoblasts, and osteoblasts [ouci.dntb.gov.ua]
- 8. Effect of Three this compound-Based Mouthwashes on Human Gingival Fibroblasts: An In Vitro Study [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. An in vitro study on the cytotoxicity of this compound digluconate to human gingival cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. atcc.org [atcc.org]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 15. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Analyzing Chlorhexidine Release Kinetics from Biomaterials
Introduction
Chlorhexidine (B1668724) (CHX) is a broad-spectrum antiseptic widely incorporated into biomaterials to prevent infections. Understanding the rate and mechanism of CHX release is crucial for designing materials with sustained and effective antimicrobial activity. These application notes provide researchers, scientists, and drug development professionals with detailed methodologies for analyzing the release kinetics of this compound from various biomaterials. The protocols cover quantitative analysis of CHX, in vitro release studies, and assessment of antimicrobial efficacy.
Quantitative Analysis of this compound
Accurate quantification of released this compound is fundamental to any release kinetics study. The two most common and accessible methods are UV-Vis Spectrophotometry and High-Performance Liquid Chromatography (HPLC).
UV-Vis Spectrophotometry
This method is simple, rapid, and cost-effective, making it suitable for routine analysis.
Principle: this compound exhibits maximum absorbance of ultraviolet (UV) light at a specific wavelength, which can be used to determine its concentration in a solution.
Experimental Protocol:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., deionized water, ethanol, or the release medium).
-
Perform serial dilutions to prepare a series of standard solutions with known concentrations (e.g., 1, 2, 5, 10, 15, 20 µg/mL).
-
-
Determination of Maximum Wavelength (λmax):
-
Generation of a Calibration Curve:
-
Measure the absorbance of each standard solution at the determined λmax.
-
Plot a graph of absorbance versus concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1 indicates a good linear relationship.
-
-
Quantification of Unknown Samples:
-
Measure the absorbance of the release samples (collected from the in vitro release study) at the λmax.
-
Use the equation from the calibration curve to calculate the concentration of this compound in the samples.
-
High-Performance Liquid Chromatography (HPLC)
HPLC offers higher specificity and sensitivity compared to UV-Vis spectrophotometry, making it ideal for complex sample matrices or when low concentrations of this compound need to be detected.[4][5][6][7][8]
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. A detector then quantifies the separated this compound.
Experimental Protocol:
-
HPLC System and Conditions:
-
Column: A C18 column is commonly used for this compound analysis.[5]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer) is typical. The exact ratio can be optimized. For instance, a mobile phase of methanol (B129727) and water (75:25 v/v) has been reported.[5]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.[5]
-
Detection: UV detection at the λmax of this compound (e.g., 258 nm) is commonly used.[5]
-
Injection Volume: Typically 10-20 µL.
-
-
Preparation of Standard and Sample Solutions:
-
Prepare standard solutions of this compound in the mobile phase.
-
Filter all samples and standards through a 0.22 or 0.45 µm syringe filter before injection to prevent clogging of the column.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve by plotting peak area versus concentration.
-
Inject the release samples and determine their this compound concentration from the calibration curve.
-
In Vitro this compound Release Study
This protocol outlines a general procedure for determining the release profile of this compound from a biomaterial.
Experimental Protocol:
-
Sample Preparation:
-
Prepare samples of the this compound-loaded biomaterial with defined dimensions and weight.
-
-
Release Medium:
-
Release Setup:
-
Place each biomaterial sample in a separate container (e.g., vial, tube) with a known volume of the release medium.
-
Incubate the containers in a shaking water bath or incubator at a constant temperature, typically 37°C, to simulate physiological conditions.[2] Agitation (e.g., 80-100 rpm) is often applied to ensure uniform distribution of the released drug.[2][9]
-
-
Sampling:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours, and then daily or weekly), withdraw a specific volume of the release medium for analysis.[2][3][10]
-
It is crucial to replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.[3][10] Sink conditions, where the concentration of the drug in the release medium is well below its saturation point, are important for accurate release kinetics.
-
-
Quantification:
-
Analyze the collected samples for this compound concentration using a validated analytical method like UV-Vis spectrophotometry or HPLC as described in Section 1.
-
-
Data Analysis:
-
Calculate the cumulative amount and percentage of this compound released at each time point.
-
Plot the cumulative percentage of release versus time to obtain the release profile.
-
The release kinetics can be further analyzed by fitting the data to various mathematical models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[11]
-
Assessment of Antimicrobial Activity of Released this compound
It is essential to confirm that the released this compound retains its antimicrobial activity.
Agar (B569324) Diffusion Test (Inhibition Halo Assay)
This is a qualitative or semi-quantitative method to assess the antimicrobial efficacy.
Experimental Protocol:
-
Bacterial Culture:
-
Sample Application:
-
Place the this compound-releasing biomaterial directly onto the inoculated agar surface.
-
Alternatively, sterile paper discs can be impregnated with the release medium collected at different time points and placed on the agar.[12]
-
-
Incubation:
-
Incubate the plates at 37°C for 24-48 hours.
-
-
Evaluation:
-
Measure the diameter of the zone of inhibition (the clear area around the sample where bacterial growth is prevented). A larger zone indicates greater antimicrobial activity.[2]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays
These are quantitative methods to determine the lowest concentration of released this compound that inhibits or kills the microorganisms.
Experimental Protocol:
-
Sample Preparation:
-
Use the release medium collected at various time points from the in vitro release study.
-
-
Microdilution Method:
-
Perform serial dilutions of the release samples in a 96-well microplate containing a standardized bacterial suspension in a suitable broth.
-
Include positive (bacteria with no this compound) and negative (broth only) controls.
-
-
Incubation:
-
Incubate the microplate at 37°C for 24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the sample that shows no visible bacterial growth (turbidity).
-
-
MBC Determination:
-
To determine the MBC, take an aliquot from the wells that showed no growth in the MIC assay and plate it onto fresh agar plates.
-
Incubate the plates at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in no bacterial growth on the agar plates, indicating bacterial death.[13]
-
Data Presentation
Table 1: Comparative Analysis of this compound Release from Various Biomaterials
| Biomaterial | This compound Form | Release Medium | Duration of Release | Cumulative Release (%) | Analytical Method | Reference |
| Poly(lactic-co-glycolic acid) (PLGA) Microparticles | This compound diacetate | PBS | > 14 days | Not specified | Not specified | [14] |
| Resin Composites | This compound in montmorillonite | Saline buffer (pH 7) | ~15 days (significant release) | Not specified | UV-Vis (255 nm) | [2] |
| Cellulose Acetate Nanofibers | This compound | Not specified | > 3 months | Not specified (release was quantified) | UV-Vis (254 nm) | [3][13] |
| Alginate Microbeads | This compound | Artificial Saliva | > 5 days | Not specified | HPLC | [9] |
| Epoxy-based Coating on Titanium | This compound | Not specified | > 24 hours | > 80% within 24h | Not specified | [15] |
| Polyurethane Orthodontic Chains | This compound diacetate/digluconate | 0.9% NaCl | 42 days | Sustained release | Not specified | [16] |
| Cellulose-based Hydrogel Films | This compound | PBS (pH 7.4) | 3 - 13 days | 90 - 108% | Not specified | [10] |
| Thermosensitive Vinyl Ether-based Hydrogels | This compound diacetate | Not specified | 27 days | Sustained release | UV-Vis | [17] |
Visualization
Caption: Experimental workflow for analyzing this compound release kinetics.
Caption: Logical relationship of this compound release analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. HPLC Method for Analysis of this compound in Biofluids: Blood Plasma and Urine on BIST B+ Column | SIELC Technologies [sielc.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. HPLC determination of this compound gluconate and p-chloroaniline in topical ointment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid HPLC Method for Determination of Parachloroaniline in this compound Antiseptic Agent in Mouthrinses, Ophthalmic and Skin Solution [scirp.org]
- 8. tandfonline.com [tandfonline.com]
- 9. In vitro this compound release from alginate based microbeads for periodontal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of this compound-Impregnated Cellulose-Based Hydrogel Films Intended for the Treatment of Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. revodonto.bvsalud.org [revodonto.bvsalud.org]
- 13. This compound-Containing Electrospun Polymeric Nanofibers for Dental Applications: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel polymeric this compound delivery device for the treatment of periodontal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A this compound-releasing epoxy-based coating on titanium implants prevents Staphylococcus aureus experimental biomaterial-associated infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound Salt-Loaded Polyurethane Orthodontic Chains: In Vitro Release and Antibacterial Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel this compound releasing system developed from thermosensitive vinyl ether-based hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometric Identification of Chlorhexidine Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorhexidine (B1668724) is a broad-spectrum biguanide (B1667054) antiseptic and disinfectant widely used in pharmaceutical and medical applications. The safety and efficacy of this compound-containing products are of paramount importance, necessitating strict control over impurities. These impurities can arise from the manufacturing process, degradation of the active pharmaceutical ingredient (API), or interaction with excipients. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become an indispensable tool for the identification and quantification of these impurities due to its high sensitivity and selectivity.[1]
This document provides detailed application notes and protocols for the use of mass spectrometry in the identification and quantification of this compound impurities. It is intended to guide researchers, scientists, and drug development professionals in establishing robust analytical methods for quality control and stability testing of this compound products.
Common Impurities of this compound
Several impurities have been identified in this compound products, arising from both synthesis and degradation. The most notable and well-studied impurity is p-chloroaniline (PCA), a known carcinogen.[2][3] The formation of PCA from the hydrolysis of this compound is a significant concern, especially under conditions of elevated temperature and alkaline pH.[3]
A comprehensive study by Revelle et al. identified 11 impurities in this compound digluconate (CHG) solutions that were subjected to stress conditions such as heat, light, and low pH.[2][4][5] These impurities include both degradation products and process-related impurities.
Data Presentation: Quantitative Analysis of this compound Impurities
The following tables summarize quantitative data for key this compound impurities found in various studies. It is important to note that impurity levels can vary significantly depending on the product formulation, storage conditions, and age of the product.
Table 1: Quantitative Data for p-Chloroaniline (PCA) in this compound Products
| Product Type | This compound Concentration | PCA Concentration | Analytical Method | Reference |
| Saliva (post-mouthwash) | 0.2% | 0.55 mg/L | Not Specified | [6][7] |
| Commercial Aqueous Solutions, Gels, Oral Rinses | Various | Complied with USP/EP limits | LC-MS/MS | [2] |
| 7.1% CHX Gluconate Formulation (PATH 004) | 7.1% | Higher than other formulations but within USP specs | USP Method | [3] |
| 2% CHX Gel and Solution | 2% | Detected at all time points, increased with storage | GC-MS | [8] |
Table 2: Approximate Quantification of Impurities in Stressed this compound Digluconate (CHG) Solutions
Data adapted from Revelle et al. (1993) and expressed as integrated area percents from HPLC-UV chromatograms.[5]
| Impurity ID | Putative Structure/Name | Unstressed CHG Solution (%) | Thermally Stressed CHG Solution (%) |
| C | p-Chloroaniline | Not Reported | Increased |
| D | p-Chlorophenylguanidine | ~0.5 (as part of total) | Increased |
| E | Not specified | ~0.5 (as part of total) | Not Reported |
| F | Not specified | ~0.5 (as part of total) | Increased |
| G | Dominant impurity | ~0.2 | Significantly Increased |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis of this compound Impurities in Pharmaceutical Formulations
This protocol is a general guideline and may require optimization based on the specific formulation.
Materials:
-
This compound-containing product (e.g., mouthwash, gel, aqueous solution)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Syringe filters (0.22 µm, PTFE or other suitable material)
-
Autosampler vials
Procedure:
-
Sample Dilution:
-
Accurately weigh or measure an appropriate amount of the this compound product.
-
Dilute the sample with a suitable solvent (e.g., 50:50 methanol:water with 0.1% formic acid) to a final concentration within the linear range of the LC-MS/MS instrument. The dilution factor will depend on the expected concentration of impurities.
-
-
For Gel Formulations:
-
An additional extraction step may be necessary. Disperse the gel in a suitable solvent and vortex or sonicate to ensure complete dissolution of the active ingredient and its impurities.
-
-
Filtration:
-
Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial. This step is crucial to remove any particulate matter that could clog the LC system.
-
-
Internal Standard Spiking (Optional but Recommended for Quantitative Analysis):
-
For accurate quantification, spike the sample with a known concentration of a suitable internal standard prior to dilution. A stable isotope-labeled version of the analyte of interest (e.g., p-chloroaniline-d4) is ideal.
-
Protocol 2: LC-MS/MS Method for the Quantification of p-Chloroaniline (PCA)
This protocol provides a starting point for the development of a quantitative LC-MS/MS method for PCA.
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions for p-Chloroaniline (PCA):
-
Collision Energy: Optimize for the specific instrument.
-
Other Parameters: Optimize source-dependent parameters (e.g., capillary voltage, gas flows) for maximum sensitivity.
Mandatory Visualizations
Caption: Experimental workflow for the analysis of this compound impurities.
Caption: Simplified degradation pathways of this compound to p-chloroaniline.
Caption: Role of an internal standard in correcting for analytical variability.
References
- 1. Decoding the Perplexing Mystery of Para-Chloroaniline Formation: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. healthynewbornnetwork.org [healthynewbornnetwork.org]
- 4. Identification and isolation of this compound digluconate impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pure.hud.ac.uk [pure.hud.ac.uk]
- 7. Measurements of this compound, p-chloroaniline, and p-chloronitrobenzene in saliva after mouth wash before and after operation with 0.2% this compound digluconate in maxillofacial surgery: a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Substantivity of Chlorhexidine Mouthrinses
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the substantivity of chlorhexidine (B1668724) (CHX) mouthrinses, a critical property for their clinical efficacy. Substantivity refers to the ability of an agent to be retained in the oral cavity and gradually released over time, maintaining its therapeutic effect.[1][2] The following sections detail both in vivo and in vitro methodologies, data presentation guidelines, and visual representations of experimental workflows.
Core Concepts in this compound Substantivity
This compound, a cationic bisbiguanide, is a widely used antimicrobial agent in dentistry.[3] Its effectiveness is largely attributed to its excellent substantivity.[1][2] The positively charged CHX molecule binds to negatively charged surfaces in the oral cavity, such as the pellicle on tooth enamel, oral mucosa, and salivary proteins.[4] This creates a reservoir of the antimicrobial agent that is slowly released into the saliva, prolonging its antibacterial action for several hours.[3][4]
The evaluation of substantivity is crucial for the development and comparison of different CHX formulations. Key parameters to assess include the concentration of CHX retained in various oral compartments and the duration of its antimicrobial activity.
In Vivo Evaluation Protocols
In vivo studies offer the most clinically relevant assessment of CHX substantivity by measuring its retention and activity directly within the oral environment.
Protocol 1: Quantification of this compound Retention in Oral Fluids and on Oral Surfaces
This protocol is adapted from studies utilizing advanced analytical techniques to directly measure CHX concentrations over time.[3][5][6][7]
Objective: To quantify the concentration of this compound retained in saliva, on the buccal mucosa, and on the dental pellicle at various time points following the use of a CHX mouthrinse.
Materials:
-
This compound mouthrinse (test product)
-
Sterile water (control)
-
Microbrushes or other suitable sterile collection tools[5][7]
-
Standardized enamel slabs (for in situ pellicle collection, optional)[3][6]
-
Sterile collection tubes
-
Analytical instrumentation: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry or High-Performance Liquid Chromatography (HPLC)[3][6][8]
Experimental Workflow:
Caption: Workflow for in vivo quantification of CHX retention.
Procedure:
-
Volunteer Selection: Recruit healthy volunteers who have abstained from oral hygiene for a specified period (e.g., 12-24 hours) and have not used antimicrobial mouthrinses for a designated washout period.
-
Baseline Sampling (Optional): Collect baseline saliva, buccal mucosa, and dental pellicle samples before the use of the CHX mouthrinse.
-
Mouthrinse Application: Instruct volunteers to rinse with a standardized volume of the CHX mouthrinse for a specific duration (e.g., 10 mL for 30 seconds).[5][7]
-
Sample Collection: At predetermined time intervals (e.g., 30 seconds, 1, 3, 5, 7, 12, and 24 hours) after rinsing, collect samples from the following sites:[3][5][6][7]
-
Saliva: Collect unstimulated saliva into a sterile tube.
-
Buccal Mucosa: Gently scrape the buccal mucosa with a sterile microbrush.
-
Dental Pellicle: Collect samples from the buccal surfaces of teeth using a microbrush. For more standardized collection, enamel slabs can be mounted on intraoral appliances and worn by the volunteers.[3][6]
-
-
Sample Processing and Analysis:
-
Data Analysis: Plot the concentration of CHX at each collection site against time to determine the retention profile. Statistical analysis can be used to compare different formulations or rinsing protocols.
Data Presentation:
The quantitative data should be summarized in tables for clear comparison.
| Time Point | Saliva CHX Conc. (µg/mL) | Buccal Mucosa CHX Conc. (µg/mL) | Dental Pellicle CHX Conc. (µg/mL) |
| 30 sec | |||
| 1 hour | |||
| 3 hours | |||
| 6 hours | |||
| 12 hours | |||
| 24 hours |
Note: The oral mucosa and dental pellicle have been identified as the primary reservoirs for CHX after application.[4][5][7]
Protocol 2: Evaluation of Antimicrobial Substantivity using Epifluorescence Microscopy
This protocol provides an indirect measure of CHX substantivity by assessing its sustained antimicrobial effect on salivary bacteria.[9][10][11]
Objective: To evaluate the in vivo antimicrobial activity of a this compound mouthrinse on salivary flora over several hours using epifluorescence microscopy.
Materials:
-
This compound mouthrinse (test product)
-
Sterile water (control)
-
Live/Dead bacterial viability kit (e.g., SYTO 9/propidium (B1200493) iodide)[9][10]
-
Epifluorescence microscope with appropriate filters
-
Glass slides and coverslips
-
Sterile collection tubes
Experimental Workflow:
Caption: Workflow for antimicrobial substantivity evaluation.
Procedure:
-
Volunteer Preparation: Follow the same volunteer selection and preparation steps as in Protocol 1.
-
Baseline Saliva Collection: Collect a baseline saliva sample before the mouthrinse.
-
Mouthrinse Application: Instruct volunteers to rinse with the CHX mouthrinse.
-
Post-Rinse Saliva Collection: Collect saliva samples at various time points after rinsing (e.g., 30 seconds, 1, 3, 5, and 7 hours).[9][10][11]
-
Staining: Mix the collected saliva samples with a live/dead bacterial viability stain. SYTO 9 stains live bacteria (green fluorescence), while propidium iodide stains dead or membrane-compromised bacteria (red fluorescence).
-
Microscopy: Prepare a wet mount of the stained saliva on a glass slide and observe under an epifluorescence microscope.
-
Image Analysis: Capture images from multiple fields of view for each sample. Use image analysis software to count the number of live and dead bacteria.
-
Data Analysis: Calculate the percentage of viable bacteria at each time point. A sustained decrease in bacterial viability compared to the baseline and control (sterile water rinse) indicates the antimicrobial substantivity of the CHX mouthrinse.
Data Presentation:
| Time Point | % Viable Bacteria (Control) | % Viable Bacteria (0.12% CHX) | % Viable Bacteria (0.2% CHX) |
| Baseline | |||
| 30 sec | |||
| 1 hour | |||
| 3 hours | |||
| 5 hours | |||
| 7 hours |
Note: Studies have shown that 0.2% CHX mouthrinses exhibit a greater antimicrobial activity on salivary flora for up to 7 hours compared to 0.12% formulations.[10][11]
In Vitro Evaluation Protocols
In vitro models provide a controlled environment to study the adsorption and desorption of this compound from dental hard tissues.
Protocol 3: Evaluation of this compound Desorption from Bovine Enamel or Human Dentin
This protocol is based on established methods for assessing the release of CHX from treated dental substrates.[1][12][13][14]
Objective: To measure the amount of this compound desorbed over time from bovine enamel or human dentin slabs treated with a CHX mouthrinse.
Materials:
-
Dental saw with a diamond blade
-
Polishing equipment
-
This compound mouthrinse (test product)
-
Incubator
Experimental Workflow:
Caption: Workflow for in vitro CHX desorption assay.
Procedure:
-
Substrate Preparation:
-
Section bovine incisors or human molars to obtain enamel or dentin slabs of standardized dimensions.[13][14]
-
Embed the slabs in resin, leaving one surface exposed.
-
Polish the exposed surface to a standardized finish.
-
For some applications, partial demineralization of the slabs may be performed to mimic carious lesions.[14]
-
-
This compound Treatment: Immerse the prepared slabs in the test CHX mouthrinse for a defined period (e.g., 1 minute).[13]
-
Desorption Assay:
-
Sample Collection and Analysis:
-
At specified time intervals (e.g., 5, 30, 360 minutes, and longer for extended studies), collect the eluate (the release medium) for analysis.[12][13]
-
Replace the collected eluate with fresh release medium.
-
Measure the concentration of CHX in the collected eluates using UV-Vis spectrophotometry (at ~260 nm) or HPLC.[1][8]
-
-
Data Analysis: Calculate the amount of CHX desorbed at each time point and the cumulative amount released over the entire study period.
Data Presentation:
| Time Interval | CHX Desorbed (µg) - Formulation A | CHX Desorbed (µg) - Formulation B |
| 0-5 min | ||
| 5-30 min | ||
| 30-360 min | ||
| Cumulative |
Summary of Key Findings from Literature
-
Oral Reservoirs: The oral mucosa and dental pellicle are the primary sites for CHX retention.[3][6]
-
Duration of Retention: CHX can be detected in the oral cavity for up to 12-24 hours after a single rinse.[3][5][7]
-
Concentration Effect: Higher concentrations of CHX (e.g., 0.2%) generally lead to slightly increased retention and prolonged antimicrobial activity compared to lower concentrations (e.g., 0.12%).[3][10][11]
-
Formulation Matters: The delivery vehicle (e.g., mouthrinse, spray, gel, toothpaste) significantly impacts CHX retention, with rinses and sprays generally providing higher substantivity than toothpastes.[3][6]
-
Analytical Methods: Sensitive techniques like MALDI-TOF MS are capable of quantifying low levels of CHX in oral samples, providing detailed pharmacokinetic profiles.[3][5][6][7] Indirect methods like epifluorescence microscopy are effective for assessing the duration of the antimicrobial effect.[9][10]
These protocols provide a robust framework for the comprehensive evaluation of this compound mouthrinse substantivity, enabling researchers and developers to optimize formulations for enhanced clinical performance.
References
- 1. Substantivity of this compound to Human Dentin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substantivity of this compound to human dentin | Pocket Dentistry [pocketdentistry.com]
- 3. First insights into this compound retention in the oral cavity after application of different regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Mouthwash Retention & Release in Oral Cavity: Fresh Evidence (2020) - ICPA Health Products Ltd [icpahealth.com]
- 5. Determination of this compound retention in different oral sites using matrix-assisted laser desorption/ionization-time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. First insights into this compound retention in the oral cavity after application of different regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of this compound substantivity on human dentin: a chemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of this compound substantivity on salivary flora by epifluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vivo substantivity of 0.12% and 0.2% this compound mouthrinses on salivary bacteria | springermedicine.com [springermedicine.com]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
- 14. Evaluation of three different concentrations of this compound for their substantivity to human dentin - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Chlorhexidine Resistance in Clinical Isolates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when studying and overcoming chlorhexidine (B1668724) (CHX) resistance in clinical isolates.
Frequently Asked Questions (FAQs)
Q1: What is considered this compound resistance?
A1: There is no universally agreed-upon clinical breakpoint for this compound resistance.[1] However, in research settings, a Minimum Inhibitory Concentration (MIC) of ≥4 mg/L is often used to define reduced susceptibility or resistance in staphylococci.[2][3][4][5] It's important to note that these MIC values are typically well below the in-use concentrations of this compound, which can be ≥ 20,000 mg/L.[1] Therefore, the term "reduced susceptibility" is often preferred over "resistance".[3]
Q2: What are the primary mechanisms of this compound resistance?
A2: The main mechanisms of acquired resistance to this compound involve increased efflux of the antiseptic out of the bacterial cell and changes in cell membrane permeability.[6][7] Efflux pumps, particularly those encoded by the qac (quaternary ammonium (B1175870) compound) and smr (staphylococcal multidrug resistance) genes, play a significant role in reducing intracellular this compound concentrations.[6][7][8][9]
Q3: Is there a link between this compound resistance and antibiotic resistance?
A3: Yes, there is concern about co-resistance, where the same mechanism confers resistance to both this compound and certain antibiotics.[1] Efflux pumps encoded by genes like qacA/B can expel a broad range of substrates, including various cationic antiseptics and some antibiotics.[6][7] The use of this compound could potentially select for bacteria that are also resistant to clinically relevant antibiotics.[1][10][11]
Q4: How can I overcome this compound resistance in my experiments?
A4: One promising strategy is the use of combination therapy. For instance, nanoparticles, such as silver or zinc nanoparticles, have been shown to act synergistically with this compound, enhancing its antibacterial effect against resistant strains.[12][13][14] Another approach involves developing novel antimicrobial agents that are not susceptible to existing resistance mechanisms.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible MIC Results
Q: My Minimum Inhibitory Concentration (MIC) assays for this compound are showing variable results. What could be the cause?
A: Inconsistent MIC results can stem from several factors. Here's a checklist to troubleshoot your experiment:
-
Inoculum Preparation: Ensure the bacterial suspension is standardized to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[15] The final inoculum concentration in the test wells should be around 5 x 10⁵ CFU/mL.[15]
-
This compound Solution: Prepare fresh this compound dilutions for each experiment. This compound can adsorb to plastics, so use appropriate labware.
-
Incubation Conditions: Maintain a consistent incubation temperature (35°C ± 2°C) and duration (16-20 hours).[15]
-
Reading the MIC: The MIC is the lowest concentration that completely inhibits visible growth.[15] Use a consistent method for reading the results, either visually or with a plate reader.
-
Contamination: Ensure aseptic technique throughout the procedure to prevent contamination. Include a sterility control (media only) and a growth control (bacteria in media without this compound).[15]
Issue 2: Difficulty Detecting this compound Resistance Genes (qacA/B, smr) by PCR
Q: I am unable to amplify the qacA/B or smr genes from isolates that show reduced susceptibility to this compound. What should I check?
A: Several factors can lead to PCR failure. Consider the following troubleshooting steps:
-
DNA Extraction: The quality and quantity of the template DNA are crucial. Use a validated DNA extraction protocol for your bacterial species.
-
Primer Design: Verify the specificity and annealing temperature of your primers for the target genes.
-
PCR Conditions: Optimize the PCR cycling conditions, including annealing temperature, extension time, and number of cycles.[16]
-
Positive and Negative Controls: Always include positive controls (DNA from strains known to carry the genes) and negative controls (no template DNA) to validate your PCR run.[16]
-
Gene Presence vs. Expression: The presence of a resistance gene does not always correlate with a resistant phenotype.[2][17] The gene may not be expressed, or other resistance mechanisms could be at play.
Issue 3: Ambiguous Results in a Checkerboard Synergy Assay
Q: The results of my checkerboard assay to test for synergy between this compound and a novel compound are unclear. How can I improve the assay?
A: The checkerboard assay requires careful setup and interpretation. Here are some tips for clearer results:
-
Concentration Ranges: Ensure the concentration ranges for both compounds are appropriate, spanning from well above to well below their individual MICs.
-
Pipetting Accuracy: Use precise pipetting techniques, especially when preparing serial dilutions, as small errors can be magnified across the plate.[18]
-
Controls: Include wells with each compound alone to accurately determine their individual MICs within the same experiment.[18]
-
Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) index to quantify the interaction. The formula is: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[19]
-
FIC ≤ 0.5: Synergy
-
0.5 < FIC ≤ 4.0: Additive/Indifference
-
FIC > 4.0: Antagonism
-
-
Edge Effects: Avoid using the outer wells of the microtiter plate, or fill them with sterile media, to minimize evaporation and temperature variations.[18]
Quantitative Data Summary
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Various Clinical Isolates
| Bacterial Species | Resistance Profile | CHX MIC Range (mg/L) | CHX MIC₅₀ (mg/L) | CHX MIC₉₀ (mg/L) | Reference |
| Staphylococcus aureus (MRSA) | Methicillin-Resistant | 1 - >64 | 2 | 4 | [8][20] |
| Staphylococcus aureus (MSSA) | Methicillin-Sensitive | 1 - 4 | 1 | 2 | [8] |
| Coagulase-Negative Staphylococci (CoNS) | Multi-drug Resistant | 0.125 - >8 | - | - | [2] |
| Enterococcus faecium (VRE) | Vancomycin-Resistant | 1:1024 - 1:2048 (dilution) | - | - | [21] |
| Escherichia coli | Extensively Drug-Resistant (XDR) | 1:2048 - 1:4096 (dilution) | - | - | [21] |
| Acinetobacter baumannii | Extensively Drug-Resistant (XDR) | 1:512 - 1:2048 (dilution) | - | - | [21] |
| Pseudomonas aeruginosa | Extensively Drug-Resistant (XDR) | 1:512 - 1:1024 (dilution) | - | - | [21] |
| Klebsiella pneumoniae | Extensively Drug-Resistant (XDR) | 1:512 - 1:1024 (dilution) | - | - | [21] |
Table 2: Synergistic Effects of Nanoparticles with this compound
| Combination | Target Organism | Effect | MIC of Combination | Reference |
| This compound + Silver Nanoparticles (AgNPs) | S. aureus, E. coli | Synergistic | SN 5.5 µg/mL + Cx 8.8 µg/mL | [12] |
| This compound-loaded Zinc Nanoparticles (CHZNPs) | Streptococcus pneumoniae | Enhanced Antibacterial Effect | CHZNPs MIC: 40 µg/mL (vs. CHX alone MIC: 80 µg/mL) | [13] |
| Nanoparticle-encapsulated CHX + Nanoparticle-encapsulated Scutellaria baicalensis | Multi-species oral biofilms | Enhanced Synergistic Effect | 12.5 µg/mL | [22][23] |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[15]
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[15]
-
-
Preparation of this compound Dilutions:
-
Prepare a series of two-fold serial dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
The concentration range should be sufficient to determine the MIC value.
-
-
Inoculation and Incubation:
-
Dispense equal volumes of the bacterial suspension and the this compound dilutions into the wells of a 96-well microtiter plate.
-
Include a growth control (bacteria in broth without this compound) and a sterility control (broth only).[15]
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[15]
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[15]
-
Protocol 2: Checkerboard Assay for Synergy Testing
-
Preparation of Reagents:
-
Prepare stock solutions of Drug A (e.g., this compound) and Drug B (e.g., novel compound) at a concentration that is a multiple of the highest concentration to be tested.
-
Prepare a standardized bacterial inoculum as described in the MIC protocol.
-
-
Plate Setup:
-
In a 96-well microtiter plate, serially dilute Drug A along the y-axis (rows) and Drug B along the x-axis (columns).
-
This creates a matrix where each well has a unique combination of concentrations of the two drugs.[18][24]
-
Include a row and a column with each drug alone to determine their individual MICs.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well.
-
Incubate the plate under the same conditions as the MIC assay.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index for each combination that shows growth inhibition using the formula mentioned in the troubleshooting section.[19]
-
Interpret the FIC index to determine if the interaction is synergistic, additive, or antagonistic.
-
Protocol 3: PCR Detection of qacA/B and smr Genes
-
DNA Extraction:
-
Extract genomic DNA from the clinical isolate using a commercial kit or a standard protocol.
-
-
PCR Amplification:
-
Set up a PCR reaction using primers specific for the qacA/B and smr genes.
-
A common PCR cycling profile is:
-
Initial denaturation: 94°C for 4 minutes.
-
30 cycles of:
-
Denaturation: 94°C for 30 seconds.
-
Annealing: 56°C for 30 seconds.
-
Extension: 72°C for 30 seconds.
-
-
Final extension: 72°C for 5 minutes.[16]
-
-
-
Gel Electrophoresis:
-
Run the PCR products on an agarose (B213101) gel to visualize the amplified DNA fragments.
-
Compare the band sizes to a DNA ladder and positive controls to confirm the presence of the target genes.
-
Visualizations
Caption: Mechanisms of this compound action and resistance in bacteria.
References
- 1. nhmrc.gov.au [nhmrc.gov.au]
- 2. Decreased susceptibility to this compound and distribution of qacA/B genes among coagulase-negative Staphylococcus clinical samples | springermedizin.de [springermedizin.de]
- 3. academic.oup.com [academic.oup.com]
- 4. Characterization of this compound Resistance Among Clinical Isolates of Coagulase-Negative Staphylococcus Species in a Tertiary Care Center, Chennai - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of this compound Resistance Among Clinical Isolates of Coagulase-Negative Staphylococcus Species in a Tertiary Care Center, Chennai - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resistance Toward this compound in Oral Bacteria – Is There Cause for Concern? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Resistance Toward this compound in Oral Bacteria – Is There Cause for Concern? [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Distribution of this compound resistance genes among Staphylococcus aureus clinical isolates: the challenge of antiseptic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 11. This compound Resistance or Cross-Resistance, That Is the Question | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound-Loaded Zinc Nanoparticles: A Potent Antibacterial Agent Against Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. benchchem.com [benchchem.com]
- 16. assets.cdn.thewebconsole.com [assets.cdn.thewebconsole.com]
- 17. Decreased susceptibility to this compound and distribution of qacA/B genes among coagulase-negative Staphylococcus clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. clyte.tech [clyte.tech]
- 19. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 20. journals.asm.org [journals.asm.org]
- 21. Susceptibility of multidrug resistant clinical pathogens to a this compound formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synergistic Antibacterial Effects of Nanoparticles Encapsulated with Scutellaria baicalensis and Pure this compound on Oral Bacterial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chlorhexidine Concentration for Effective Skin Antisepsis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chlorhexidine (B1668724) for skin antisepsis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing significant skin irritation (erythema, pruritus) in our study subjects. What could be the cause and how can we mitigate this?
A1: Skin irritation is a known side effect of this compound. The likely causes and potential solutions are:
-
Concentration: Higher concentrations of this compound (e.g., 2-4%) are associated with a greater likelihood of skin irritation.[1][2] Consider using a lower, yet effective, concentration. Studies have shown that 0.5% this compound in alcohol is also effective in preventing surgical site infections.[3][4][5]
-
Formulation: Alcohol-based this compound formulations can be more drying and irritating to the skin than aqueous solutions.[5] However, alcohol-based preparations are generally more effective at reducing surgical site infections.[5] If irritation is a major concern and the specific application allows, an aqueous solution could be considered.
-
Repeated Exposure: Prolonged and repeated use of this compound can lead to contact dermatitis.[1][2] If the experimental protocol requires multiple applications, ensure adequate time for skin recovery between applications and monitor for any signs of sensitization.
-
Patient Sensitivity: Some individuals may have a predisposition to skin sensitivity or a this compound allergy.[1] Screen subjects for any history of skin conditions or allergies to antiseptics. If a suspected allergic reaction occurs, discontinue use immediately.
Q2: Our in-vitro experiments show variable antimicrobial efficacy with this compound. What factors could be contributing to this inconsistency?
A2: Several factors can influence the in-vitro efficacy of this compound:
-
Inactivating Agents: this compound can be inactivated by anionic compounds present in some soaps, lotions, and detergents.[6] Ensure that the skin area is free from any residues before applying this compound. It is recommended to wait at least 30 minutes after using other dental or skin products before applying a this compound rinse.[6]
-
Organic Matter: The presence of organic material like blood or pus can reduce the efficacy of this compound, although it is less affected than povidone-iodine.[5][7] Ensure the application site is clean before disinfection.
-
pH of the Formulation: this compound is most active in a pH range of 5.5-7.0. Check the pH of your prepared solutions.
-
Concentration and Contact Time: At low concentrations, this compound is bacteriostatic, while at higher concentrations, it is bactericidal.[6][8] The duration of contact is also critical for its antimicrobial action. Ensure that the prescribed concentration and contact time are consistently maintained in your experiments.
Q3: We are not achieving the desired reduction in Gram-negative bacteria. Is this compound less effective against them?
A3: Yes, this compound is generally more effective against Gram-positive bacteria than Gram-negative bacteria.[6][9] Significantly higher concentrations are often required to achieve the same level of efficacy against Gram-negative bacteria and fungi.[6] If your research focuses on Gram-negative organisms, you may need to consider using a higher concentration of this compound or an alternative antiseptic.
Q4: What is the optimal concentration of this compound to use for preoperative skin preparation?
A4: The optimal concentration can depend on the specific surgical procedure and patient population. However, current evidence suggests:
-
This compound in Alcohol: Formulations containing this compound in at least 70% alcohol are recommended for their rapid and persistent antimicrobial activity.[5]
-
Concentration Range: Concentrations ranging from 0.5% to 4.0% are used.[3][4] Meta-analyses have shown that 0.5% and 2.0% this compound in alcohol are significantly more effective than povidone-iodine in reducing surgical site infections.[3][4] There is no conclusive evidence that concentrations higher than 2.0% provide additional benefit in preventing surgical site infections.[3][4][5]
-
Regulatory Guidance: The CDC recommends using a this compound-alcohol solution with a concentration greater than 0.5% for the prevention of intravascular catheter-related bloodstream infections.[3]
Data Presentation
Table 1: Efficacy of Different this compound Concentrations in Alcohol vs. Povidone-Iodine for Surgical Site Infection (SSI) Prevention
| This compound Concentration in Alcohol | Risk Ratio (RR) for SSI vs. Povidone-Iodine | 95% Confidence Interval (CI) | Significance (p-value) | Reference |
| 0.5% | 0.71 | 0.52 to 0.97 | <0.05 | [3][4] |
| 2.0% | 0.52 | 0.31 to 0.86 | <0.05 | [3][4] |
| >2.0% | No significant difference observed | - | - | [3][4] |
Table 2: this compound Efficacy Against Different Microorganism Types
| Microorganism Type | General Efficacy | Required Concentration for Bactericidal Effect | Reference |
| Gram-positive bacteria | Highly effective | ≥ 1 µg/L | [6] |
| Gram-negative bacteria | Moderately effective | 10 to >73 µg/mL | [6] |
| Fungi | Moderately effective | 10 to >73 µg/mL | [6] |
| Viruses (Poliovirus, Adenovirus) | Ineffective | - | [6] |
Experimental Protocols
Protocol 1: In-Vivo Evaluation of Skin Antisepsis Efficacy
Objective: To determine the reduction in microbial load on the skin following the application of a this compound-based antiseptic.
Methodology:
-
Subject Selection: Recruit healthy volunteers with no known skin conditions or allergies to the test materials.
-
Baseline Sampling: Define a test area on the skin (e.g., forearm). Using a sterile swab moistened with a neutralizing broth, sample a defined area (e.g., 5 cm x 5 cm) for a set duration (e.g., 30 seconds).
-
Antiseptic Application: Apply the this compound solution to the test area according to the manufacturer's instructions or the experimental protocol (e.g., back-and-forth scrub for 30 seconds). Allow the antiseptic to air dry completely.
-
Post-Application Sampling: At predetermined time points (e.g., 10 minutes, 6 hours), sample the treated area using the same method as the baseline sampling.
-
Microbial Enumeration: Plate the samples from the neutralizing broth onto appropriate culture media (e.g., Tryptic Soy Agar). Incubate under suitable conditions and count the number of colony-forming units (CFUs).
-
Data Analysis: Calculate the log reduction in CFUs from baseline for each time point to determine the antimicrobial efficacy.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
Objective: To determine the lowest concentration of this compound that inhibits visible growth (MIC) and kills (MBC) a specific microorganism.
Methodology:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth.
-
Serial Dilution: Prepare a series of two-fold dilutions of the this compound solution in the broth.
-
Inoculation: Inoculate each dilution with the standardized microorganism. Include a positive control (broth with microorganism, no this compound) and a negative control (broth only).
-
Incubation: Incubate all tubes at the optimal temperature for the microorganism for a specified period (e.g., 24 hours).
-
MIC Determination: The MIC is the lowest concentration of this compound that shows no visible turbidity (growth).
-
MBC Determination: Subculture a small aliquot from the clear tubes (at and above the MIC) onto an agar (B569324) plate. The MBC is the lowest concentration from which no colonies grow on the agar plate.
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: In-vivo skin antisepsis experimental workflow.
References
- 1. This compound Allergy: Current Challenges and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of surgical skin preparation with this compound in alcohol according to the concentration required to prevent surgical site infection: meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of surgical skin preparation with this compound in alcohol according to the concentration required to prevent surgical site infection: meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hqsc.govt.nz [hqsc.govt.nz]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. This compound in Dentistry: Pharmacology, Uses, and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Chlorhexidine Degradation in Aqueous Formulations
For researchers, scientists, and drug development professionals, ensuring the stability of active pharmaceutical ingredients is paramount. This guide provides in-depth troubleshooting assistance and frequently asked questions regarding the degradation of chlorhexidine (B1668724) in aqueous formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound in aqueous solutions?
A1: The most significant degradation product of this compound is p-chloroaniline (PCA), which is known for its potential hemotoxic and carcinogenic properties.[1][2] Other identified degradation products can include p-chlorophenol, phenol, and pyrogallol, particularly in the presence of certain microorganisms.[3][4] Under acidic conditions, the direct formation of PCA from this compound is the major degradation pathway, while in alkaline conditions, the formation of PCA often proceeds indirectly through an intermediate, p-chlorophenylurea.[2][5]
Q2: What are the key factors that influence the stability of this compound in my formulation?
A2: Several factors can impact the stability of this compound in aqueous solutions:
-
pH: This is a critical factor. Aqueous solutions of this compound are most stable in a pH range of 5 to 8.[6][7] Outside this range, degradation is more likely to occur. Above pH 8.0, the this compound base may precipitate.[6]
-
Temperature: Elevated temperatures significantly accelerate the rate of this compound degradation.[6][8]
-
Light: Exposure to light can also promote the degradation of this compound.[6]
-
Excipients: Anionic and nonionic thickeners in a formulation can interact with the cationic this compound molecule, leading to a reduction in its antibacterial activity.[9]
-
Container Material: The type of storage container can influence stability. For instance, some studies have shown better stability in high-density polyethylene (B3416737) (HDPE) containers compared to low-density polyethylene (LDPE).[10][11] Leaching of alkaline materials from soda-lime glass can also raise the pH and affect stability.[7]
Q3: I've observed a color change in my this compound formulation. What could be the cause?
A3: Discoloration in this compound formulations can occur and may be an indicator of degradation or interaction with other components in the formulation. While a change in color doesn't always correlate with a loss of potency, it is a sign that the formulation's stability should be investigated further.[7]
Q4: How can I minimize the formation of p-chloroaniline (PCA) in my formulation?
A4: To minimize the formation of the toxic degradation product p-chloroaniline (PCA), it is crucial to:
-
Maintain the pH of the formulation within the optimal stability range of 5 to 8.[6][7]
-
Protect the formulation from high temperatures and light.[6]
-
Carefully select excipients to avoid incompatibilities.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Loss of Potency/Efficacy | Degradation of this compound due to improper pH. | Measure the pH of the formulation. Adjust to the optimal range of 5-8 using appropriate buffers.[6][7] |
| Exposure to high temperatures. | Store the formulation at controlled room temperature or as specified. Avoid exposure to heat sources.[6] | |
| Incompatibility with excipients (e.g., anionic polymers).[9] | Review the formulation components. Consider replacing anionic or nonionic thickeners with cationic or other compatible alternatives. | |
| Precipitate Formation | The pH of the solution is above 8.0, causing the precipitation of the this compound base.[6] | Measure and adjust the pH of the formulation to be within the 5-8 range. |
| Discoloration of Formulation | Degradation of this compound or interaction with other formulation components.[7] | Investigate the stability of the formulation using analytical methods like HPLC to quantify this compound and its degradation products. Evaluate the compatibility of all excipients. |
| High Levels of p-chloroaniline (PCA) | Accelerated degradation due to adverse pH, temperature, or light exposure.[2][6] | Control the storage conditions meticulously. Re-evaluate the formulation's pH and buffering capacity. Use light-resistant packaging. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for this compound and PCA Analysis
This method is widely used for the quantitative analysis of this compound and its primary degradation product, p-chloroaniline.[5][6][12]
Objective: To determine the concentration of this compound and p-chloroaniline in an aqueous formulation.
Materials:
-
HPLC system with a UV detector
-
C18 analytical column
-
Mobile phase: A mixture of a suitable buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile). The exact ratio and gradient will depend on the specific method.[12]
-
This compound reference standard
-
p-chloroaniline reference standard
-
The aqueous formulation to be tested
-
Volumetric flasks and pipettes
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of known concentrations for both this compound and p-chloroaniline in the mobile phase.
-
Sample Preparation: Dilute the aqueous formulation sample with the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Set the column temperature.
-
Equilibrate the column with the mobile phase.
-
Set the UV detector to the appropriate wavelength for detecting both this compound and p-chloroaniline (e.g., 230 nm).[12]
-
-
Injection: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area against the concentration for the standard solutions.
-
Determine the concentration of this compound and p-chloroaniline in the sample by comparing their peak areas to the calibration curve.
-
Visualizations
This compound Degradation Workflow
Caption: Workflow for troubleshooting this compound degradation.
Factors Influencing this compound Stability
References
- 1. recipp.ipp.pt [recipp.ipp.pt]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Studies on the instability of this compound, part I: kinetics and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Basicmedical Key [basicmedicalkey.com]
- 7. healthynewbornnetwork.org [healthynewbornnetwork.org]
- 8. Aspects of this compound degradation - ProQuest [proquest.com]
- 9. Pharmaceutical Incompatibility of Lubricating Gel Formulation Reduces Antibacterial Activity of this compound Gluconate: In Vitro Study in Northern Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Formulation and stability of an extemporaneous 0.02% this compound digluconate ophthalmic solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Chlorhexidine Application Techniques in Endodontics
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with chlorhexidine (B1668724) (CHX) in endodontic applications.
Troubleshooting Guides
Issue: Formation of a Brown Precipitate After Irrigation
Question: I observed a brown precipitate in the root canal after using this compound as a final irrigant. What causes this, and how can I prevent it?
Answer:
The brown precipitate is a result of the chemical interaction between this compound and sodium hypochlorite (B82951) (NaOCl). When these two solutions are mixed, an acid-base reaction occurs, leading to the formation of an insoluble precipitate.[1] A major concern is the potential formation of para-chloroaniline (PCA), a cytotoxic and potentially carcinogenic compound, within this precipitate.[2] However, scientific literature presents conflicting evidence on the presence of free PCA in the precipitate.[2][3][4]
Troubleshooting Steps:
-
Intermediate Rinse: The most critical step to prevent precipitate formation is to thoroughly flush the root canal with a neutral solution after NaOCl irrigation and before introducing CHX.[1]
-
Recommended solutions: Sterile water, saline, or absolute alcohol.
-
Procedure: After completing NaOCl irrigation, flush the canal with one of the recommended neutral solutions. Use a volume equivalent to or greater than the final NaOCl rinse.
-
-
Drying the Canal: Ensure the canal is reasonably dry after the intermediate rinse by using paper points before applying CHX. This minimizes the dilution of CHX and reduces the chances of reacting with any residual NaOCl.
-
Confirmation of PCA Formation: If your research requires the identification of PCA in the precipitate, High-Performance Liquid Chromatography (HPLC) is a common analytical method.
Frequently Asked Questions (FAQs)
Interactions with Endodontic Materials
Q1: How does this compound interact with other common endodontic irrigants like EDTA?
A1: When CHX is mixed with EDTA, a white precipitate can form. This can create a chemical smear layer on the dentinal tubules. It is advisable to use an intermediate rinse, such as sterile water, between the use of EDTA and CHX.
Q2: What is the effect of residual this compound on the properties of endodontic sealers?
A2: this compound can affect the physicochemical properties of various endodontic sealers. The extent of this interaction depends on the sealer's composition. For instance, CHX has been shown to increase the setting time of some sealers like AH Plus and BioRoot RCS, while accelerating the setting of others like Pulp Canal Sealer (PCS).[5] It can also alter the microhardness and wettability of these materials.[6][7][8][9]
Q3: Can this compound be mixed with calcium hydroxide (B78521) as an intracanal medicament?
A3: Yes, combining this compound with calcium hydroxide has been suggested to enhance its antimicrobial activity.
Application and Efficacy
Q4: What is the recommended concentration of this compound for endodontic irrigation?
A4: A 2% concentration of this compound is commonly recommended and used in endodontic treatments.[10]
Q5: What is "substantivity" in the context of this compound, and how long does it last?
A5: Substantivity refers to the ability of this compound to bind to the dentin within the root canal and exert a prolonged antimicrobial effect. Studies have shown that this antimicrobial activity can be retained for up to 12 weeks.[11]
Q6: Can this compound be used as the sole irrigant in root canal treatment?
A6: No, this compound is not recommended as the sole irrigant because it lacks tissue-dissolving capabilities, which is a crucial function of NaOCl in removing organic debris.
Dentin Bonding
Q7: Does the use of this compound as an irrigant affect the bond strength of resin restorations to dentin?
A7: Yes, using this compound as a pre-treatment on dentin has been shown to improve the durability of the adhesive interface. It is believed that CHX inhibits matrix metalloproteinases (MMPs), which are enzymes that can degrade the hybrid layer over time, thus preserving the bond strength.[12][13]
Data Presentation
Table 1: Effect of 2% this compound on the Physicochemical Properties of Endodontic Sealers
| Sealer | Setting Time | Microhardness (VHN) | Contact Angle (°) |
| AH Plus | Increased | Decreased[7][8][9] | Decreased (more hydrophilic)[6][7] |
| BioRoot RCS | Increased[5] | Unaffected[7] | Increased (more hydrophobic)[6][7] |
| Pulp Canal Sealer (PCS) | Decreased[5] | Decreased[7][8][9] | Decreased (more hydrophilic)[6][7] |
Table 2: Antimicrobial Substantivity of 2% this compound in Root Canal Dentin
| Time Point | Approximate CHX Concentration Retained in Dentin |
| 1 Day | ~0.0048%[11] |
| 3 Weeks | ~0.0023%[11] |
| 6 Weeks | ~0.0016%[11] |
| 12 Weeks | ~0.0010%[11] |
Table 3: Shear Bond Strength of Resin Composite to Dentin with and without 2% this compound Pre-treatment
| Adhesive System | Application Time of CHX | Shear Bond Strength (MPa) |
| Total Etch (Control) | 0s | 12.64[13] |
| Total Etch + CHX | 30s | 16.93[13] |
| Total Etch + CHX | 60s | 18.23[13] |
| Total Etch + CHX | 90s | 18.47[13] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Analysis of NaOCl-CHX Precipitate for Para-chloroaniline (PCA)
Objective: To qualitatively and quantitatively analyze the precipitate formed from the interaction of NaOCl and CHX for the presence of PCA.
Materials and Reagents:
-
2% this compound gluconate solution
-
5.25% Sodium hypochlorite solution
-
Para-chloroaniline (PCA) standard (98% purity)
-
Acetonitrile (B52724) (HPLC grade)
-
Phosphoric acid (1%) in water (HPLC grade)
-
HPLC system with a UV detector
-
C18 column (e.g., 150 mm x 3.0 mm)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Precipitate Formation: Mix equal volumes of 2% CHX and 5.25% NaOCl in a centrifuge tube. Vortex for 30 seconds and allow the precipitate to form.
-
Sample Preparation: Centrifuge the mixture to pellet the precipitate. Decant the supernatant. Wash the precipitate with distilled water and re-centrifuge. Dry the precipitate.
-
Standard and Sample Solution Preparation: Prepare a standard stock solution of PCA in a suitable solvent (e.g., methanol (B129727) or DMSO). Prepare a solution of the dried precipitate in the same solvent.
-
HPLC Analysis:
-
Data Analysis: Compare the retention time of any peaks in the precipitate sample chromatogram with the retention time of the PCA standard. Quantify the amount of PCA by comparing the peak area with a calibration curve generated from the PCA standard.
Protocol 2: Assessment of Endodontic Sealer Setting Time (Modified from ISO 6876:2012)
Objective: To determine the effect of this compound on the setting time of endodontic sealers.
Materials:
-
Endodontic sealer to be tested
-
2% this compound solution
-
Distilled water (control)
-
Molds (e.g., Teflon, 10 mm diameter, 1.5 mm height)
-
Incubator at 37°C and ≥95% relative humidity
-
Gillmore-type indenter (100 g mass, 2.0 mm diameter tip)[14]
Procedure:
-
Sample Preparation: Mix the endodontic sealer according to the manufacturer's instructions.
-
Group Allocation:
-
Control Group: Fill the molds with the mixed sealer.
-
CHX Group: Apply a 1-minute surface contact of 2% CHX to the top surface of the sealer in the mold.
-
-
Incubation: Place the molds in the incubator.
-
Setting Time Determination:
-
Start testing at a time point shortly before the manufacturer's stated setting time.
-
Gently lower the Gillmore indenter vertically onto the surface of the sealer.
-
The setting time is defined as the point at which the indenter no longer leaves a visible mark on the sealer surface.
-
Record the time from the start of mixing to the determined setting time.
-
Protocol 3: Shear Bond Strength Testing of Resin Composite to CHX-Treated Dentin
Objective: To evaluate the effect of this compound pre-treatment on the shear bond strength of a resin composite to dentin.
Materials:
-
Extracted human teeth (e.g., premolars)
-
Low-speed diamond saw
-
Acrylic resin for mounting
-
37% Phosphoric acid etchant
-
2% this compound solution
-
Dental adhesive system
-
Resin composite
-
Universal testing machine with a shear testing jig
-
Thermocycler
Procedure:
-
Sample Preparation: Embed the teeth in acrylic resin. Using the diamond saw, remove the occlusal enamel to expose a flat dentin surface. Polish the dentin surface.
-
Bonding Procedure:
-
Control Group: Etch the dentin with phosphoric acid, rinse, apply the adhesive, and light-cure according to the manufacturer's instructions.
-
CHX Group: Etch the dentin, rinse, apply 2% CHX for 60 seconds, blot dry, apply the adhesive, and light-cure.[13]
-
-
Composite Application: Place a cylindrical mold on the bonded dentin surface and fill it with resin composite in increments, light-curing each increment.
-
Storage and Aging: Store the bonded samples in distilled water at 37°C for 24 hours. For aging simulation, subject the samples to thermocycling (e.g., 10,000 cycles between 5°C and 55°C).[12]
-
Shear Bond Strength Test:
-
Mount the sample in the universal testing machine.
-
Apply a shear force to the base of the composite cylinder at a crosshead speed of 1 mm/min until failure.[12]
-
Record the force at failure and calculate the shear bond strength in megapascals (MPa) by dividing the force by the bonded area.
-
Visualizations
Signaling Pathways and Logical Relationships
Caption: Molecular mechanism of this compound's antimicrobial action.
References
- 1. A comparative evaluation of shear bond strength of composite resin to pulp chamber dentin treated with sodium thiosulfate and proanthocyanidin: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Qualitative and quantitative analysis of precipitate formation following interaction of this compound with sodium hypochlorite, neem, and tulsi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. daneshyari.com [daneshyari.com]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial and physicochemical characterization of endodontic sealers after exposure to this compound digluconate | Pocket Dentistry [pocketdentistry.com]
- 6. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 7. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 8. Endodontic sealers after exposure to this compound digluconate: An assessment of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. This compound substantivity in root canal dentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of 2% this compound on Resin Bond Strength and Mode of Failure Using Two Different Adhesives on Dentin: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
Technical Support Center: Mitigating Chlorhexidine-Induced Cytotoxicity in Human Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the cytotoxic effects of chlorhexidine (B1668724) (CHX) in human cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound-induced cytotoxicity?
A1: this compound exerts its cytotoxic effects through a multi-faceted approach. At a fundamental level, it disrupts cell membrane integrity.[1] Its cationic nature allows it to interact with and damage the cell wall, leading to the leakage of intracellular components like potassium ions and lactate (B86563) dehydrogenase (LDH).[1] The mechanisms are dose-dependent; at lower concentrations, CHX tends to induce apoptosis (programmed cell death), while at higher concentrations, it leads to necrosis (uncontrolled cell death).[2][3] Furthermore, CHX can inhibit DNA and protein synthesis, interfere with mitochondrial respiration, and trigger the generation of reactive oxygen species (ROS), leading to oxidative stress.[2][3][4] Some studies also suggest that CHX can induce endoplasmic reticulum (ER) stress, contributing to cell death.[5]
Q2: How do concentration and exposure time influence this compound's toxicity?
A2: The cytotoxic effects of this compound are strongly dependent on both its concentration and the duration of exposure.[1][2] Studies have consistently shown that as the concentration of CHX and the exposure time increase, there is a significant decrease in cell viability across various cell lines, including fibroblasts, osteoblasts, and keratinocytes.[1][6] Even short exposure times, from one to three minutes, can lead to a significant reduction in cell survival, particularly at concentrations of 0.02% and higher.[1][7]
Q3: Are certain human cell types more susceptible to this compound cytotoxicity?
A3: Yes, sensitivity to this compound varies among different cell types. For instance, some studies have shown that osteoblasts may be particularly sensitive to the toxic effects of CHX.[4] In contrast, HaCaT keratinocytes have demonstrated higher resistance to CHX-induced cytotoxicity compared to human gingival fibroblasts (HGF) and JB6 Cl 41-5a epidermal cells.[6]
Q4: What is the role of serum in the experimental medium when assessing this compound cytotoxicity?
A4: Fetal calf serum (FCS) has been shown to have a cytoprotective effect against this compound-induced toxicity.[8] The proteins within the serum, such as albumin, can bind to the cationic this compound molecules, thereby reducing their effective concentration and mitigating their cytotoxic impact.[9] The protective effect is progressive, with higher concentrations of FCS in the medium leading to a greater reduction in CHX toxicity.[9]
Troubleshooting Guide
Issue 1: Higher-than-expected cytotoxicity observed at low this compound concentrations.
-
Possible Cause 1: Inadequate Neutralization. Residual this compound in the cell culture after the intended exposure period can continue to exert cytotoxic effects, leading to skewed results. This is particularly critical for non-volatile agents like CHX.[10]
-
Solution 1: Ensure a validated neutralization step is included in your protocol immediately after CHX exposure. Common neutralizers include combinations of Tween 80, lecithin, saponin, cysteine, and histidine.[11][12][13] It's crucial to confirm that the neutralizer itself is not toxic to the cells.[12]
-
Possible Cause 2: Low Serum Concentration. As mentioned in the FAQs, serum components can bind to and inactivate this compound. If your experimental medium has a low serum concentration, the cytotoxic effects of CHX may be more pronounced.[8][9]
-
Solution 2: If appropriate for your experimental design, consider increasing the fetal bovine serum (FBS) concentration in your medium. Studies have shown that increasing FBS content from 2% to 8% progressively lessens CHX toxicity.[9]
Issue 2: Inconsistent results between experimental replicates.
-
Possible Cause 1: Variable Exposure Times. Precise timing of the addition and removal/neutralization of this compound is critical, as its cytotoxic effects are highly time-dependent.[1]
-
Solution 1: Standardize and strictly control the exposure duration across all replicates. Use timers and ensure a consistent workflow for each plate or flask.
-
Possible Cause 2: Incomplete Removal of this compound. If washing steps are used to remove CHX instead of a chemical neutralizer, any remaining solution can lead to variability.
-
Solution 2: After removing the CHX-containing medium, wash the cells thoroughly with phosphate-buffered saline (PBS) or a fresh culture medium.[1] For sensitive assays, the use of a validated neutralizing agent is recommended over washing alone.[10]
Quantitative Data Summary
The following tables summarize the cytotoxic effects of this compound on various human cell lines at different concentrations and exposure times.
Table 1: Effect of this compound Gluconate on Cell Survival (%) of Human Fibroblasts, Myoblasts, and Osteoblasts [14]
| CHX Concentration | Exposure Time | Fibroblasts | Myoblasts | Osteoblasts |
| 0.002% | 1 min | 96.4% | < 70% (p < 0.01) | < 70% (p < 0.01) |
| 2 min | < 80% (p < 0.01) | < 60% (p < 0.01) | < 60% (p < 0.01) | |
| 3 min | < 70% (p < 0.01) | < 50% (p < 0.01) | < 50% (p < 0.01) | |
| ≥ 0.02% | 1, 2, or 3 min | < 6% (p < 0.001) | < 6% (p < 0.001) | < 6% (p < 0.001) |
Table 2: Cytotoxicity of this compound Digluconate on Human Gingival Fibroblasts (HGF), HaCaT Keratinocytes, and JB6 Cl 41-5a Epidermal Cells after a 24-hour recovery period [1][6]
| CHX Concentration | Exposure Time | HGF Cell Viability | HaCaT Cell Viability | JB6 Cl 41-5a Cell Viability |
| 0.0002% | 1 min | Not specified | ~108% | ~100% |
| 3 min | < 80% | Not specified | Not specified | |
| 0.002% | 1 min | < 90% | ~105% | < 70% |
| 3 min | < 60% | Not specified | Not specified | |
| 0.02% | 1, 2, or 3 min | < 20% | < 50% | < 20% |
| 0.2% | 1, 2, or 3 min | < 20% | < 50% | < 20% |
Detailed Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is adapted from methodologies described for assessing the impact of CHX on various cell lines.[6]
-
Objective: To determine cell metabolic activity as an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a desired density and incubate until they reach the desired confluency.
-
Expose the cells to various concentrations of this compound for the predetermined exposure times.
-
After exposure, remove the CHX-containing medium and wash the cells with PBS.
-
Add fresh culture medium to each well.
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, remove the medium and add 100-200 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Assessment of Cell Membrane Integrity using Lactate Dehydrogenase (LDH) Assay
This protocol is based on descriptions of CHX's effect on cell membrane integrity.[1]
-
Objective: To quantify the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
-
Procedure:
-
Culture cells in a 96-well plate and treat with different concentrations of this compound for specific durations.
-
After treatment, collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.
-
Typically, this involves transferring a portion of the supernatant to a new plate and adding a reaction mixture containing a substrate and a dye.
-
Incubate the plate at room temperature for the time specified in the kit's protocol.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer).
-
3. Cell Migration Assessment using Scratch Assay
This protocol is based on the methodology used to evaluate the effect of CHX on cell migration.[7][14]
-
Objective: To assess the ability of a cell population to migrate and close a wound in a confluent monolayer.
-
Procedure:
-
Grow cells to a confluent monolayer in a 6-well or 24-well plate.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
Treat the cells with the desired concentrations of this compound for the specified duration.
-
After exposure, replace the treatment medium with a fresh culture medium.
-
Image the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
-
Signaling Pathways and Mitigation Workflows
This compound-Induced Cytotoxicity Pathways
This compound triggers a cascade of events within the cell, ultimately leading to apoptosis or necrosis. This process often involves mitochondrial dysfunction and the generation of reactive oxygen species (ROS).
Caption: Signaling pathways of this compound-induced cytotoxicity.
Experimental Workflow for Testing Mitigation Strategies
This workflow outlines the steps to evaluate the effectiveness of a potential agent in mitigating this compound's cytotoxic effects.
Caption: Workflow for evaluating cytotoxicity mitigation strategies.
Strategies for Mitigating this compound Cytotoxicity
1. Supplementation with Antioxidants
-
Rationale: this compound induces oxidative stress through the generation of ROS.[3][4] Antioxidants can scavenge these ROS and potentially reduce downstream cellular damage. An in vivo study demonstrated that an antioxidant gel led to faster healing compared to this compound, suggesting a beneficial role in counteracting oxidative stress.[15]
-
Approach: Pre-incubate cells with an antioxidant of interest (e.g., N-acetylcysteine, Vitamin C) for a specific period before exposing them to this compound. Include appropriate controls (cells + CHX alone, cells + antioxidant alone, and untreated cells). Assess cell viability and ROS levels to determine the protective effect. The cytotoxicity of CHX on human osteoblastic cells has been linked to intracellular glutathione (B108866) (GSH) levels, a key antioxidant.[16] Depleting GSH enhances cytotoxicity, while boosting it with a precursor like 2-oxothiazolidine-4-carboxylic acid (OTZ) has a protective effect.[16]
2. Optimizing Serum Concentration
-
Rationale: Proteins in fetal bovine serum (FBS) can bind to this compound, reducing its bioavailability and thus its cytotoxicity.[8][9]
-
Approach: Conduct a dose-response experiment with varying concentrations of FBS in the culture medium during this compound exposure. This will help determine the optimal serum concentration that minimizes cytotoxicity while still being compatible with the experimental objectives.
3. Precise Control of Exposure Time and Concentration
-
Rationale: Given the strong dose- and time-dependent nature of CHX's toxicity, minimizing either can significantly reduce its harmful effects.[1][2]
-
Approach: Use the lowest effective concentration of this compound required for its intended experimental purpose. Strictly control the exposure time, ensuring it is as short as possible.
4. Use of Neutralizing Agents
-
Rationale: To prevent prolonged, unintended exposure to this compound after the desired treatment time, a neutralizing agent should be used.[10]
-
Approach: After the CHX treatment, add a validated neutralizing solution to the culture. This is more effective than simply washing the cells, as it chemically inactivates any residual CHX.[10][12] A common neutralizer combination includes Tween 80 and lecithin.[13]
References
- 1. mdpi.com [mdpi.com]
- 2. Toxicity of this compound on odontoblast-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and genotoxicity of this compound on macrophages in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound digluconate on different cell types: a molecular and ultrastructural investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-induced apoptosis or necrosis in L929 fibroblasts: A role for endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insights into the Cytotoxicity and Irritant Potential of this compound Digluconate: An In Vitro and In Ovo Safety Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JBJI - Cytotoxicity evaluation of this compound gluconate on human fibroblasts, myoblasts, and osteoblasts [jbji.copernicus.org]
- 8. Mechanisms underlying this compound-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An in vitro study on the cytotoxicity of this compound digluconate to human gingival cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pitfalls in efficacy testing--how important is the validation of neutralization of this compound digluconate? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Inactivation of this compound for in vitro testing of disinfectants] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Insufficient neutralization in testing a this compound-containing ethanol-based hand rub can result in a false positive efficacy assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Robbing Peter to Pay Paul: this compound gluconate demonstrates short‐term efficacy and long‐term cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity evaluation of this compound gluconate on human fibroblasts, myoblasts, and osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The effect of an antioxidant gel compared to this compound during the soft tissue healing process: An animal study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxicity of this compound on human osteoblastic cells is related to intracellular glutathione levels - PubMed [pubmed.ncbi.nlm.nih.gov]
enhancing the stability of chlorhexidine in multi-component solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of chlorhexidine (B1668724) (CHX) in multi-component solutions. Below are troubleshooting guides and frequently asked questions to address common issues encountered during formulation and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for a stable aqueous this compound solution?
A1: Aqueous solutions of this compound are most stable within a pH range of 5 to 7.[1] In highly acidic conditions, the rate of hydrolysis increases.[2][3] At a pH above 7.0, the this compound base may precipitate, and degradation is accelerated, particularly at elevated temperatures.[1] Studies have shown maximum stability occurs around pH 5.[4]
Q2: What are the primary degradation products of this compound?
A2: The primary and most significant degradation product of this compound is p-chloroaniline (PCA).[2][5] PCA is a known impurity that is potentially hemotoxic and carcinogenic, and its levels are strictly regulated in pharmaceutical products.[2][5]
Q3: How does temperature affect the stability of this compound solutions?
A3: Elevated temperatures significantly accelerate the degradation of this compound. The formation of the hydrolysis product, p-chloroaniline (PCA), increases at high temperatures, especially in alkaline conditions.[1] It is recommended to store this compound solutions at controlled room temperature or under refrigerated conditions to minimize degradation.[2] For example, one study predicted that a particular CHX solution would have a shelf life of 26.7 months under refrigeration but only 5.75 months at 25°C.[2]
Q4: Can light exposure affect this compound stability?
A4: Yes, light can accelerate the formation of by-products in this compound solutions.[2] While some studies suggest this compound is photochemically stable at neutral pH, it is best practice to store solutions in light-resistant containers, such as amber or high-density polyethylene (B3416737) (HDPE) bottles, to prevent potential photodegradation.[4][6][7]
Troubleshooting Guide
Problem: I'm observing a precipitate in my this compound solution.
| Question | Possible Cause & Explanation | Recommended Solution |
| What is the pH of your solution? | A pH above 8.0 can cause the precipitation of the this compound base.[8] | Adjust the pH to the optimal range of 5.0-7.0 using a suitable buffer system, such as an acetate (B1210297) buffer.[1][6] |
| What other excipients are in your formulation? | This compound is a cationic molecule and is incompatible with anionic compounds.[9][] Common anionic excipients like carbomers, acrylates, sodium lauryl sulfate, phosphates, and nitrates can cause precipitation or inactivation.[1][9][11][12][13] | Replace anionic excipients with non-ionic or cationic alternatives. For example, use hydroxyethylcellulose instead of carbomer as a thickener.[14] If chloride ions are present, consider adding a nonionic surfactant to prevent precipitation.[15] |
| Was the solution exposed to freezing temperatures? | In the presence of chloride ions, freezing can cause the precipitation of this compound hydrochloride. | Add a nonionic surfactant with a hydrophile-lipophile balance (HLB) number greater than 11 to the formulation to impart freeze-stability.[15] |
Problem: My this compound solution has developed a yellow or brown color.
| Question | Possible Cause & Explanation | Recommended Solution |
| Are there other active ingredients or preservatives in the solution? | Discoloration can be a common characteristic of this compound gluconate, and this may be enhanced when combined with other agents, such as benzalkonium chloride.[1] | Conduct stability testing via HPLC to confirm that the discoloration has not adversely affected the potency of the this compound.[1] If the concentration is within specification, the color change may be acceptable. Update product specifications to reflect the observed color. |
| What are the storage conditions? | Exposure to light and high temperatures can accelerate degradation reactions that may lead to colored by-products. | Store the solution in light-resistant containers at controlled room temperature or refrigerated conditions.[2] |
Quantitative Data Summary
Table 1: Incompatibility of this compound Diacetate with Common Tablet Excipients
This table summarizes the percentage of remaining this compound after storage with various excipients, indicating compatibility.
| Excipient Category | Excipient | Condition | Remaining CHX (%) |
| Lubricants | Magnesium Stearate | In water solution | Incompatible (Significant Loss) |
| Sodium Lauryl Sulphate | In water solution | Incompatible (Significant Loss) | |
| Hydrogenated Vegetable Oil | In water solution | Compatible (Minor Loss) | |
| Talc | In water solution | Compatible (Minor Loss) | |
| Disintegrants | Crosslinked PVP | In water solution | Most Compatible |
| Potato Starch | In water solution | Compatible | |
| Sodium Carboxymethylcellulose | In water solution | >50% Loss |
Data adapted from a study on tablet formulations, highlighting the cationic-anionic incompatibility principle.[9]
Table 2: Effect of pH on this compound Degradation Pathway
| pH Condition | Primary Degradation Pathway | Key Intermediate |
| Acidic | Direct formation of p-chloroaniline (PCA) | N/A |
| Alkaline | Indirect formation of PCA | p-chlorophenylurea |
This table summarizes the pH-dependent hydrolysis mechanism.[2][3][16]
Visual Guides and Workflows
Caption: pH-dependent degradation pathways of this compound.
Caption: Troubleshooting flowchart for this compound solution instability.
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method to assess the concentration of this compound and detect the formation of its primary degradant, p-chloroaniline (PCA).
1. Objective: To quantify the amount of active this compound and its degradation product (PCA) in a solution over time under various storage conditions.
2. Materials and Equipment:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
This compound reference standard
-
p-chloroaniline (PCA) reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium Acetate buffer or other suitable buffer (e.g., Phosphate)
-
Glacial Acetic Acid or other acid for pH adjustment
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
3. Chromatographic Conditions (Example):
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 0.1M Ammonium Acetate, pH 5.0) and an organic solvent (e.g., Acetonitrile). A common starting point is a ternary mixture of ethanol, water, and glacial acetic acid (50:49:1 v/v/v).[17]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230-265 nm (265 nm is suitable for CHDA).[17]
-
Injection Volume: 20 µL
4. Procedure:
-
Standard Preparation:
-
Prepare a stock solution of the this compound reference standard in the mobile phase.
-
Prepare a separate stock solution of the PCA reference standard.
-
Create a series of calibration standards by diluting the stock solutions to cover the expected concentration range of the samples.
-
-
Sample Preparation:
-
Withdraw an aliquot of the test solution from the stability study.
-
Dilute the sample with the mobile phase to a concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Record the peak areas for this compound and PCA.
-
Generate a calibration curve by plotting the peak area versus concentration for the standards.
-
Determine the concentration of this compound and PCA in the test samples using the calibration curve.
-
5. Data Interpretation: A stable formulation will show minimal decrease in the this compound concentration and minimal increase in the PCA concentration over the study period. The acceptable limit for PCA is typically defined by pharmacopoeias.[2]
This protocol is a general guideline. Method validation (specificity, linearity, accuracy, precision) is required for specific formulations as per regulatory guidelines.[3][17][18][19]
References
- 1. healthynewbornnetwork.org [healthynewbornnetwork.org]
- 2. researchgate.net [researchgate.net]
- 3. Studies on the instability of this compound, part I: kinetics and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aspects of this compound degradation - ProQuest [proquest.com]
- 5. recipp.ipp.pt [recipp.ipp.pt]
- 6. Formulation and stability of an extemporaneous 0.02% this compound digluconate ophthalmic solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmaceutical Incompatibility of Lubricating Gel Formulation Reduces Antibacterial Activity of this compound Gluconate: In Vitro Study in Northern Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 11. biosanas.com.br [biosanas.com.br]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Development and stability evaluation of 2% this compound formulations. [wisdomlib.org]
- 15. US4199567A - Method for imparting freeze stability to this compound-containing medicaments - Google Patents [patents.google.com]
- 16. Studies on the instability of this compound, part I: kinetics and mechanisms. | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Analytical Methods for the Determination of this compound: A Review | Semantic Scholar [semanticscholar.org]
- 19. repositorio.unesp.br [repositorio.unesp.br]
Technical Support Center: Formulation of Chlorhexidine-Loaded Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of chlorhexidine-loaded nanoparticles.
Section 1: Troubleshooting Guides
This section is designed to provide step-by-step solutions to specific problems you may encounter during your experiments.
Problem 1: Low Encapsulation Efficiency (%EE) of This compound (B1668724)
Q1: My encapsulation efficiency for this compound is consistently low. What are the potential causes and how can I improve it?
A1: Low encapsulation efficiency is a common challenge. Here are several factors that could be contributing to this issue and corresponding troubleshooting steps:
-
Incompatibility between this compound and the Polymer Matrix:
-
Solution: this compound is a cationic and hydrophobic molecule. Ensure you are using a polymer that can effectively interact with and retain it. For instance, polymers with hydrophobic domains or anionic functional groups can improve encapsulation. Consider using polymers like poly(lactic-co-glycolic acid) (PLGA), chitosan, or gelatin.[1]
-
-
Suboptimal Drug-to-Polymer Ratio:
-
Solution: An inappropriate ratio can lead to drug saturation in the polymer matrix or insufficient polymer to encapsulate the drug. Systematically vary the this compound-to-polymer ratio (e.g., 1:5, 1:10, 1:20) to find the optimal loading capacity for your specific system. Increasing the polymer concentration can sometimes enhance encapsulation efficiency by creating a more viscous internal phase that impedes drug diffusion.[1]
-
-
Rapid Drug Diffusion into the External Phase:
-
Solution: During nanoparticle formation (e.g., by emulsion-solvent evaporation), this compound may rapidly partition into the external aqueous phase. To mitigate this, consider using a water-in-oil-in-water (w/o/w) double emulsion method, especially for hydrophilic salts of this compound. Also, increasing the viscosity of the external phase by adding agents like PVA can slow down drug diffusion.
-
-
Inefficient Mixing or Homogenization:
-
Solution: Inadequate energy input during emulsification can result in poor drug dispersion within the polymer droplets. Optimize your homogenization or sonication parameters. For sonication, experiment with different amplitudes and durations.[2][3][4] Be cautious, as excessive sonication can lead to polymer degradation and reduced encapsulation.
-
Problem 2: Undesirable Particle Size and High Polydispersity Index (PDI)
Q2: I am struggling to control the particle size of my this compound nanoparticles, and the PDI is too high (e.g., > 0.3). What adjustments can I make?
A2: Achieving a uniform and desired particle size is crucial for many applications. Here’s how you can address this:
-
Polymer Concentration:
-
Solution: Generally, increasing the polymer concentration leads to larger nanoparticles due to increased viscosity of the organic phase.[5] To achieve smaller particles, try decreasing the polymer concentration.
-
-
Homogenization/Sonication Parameters:
-
Solution: The energy input during emulsification is a critical factor.
-
Higher energy input (higher sonication amplitude or homogenization speed) typically results in smaller nanoparticles. However, there is an optimal point beyond which excessive energy can induce particle aggregation.[3][4]
-
Longer sonication times can also lead to smaller particles, but again, prolonged exposure can cause aggregation or degradation.[6]
-
-
-
Surfactant Type and Concentration:
-
Solution: Surfactants are essential for stabilizing the nanoparticle emulsion and controlling size.
-
Insufficient surfactant concentration can lead to particle aggregation and a high PDI.
-
Excessive surfactant concentration can result in very small particles but may also increase cytotoxicity.
-
Experiment with different surfactants (e.g., PVA, Tween 80, Poloxamers) and optimize their concentration. The choice of surfactant can significantly impact particle size and stability.[7]
-
-
-
Solvent Properties:
-
Solution: The choice of organic solvent (e.g., dichloromethane, acetone, ethyl acetate) and its ratio to the aqueous phase can influence the rate of solvent diffusion and, consequently, particle size. Solvents with higher water miscibility tend to produce smaller nanoparticles in nanoprecipitation methods.[5]
-
Problem 3: Nanoparticle Aggregation During Formulation or Storage
Q3: My this compound nanoparticles are aggregating, either immediately after formulation or during storage. How can I prevent this?
A3: Aggregation is a sign of nanoparticle instability. Here are some strategies to improve stability:
-
Inadequate Surface Charge:
-
Solution: Nanoparticles with a higher absolute zeta potential value (typically > ±30 mV) are more stable in suspension due to electrostatic repulsion. If your nanoparticles have a low zeta potential, consider using a charged polymer (like chitosan) or adding a charged surfactant to the formulation.
-
-
Insufficient Surfactant Coverage:
-
Solution: Ensure that the surfactant concentration is sufficient to provide adequate steric hindrance and prevent particle agglomeration.
-
-
Residual Organic Solvent:
-
Solution: Incomplete removal of the organic solvent after formulation can lead to a "tacky" particle surface, causing them to aggregate. Ensure your solvent evaporation step is thorough, for instance by extending the stirring time.[8]
-
-
Inappropriate Storage Conditions:
-
Solution: Nanoparticle suspensions should be stored at appropriate temperatures (often refrigerated at 4°C) to minimize aggregation.[7] For long-term stability, lyophilization (freeze-drying) is often employed.
-
-
Aggregation During Lyophilization:
-
Solution: The freezing and drying processes can force nanoparticles into close proximity, leading to irreversible aggregation. To prevent this, use cryoprotectants. Sugars like trehalose, sucrose, and mannitol (B672) are commonly used.[9][10] The optimal type and concentration of the cryoprotectant need to be determined experimentally.
-
Problem 4: Burst Release of this compound
Q4: I am observing a high initial burst release of this compound from my nanoparticles, followed by a very slow release. How can I achieve a more sustained release profile?
A4: A significant burst release is often due to the drug being adsorbed on the nanoparticle surface. Here’s how to control it:
-
Washing the Nanoparticles:
-
Solution: After harvesting the nanoparticles (e.g., by centrifugation), wash them multiple times with deionized water to remove any unencapsulated or surface-adsorbed this compound.
-
-
Optimizing the Formulation:
-
Solution: A high drug-to-polymer ratio can lead to a higher proportion of surface-adsorbed drug. Try decreasing the initial drug concentration. The type of polymer also plays a crucial role; a more hydrophobic polymer core can better retain the hydrophobic this compound and reduce its migration to the surface.
-
-
Coating the Nanoparticles:
-
Solution: Applying a secondary coating of a different polymer can create an additional barrier to drug diffusion, thereby reducing the initial burst release and promoting a more sustained release profile.
-
Section 2: Frequently Asked Questions (FAQs)
Q5: What is a typical encapsulation efficiency I should aim for with this compound-loaded nanoparticles?
A5: The target encapsulation efficiency can vary depending on the formulation and intended application. However, for polymeric nanoparticles, encapsulation efficiencies ranging from 70% to over 90% have been reported in the literature.[11] An efficiency of over 80% is generally considered good.
Q6: Which method is best for preparing this compound-loaded nanoparticles?
A6: The choice of method depends on the properties of the polymer and the desired characteristics of the nanoparticles.
-
Emulsion-Solvent Evaporation: This is a versatile method suitable for encapsulating hydrophobic drugs like this compound into hydrophobic polymers like PLGA.[12]
-
Nanoprecipitation (Solvent Displacement): This is a simple and rapid method suitable for biodegradable polymers. It often yields smaller nanoparticles.[5]
-
Ionic Gelation: This method is used for forming nanoparticles from natural polymers like chitosan, which crosslink with polyanions. It is a mild process conducted in an aqueous environment.
Q7: How can I sterilize my this compound nanoparticle formulation for in vivo studies?
A7: Sterilization can be challenging as it may alter the nanoparticle properties.
-
Sterile Filtration: This is a suitable method for nanoparticle suspensions with a particle size significantly smaller than the filter pore size (typically 0.22 µm).
-
Gamma Irradiation: This can be an effective method, but it's crucial to evaluate its impact on the polymer and the encapsulated drug, as it can cause polymer degradation or crosslinking.
-
Aseptic Manufacturing: Preparing the nanoparticles under aseptic conditions from sterile starting materials is the most reliable way to ensure sterility without altering the final product. Autoclaving is generally not recommended for polymeric nanoparticles as the high temperatures can cause them to melt or aggregate.
Q8: What are the key characterization techniques for this compound-loaded nanoparticles?
A8: Essential characterization techniques include:
-
Dynamic Light Scattering (DLS): To determine the average particle size, polydispersity index (PDI), and zeta potential.
-
Electron Microscopy (SEM/TEM): To visualize the morphology and size of the nanoparticles.
-
UV-Vis Spectrophotometry or HPLC: To quantify the amount of encapsulated this compound and determine the encapsulation efficiency and in vitro release profile.[13][14][15]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of this compound and the polymer and to check for any chemical interactions.
Section 3: Data Presentation
Table 1: Influence of Formulation Parameters on Nanoparticle Characteristics
| Parameter | Variation | Effect on Particle Size | Effect on Encapsulation Efficiency | Effect on PDI |
| Polymer Concentration | Increasing | Increase[5] | Generally increases, then may plateau or decrease | May increase if aggregation occurs |
| Drug-to-Polymer Ratio | Increasing | Can decrease or increase depending on interactions | Increases up to a saturation point, then decreases | May increase at very high ratios |
| Sonication Amplitude | Increasing | Decrease[3][4] | Can increase due to better dispersion, but may decrease with polymer degradation | Generally decreases to an optimal point |
| Sonication Time | Increasing | Decrease[6] | Can increase initially, but may decrease with prolonged exposure | Generally decreases to an optimal point |
| Surfactant Concentration | Increasing | Decrease[7] | Can increase by stabilizing the emulsion | Generally decreases |
Section 4: Experimental Protocols
Protocol 1: Determination of this compound Encapsulation Efficiency (%EE)
This protocol uses UV-Vis spectrophotometry for quantification.
-
Preparation of Nanoparticle Suspension: Prepare the this compound-loaded nanoparticles according to your chosen method.
-
Separation of Free Drug:
-
Take a known volume of the nanoparticle suspension (e.g., 1 mL).
-
Centrifuge the suspension at a high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles.
-
Carefully collect the supernatant, which contains the unencapsulated (free) this compound.
-
-
Quantification of Free Drug:
-
Measure the absorbance of the supernatant at the maximum absorbance wavelength (λmax) of this compound (typically around 254-260 nm) using a UV-Vis spectrophotometer.[7][13][14]
-
Determine the concentration of free this compound in the supernatant using a pre-established standard calibration curve of this compound in the same medium.
-
-
Calculation of Encapsulation Efficiency:
-
Use the following formula: %EE = [(Total amount of CHX added - Amount of free CHX in supernatant) / Total amount of CHX added] x 100
-
Protocol 2: In Vitro Drug Release Study
This protocol describes a typical dialysis bag method.
-
Preparation of Nanoparticle Sample:
-
Take a known amount of the this compound-loaded nanoparticle suspension or lyophilized powder.
-
Disperse the sample in a small volume of release medium (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
-
Dialysis Setup:
-
Transfer the nanoparticle dispersion into a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows the diffusion of free this compound but retains the nanoparticles (e.g., 12-14 kDa).
-
Seal the dialysis bag and immerse it in a larger volume of release medium (e.g., 50 mL) in a beaker.
-
-
Release Study:
-
Place the beaker on a magnetic stirrer at a constant speed (e.g., 100 rpm) and maintain a constant temperature (e.g., 37°C).
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from the beaker.
-
Immediately replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.
-
-
Quantification of Released Drug:
-
Analyze the collected samples for this compound concentration using UV-Vis spectrophotometry or HPLC.
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound released at each time point.
-
Plot the cumulative percentage of drug released versus time to obtain the release profile.
-
Section 5: Visualizations
Caption: Experimental workflow for the formulation and characterization of this compound-loaded nanoparticles.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Optimization of critical parameters for coating of polymeric nanoparticles with plasma membrane vesicles by sonication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of the sonication process for meloxicam nanocrystals preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. arxiv.org [arxiv.org]
- 7. dovepress.com [dovepress.com]
- 8. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Polymeric Nanoparticles with Precise Ratiometric Control over Drug Loading for Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Drug Release, and Antibacterial Properties of Novel Dendritic CHX-SrCl2 and CHX-ZnCl2 Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. mjs.um.edu.my [mjs.um.edu.my]
reducing chlorhexidine-induced skin irritation in clinical practice
This guide provides researchers, scientists, and drug development professionals with technical support for managing and mitigating chlorhexidine-induced skin irritation in experimental and clinical settings.
Frequently Asked Questions (FAQs)
Q1: What are the different types of skin reactions that can be induced by This compound (B1668724)?
A1: this compound can cause several types of skin reactions, which can be broadly categorized as either irritant or allergic.
-
Irritant Contact Dermatitis: This is the most common reaction and is not a true allergy.[1][2] It's a direct irritation of the skin caused by the chemical, resulting in symptoms like redness, dryness, scaly skin, and sometimes weeping sores.[1][2][3]
-
Allergic Contact Dermatitis (Type IV Hypersensitivity): This is a delayed-type allergic reaction mediated by the immune system's T-cells.[4][5] Symptoms are similar to irritant dermatitis but typically appear 12-48 hours after exposure.[1][3]
-
Immediate Hypersensitivity (Type I Allergy): This is a rare but serious IgE-mediated allergic reaction.[4][6][7] Symptoms can appear within minutes and range from localized hives (urticaria) and swelling (angioedema) to life-threatening anaphylaxis.[2][3][7] Anaphylaxis is a medical emergency characterized by symptoms like difficulty breathing, facial swelling, a severe rash, or shock.[8][9]
Q2: My experiment requires a skin antiseptic. What are the alternatives if this compound causes irritation?
A2: If this compound is not tolerated, several alternatives are available, each with its own profile of efficacy and potential for irritation. The choice depends on the specific application.
-
Povidone-Iodine: A broad-spectrum antiseptic available in aqueous or alcohol-based solutions. While generally effective, it has a slower onset of action compared to this compound.[10] It is often recommended for patients with a known this compound allergy.[10]
-
Isopropyl Alcohol (70%): Provides intermediate-level disinfection with a rapid onset but has a shorter duration of action than this compound.[10][11]
-
Other Alternatives: Depending on the specific requirements, other options include Chloroxylenol, Benzalkonium chloride, Benzethonium chloride, or Parachlorometaxylenol (PCMX).[8][11]
Q3: Can the concentration of this compound influence the risk of skin irritation?
A3: Yes, the concentration of this compound is directly related to its potential for cytotoxicity and skin irritation.[1][4] Higher concentrations (e.g., 2-4%) have been shown to have irritating effects on the skin, which can impair the skin barrier and potentially increase the risk of allergic sensitization.[4] For wound cleansing, a dilute 0.05% solution is often recommended to avoid damaging healing tissues.[12]
Q4: How can I proactively reduce the risk of this compound-induced skin irritation in my study subjects or patients?
A4: Proactive measures can significantly reduce the risk of skin irritation:
-
Patient Screening: Always ask patients about any previous reactions to antiseptics before application.[8] Document any known allergies clearly.[13]
-
Use the Lowest Effective Concentration: Select the appropriate concentration for the specific clinical need. A meta-analysis has shown that a 0.5% this compound-alcohol solution can be effective in preventing surgical site infections.[14]
-
Proper Application Technique: Avoid excessive amounts and ensure the solution fully dries before any procedures.[10][15][16] Do not use on broken skin or near the eyes and ears unless specifically formulated for those areas.[11][15][16]
-
Consider Emollients/Moisturizers: While not applied simultaneously, maintaining good skin hydration with moisturizers can improve the skin's natural barrier function, potentially making it more resilient to irritants.
Troubleshooting Guide
This section addresses specific issues that may arise during the use of this compound.
Issue 1: A subject develops a red, itchy rash immediately after this compound application.
-
Possible Cause: This could be a mild irritant reaction or the beginning of an immediate (Type I) allergic reaction.
-
Troubleshooting Steps:
-
Immediately discontinue the use of the this compound product.
-
Thoroughly rinse the affected area with water or saline.
-
Assess the subject for any signs of a systemic reaction (e.g., hives spreading beyond the application site, difficulty breathing, swelling of the face or throat).
-
If symptoms are localized and mild, applying a topical corticosteroid like hydrocortisone (B1673445) 1% may be considered.
-
If there is any suspicion of a systemic reaction, seek immediate medical attention.
-
Document the reaction in detail and consider using an alternative antiseptic for this subject in the future.
-
Refer the subject for allergy testing to confirm or rule out a this compound allergy.
-
Issue 2: A skin rash appears 24-48 hours after the use of a this compound-containing dressing.
-
Possible Cause: The delayed onset is characteristic of allergic contact dermatitis (Type IV hypersensitivity).
-
Troubleshooting Steps:
-
Remove the dressing and any other potential sources of this compound.
-
Cleanse the area gently.
-
Advise the subject to avoid all products containing this compound until an allergy can be ruled out.
-
The standard diagnostic procedure is a patch test, which should be performed by a specialist.
-
Document the event and select a this compound-free alternative for future procedures.
-
Data Presentation
The following tables summarize quantitative data related to this compound's effects on skin and its comparison with alternatives.
Table 1: In Vitro Cytotoxicity of this compound Gluconate (CHG) on Human Skin Cells
| CHG Concentration | Cell Type | Exposure Time | Cell Survival Rate (%) | Reference |
| ≥ 0.02% | Fibroblasts, Myoblasts, Osteoblasts | 1, 2, or 3 min | < 6% | [16][17] |
| 0.002% | Fibroblasts | 1 min | 96.4% | [16][17] |
| 0.002% | Myoblasts, Osteoblasts | 1, 2, or 3 min | Significantly lower than control | [17] |
| 2% | Fibroblasts, Keratinocytes | 14 days (repeated exposure) | 0% | [1] |
Table 2: Comparison of Surgical Site Infection (SSI) Rates for this compound vs. Povidone-Iodine
| Study Type | Antiseptic Agent | SSI Rate (%) | Relative Risk (RR) / Odds Ratio (OR) | Conclusion | Reference |
| Randomized Clinical Trial | Povidone Iodine in alcohol | 5.1% | 0.92 (vs. CHG) | Povidone-iodine was noninferior to CHG. | [10][11] |
| This compound Gluconate (CHG) in alcohol | 5.5% | [10][11] | |||
| Meta-analysis | Povidone-Iodine | - | Reference | CHG is more effective than povidone-iodine. | [18] |
| This compound | - | 0.75 (Overall SSI) | [18] | ||
| 0.62 (Superficial SSI) | [18] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment of this compound
-
Objective: To quantify the dose- and time-dependent cytotoxic effects of this compound on human skin cell lines.
-
Methodology:
-
Cell Culture: Culture human primary cells (e.g., fibroblasts, myoblasts, osteoblasts) or immortalized cell lines (e.g., HaCaT keratinocytes) to approximately 80% confluency in their respective standard growth media.[15][19]
-
CHG Preparation: Prepare fresh dilutions of this compound gluconate (e.g., 0.002%, 0.02%, 0.2%, 2%) from a sterile stock solution in a suitable buffer like PBS or cell culture medium.[15][17] Use untreated cells as a control (0% CHG).
-
Exposure: Wash the confluent cell monolayers with PBS. Expose the cells to the different CHG dilutions for specified durations (e.g., 1, 2, or 3 minutes) to mimic clinical application times.[15][17]
-
Washout: After the exposure period, thoroughly wash the cells three times with PBS to remove all traces of CHG and reapply fresh growth media.[15][19]
-
Incubation: Return the cells to a 37°C, 5% CO2 incubator for a recovery period (e.g., 24 or 48 hours).[15][19]
-
Viability Assay: Assess cell viability using a quantitative method:
-
Metabolic Assays (e.g., MTT, CCK-8): Add the reagent to the cells and incubate as per the manufacturer's protocol. Measure the absorbance at the specified wavelength. Calculate percent cell survival relative to the untreated control.[15][19]
-
Membrane Integrity Assay (e.g., LDH Release): Collect the cell culture supernatant and measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells.[19]
-
-
-
Data Analysis: Compare the cell survival rates across different CHG concentrations and exposure times using appropriate statistical tests.
Protocol 2: Diagnostic Patch Testing for Allergic Contact Dermatitis (Type IV)
-
Objective: To diagnose a delayed-type hypersensitivity reaction to this compound. This test should be performed and interpreted by a qualified healthcare professional.
-
Methodology:
-
Allergen Preparation: Prepare the allergen for testing. A common concentration is 1.0% this compound digluconate in an aqueous solution.[8][20]
-
Application: Apply a small amount of the allergen solution to a patch test chamber (e.g., Finn Chamber®).
-
Placement: Adhere the chamber to an area of healthy, non-irritated skin, typically on the patient's back. Include appropriate negative and positive controls.
-
Occlusion: Leave the patches in place for 48 hours. The patient should avoid getting the area wet.
-
Reading:
-
First Reading: Remove the patches after 48 hours. Mark the test sites and allow the skin to rest for 30-60 minutes before the first reading.
-
Second Reading: Perform a second reading at 72 or 96 hours after the initial application.[13]
-
-
Interpretation: Grade the reaction based on the International Contact Dermatitis Research Group (ICDRG) criteria:
-
- (Negative): No reaction.
-
?+ (Doubtful): Faint erythema only.
-
+ (Weak): Erythema, infiltration, possibly papules.
-
++ (Strong): Erythema, infiltration, papules, vesicles.
-
+++ (Extreme): Intense erythema, infiltration, coalescing vesicles, bullae.
-
-
-
Clinical Relevance: A positive reaction must be correlated with the patient's clinical history and exposure to be considered clinically relevant.[8][20]
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound-induced skin reactions.
Caption: IgE-mediated Type I hypersensitivity pathway for this compound anaphylaxis.
Caption: T-cell mediated Type IV hypersensitivity pathway for allergic contact dermatitis.
Caption: Troubleshooting workflow for this compound-induced skin reactions.
References
- 1. digibug.ugr.es [digibug.ugr.es]
- 2. researchgate.net [researchgate.net]
- 3. Intraoperative this compound-induced anaphylaxis suggesting an immunoglobulin-E-dependent mechanism indicated by basophil activation tests: two case reports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Allergy: Current Challenges and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemokine Signaling in Allergic Contact Dermatitis: Toward Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Perioperative Anaphylaxis to this compound during Surgery and Septoplasty - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound gluconate and acetate in patch testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. Povidone Iodine vs this compound Gluconate in Alcohol for Preoperative Skin Antisepsis: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Povidone Iodine vs this compound Gluconate in Alcohol for Preoperative Skin Antisepsis: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Allergic Contact Dermatitis Due to this compound in 2 Pediatric Patient | Actas Dermo-Sifiliográficas [actasdermo.org]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxicity evaluation of this compound gluconate on human fibroblasts, myoblasts, and osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxicity evaluation of this compound gluconate on human fibroblasts, myoblasts, and osteoblasts [ouci.dntb.gov.ua]
- 17. JBJI - Cytotoxicity evaluation of this compound gluconate on human fibroblasts, myoblasts, and osteoblasts [jbji.copernicus.org]
- 18. Comparing the efficacy of this compound and povidone–iodine in preventing surgical site infections: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Insights into the Cytotoxicity and Irritant Potential of this compound Digluconate: An In Vitro and In Ovo Safety Screening | MDPI [mdpi.com]
- 20. Patch Testing to this compound Digluconate, 1% Aqueous: North American Contact Dermatitis Group Experience, 2015-2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Chlorhexidine Elution from Drug-Eluting Devices
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of chlorhexidine (B1668724) elution from drug-eluting devices.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges encountered when developing this compound-eluting devices?
Researchers often face several challenges, including:
-
Initial Burst Release: A large, rapid release of this compound immediately after implantation, which can lead to local toxicity and depletion of the drug reservoir.[1][2]
-
Poor Sustained Release: Difficulty in maintaining a therapeutic level of this compound release over the desired period.
-
Low Drug Loading Efficiency: Inability to incorporate a sufficient amount of this compound into the device.
-
Inconsistent Elution Profiles: High variability in release rates between different batches of devices.
-
Biocompatibility Issues: The concentration of this compound or the materials used in the device may cause adverse reactions in surrounding tissues.[3][4][5]
-
Reproducibility of Quantification Assays: Challenges in accurately and consistently measuring the amount of this compound released.[6]
Q2: How can I control the initial burst release of this compound?
Several strategies can be employed to mitigate the initial burst release:
-
Apply a topcoat or an additional polymer layer: This acts as a diffusion barrier to slow the initial release of the drug.[3]
-
Utilize a layer-by-layer (LbL) coating technique: This method allows for precise control over the thickness and composition of the coating, enabling better modulation of the release profile.[7][8]
-
Modify the drug formulation: Complexing this compound with other molecules, such as β-cyclodextrin, can help to control its solubility and release.[1][9]
-
Optimize the porosity of the device matrix: A less porous matrix will generally result in a slower initial release.
Q3: What factors influence the sustained release of this compound?
The sustained release of this compound is influenced by a variety of factors, including:
-
Polymer selection: The type of polymer (e.g., PLGA, PCL, chitosan, ethyl cellulose) and its properties (e.g., molecular weight, degradation rate) are critical.[10][11]
-
Coating method: Techniques like polydopamine-based coatings or LbL assembly can create stable immobilizations for long-term release.[3][7]
-
Drug formulation: The use of different this compound salts (e.g., diacetate, digluconate) or novel polymorphs can alter the release kinetics.[12][13]
-
Device geometry and surface characteristics: The surface area and roughness of the device can impact drug elution.[14]
Q4: What are the recommended analytical methods for quantifying this compound release?
The most common methods for quantifying this compound are:
-
High-Performance Liquid Chromatography (HPLC): This is the most widely used and accurate method, offering high specificity and sensitivity.[15][16][17][18]
-
UV-Visible Spectrophotometry: A simpler and more accessible method, but it can be less specific due to potential interference from other compounds in the release medium.[10][16][19]
Q5: Are there any biocompatibility concerns with this compound-eluting devices?
Yes, while this compound is an effective antimicrobial, high concentrations can be cytotoxic to mammalian cells.[3][4] It is crucial to optimize the elution profile to maintain a therapeutic concentration that is effective against bacteria without causing harm to surrounding tissues. Combining this compound with other agents, like nitric oxide, has been explored to enhance antibacterial properties while improving biocompatibility.[13]
Troubleshooting Guides
Issue 1: Inconsistent Elution Rates
| Potential Cause | Troubleshooting Steps |
| Inhomogeneous drug distribution within the device matrix. | - Ensure uniform mixing of this compound with the polymer solution before device fabrication. - For coated devices, optimize the coating process to ensure a consistent thickness and drug load across the surface. |
| Variability in polymer properties (e.g., molecular weight, batch-to-batch differences). | - Characterize the polymer from each new batch to ensure consistency. - If possible, use a single, large batch of polymer for a series of experiments. |
| Inconsistent experimental conditions during elution studies (e.g., temperature, agitation, volume of release medium). | - Standardize all parameters of the elution study protocol. - Use a temperature-controlled shaker or water bath to maintain a constant temperature. |
Issue 2: Low Drug Loading Efficiency
| Potential Cause | Troubleshooting Steps |
| Poor solubility of this compound in the chosen solvent or polymer matrix. | - Test different solvents to improve this compound solubility. - Consider using a different salt form of this compound. - Modify the polymer to enhance its affinity for this compound. |
| Drug loss during the fabrication process (e.g., washing steps). | - Minimize or eliminate washing steps if possible. - Analyze the "waste" solutions from the fabrication process to quantify drug loss. |
| Insufficient interaction between the drug and the device material. | - Employ strategies to enhance drug-matrix interaction, such as using polydopamine coatings which can immobilize this compound more effectively.[3] |
Issue 3: Poor Peak Shape (Tailing) in HPLC Analysis
| Potential Cause | Troubleshooting Steps |
| Strong interaction of the basic this compound molecule with acidic silanol (B1196071) groups on the HPLC column. [6] | - Add a competing base, such as triethylamine (B128534) (0.1-0.5%), to the mobile phase to block the active sites on the column.[6] - Adjust the pH of the mobile phase. |
| Sample carryover from previous injections. [20] | - Implement a robust needle wash protocol using a strong solvent. - Inject blank samples between high-concentration samples to check for carryover. |
Quantitative Data Summary
Table 1: Comparison of this compound Release from Different Coating Strategies
| Coating Strategy | Polymer/Material | Release Duration | Key Findings | Reference |
| One-Step Polydopamine | Polydopamine (pDA) | Up to 10 days | Lower but more homogenous release, good biocompatibility. | [3] |
| Two-Step Polydopamine | Polydopamine (pDA) | Up to 10 days | Higher release, which could be modulated with an outer pDA layer. | [3] |
| Layer-by-Layer | Poly(allylamine hydrochloride) (PAH) and Polystyrenesulfonate (PSS) | Prolonged release | Multilayer shells prolonged the release kinetics. | [7] |
| Polymer Coating | Chitosan, PLGA, PMMA | Varies by polymer | PMMA showed the slowest release rate, followed by PLGA and chitosan. | [10] |
| Electrospun Membrane | PLGA/PLC with β-cyclodextrin | Up to 10 days | Achieved sustained release over 10 days, reaching bactericidal concentrations. | [1][9] |
Table 2: Analytical Methods for this compound Quantification
| Analytical Method | Linearity Range (µg/mL) | Lower Limit of Quantification (LLOQ) (µg/mL) | Key Considerations | Reference |
| HPLC-UV | 1 - 160 | 0.7 - 4.87 | High specificity and accuracy. Prone to peak tailing. | [17] |
| LC-MS/MS | 0.002 - 1.000 | 0.0005 - 0.002 | Very high sensitivity, suitable for biological matrices. | [17] |
| Spectrophotometry | 0 - 50 | ~1.0 - 2.5 | Simple and cost-effective. Susceptible to interference from other compounds. | [17] |
Experimental Protocols
Protocol 1: In Vitro this compound Elution Study
-
Device Preparation: Prepare the this compound-eluting devices according to your specific fabrication method. Sterilize the devices if required for subsequent microbiological studies.
-
Elution Setup: Place each device in a separate sterile container (e.g., glass vial, multi-well plate). Add a defined volume of release medium (e.g., phosphate-buffered saline (PBS), pH 7.4). The volume should be sufficient to ensure sink conditions.
-
Incubation: Incubate the containers at a constant temperature, typically 37°C, with gentle agitation to mimic physiological conditions.
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours, and then daily or weekly), collect a sample of the release medium.
-
Medium Replacement: After each sampling, replace the collected volume with fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Data Analysis: Calculate the cumulative amount and percentage of this compound released over time. Plot the cumulative release profile.
Protocol 2: Quantification of this compound by HPLC
-
System Preparation: Use a validated HPLC system equipped with a suitable column (e.g., C18) and a UV detector.
-
Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of methanol (B129727) and water (e.g., 75:25 v/v), and degas it.[15] To improve peak shape, a competing base like triethylamine can be added.[6]
-
Standard Solutions: Prepare a series of this compound standard solutions of known concentrations in the release medium to create a calibration curve.
-
Sample Preparation: If necessary, filter the collected samples from the elution study to remove any particulates.
-
Injection and Analysis: Inject the standard solutions and the collected samples into the HPLC system.
-
Detection: Monitor the absorbance at the appropriate wavelength for this compound (e.g., 254 nm or 258 nm).[15][16]
-
Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve generated from the standard solutions.
Visualizations
Caption: Workflow for an in vitro this compound elution experiment.
Caption: Key factors influencing this compound elution profiles.
References
- 1. Electrospun Bioresorbable Membrane Eluting this compound for Dental Implants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-Containing Electrospun Polymeric Nanofibers for Dental Applications: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tailoring the immobilization and release of this compound using dopamine chemistry to fight infections associated to orthopedic devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial, mechanical and biocompatibility analysis of this compound digluconate-modified cements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of the Biocompatibility of Implantable Devices: Current Challenges to Overcome Foreign Body Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Improving the efficacy of this compound-releasing elastomerics using a layer-by-layer coating technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The sustaining effect of three polymers on the release of this compound from a controlled release drug device for root canal disinfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sustained release varnish containing this compound for prevention of Streptococcus mutans biofilm formation on voice prosthesis surface: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. qminnovation.co.uk [qminnovation.co.uk]
- 13. Prevention of Medical Device Infections via Multi-action Nitric Oxide and this compound Diacetate Releasing Medical Grade Silicone Biointerfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. waters.com [waters.com]
Technical Support Center: Preventing Chlorhexidine Precipitation in Combination Therapies
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the precipitation of chlorhexidine (B1668724) in combination therapies.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for this compound precipitation in formulations?
This compound, a cationic biguanide, is susceptible to precipitation due to several factors. The most critical is pH; this compound is most stable and soluble in acidic to neutral solutions (pH 5-7).[1][2] Above pH 8, the free this compound base can precipitate out of solution.[2] Another major cause is the interaction with anionic compounds. Being cationic, this compound readily forms insoluble salts with anionic molecules commonly found in pharmaceutical formulations, such as surfactants (e.g., sodium lauryl sulfate), thickening agents (e.g., carbomers), and certain active pharmaceutical ingredients (APIs).[3]
Q2: What are the pKa values of this compound and how do they influence its solubility?
This compound has two pKa values, approximately 2.2 and 10.3. This means that over the physiological pH range, it exists predominantly as a dicationic molecule. This dicationic nature is crucial for its antimicrobial activity but also makes it highly susceptible to precipitation with anionic compounds.
Q3: Are there specific excipients that are known to be incompatible with this compound?
Yes, several common excipients are known to be incompatible with this compound and can lead to precipitation. These include:
-
Anionic Surfactants: Sodium lauryl sulfate (B86663) (SLS) is a well-documented example that forms a low-solubility salt with this compound, reducing its efficacy.[3]
-
Anionic Polymers: Carbomers and other acrylate-based polymers can interact with this compound, leading to precipitation.
-
Inorganic Anions: High concentrations of chloride ions can lead to the precipitation of the less soluble this compound dihydrochloride.
Q4: What is the concern with mixing this compound and sodium hypochlorite (B82951)?
The combination of this compound and sodium hypochlorite results in the formation of a brown-orange precipitate.[4][5] This precipitate contains para-chloroaniline (PCA), a potentially cytotoxic and carcinogenic compound.[4][5] Therefore, their direct mixing should be strictly avoided.
Troubleshooting Guides
Issue 1: Observation of a Precipitate After Mixing this compound with Another Formulation
Potential Cause: Incompatibility with an anionic component in the second formulation or a significant shift in the final pH.
Troubleshooting Steps:
-
pH Measurement: Measure the pH of the final mixture. If the pH is above 7.0, the likelihood of this compound base precipitation increases.
-
Excipient Review: Carefully review the excipient list of the combination product for any anionic compounds.
-
Solubilization: Consider the addition of a non-ionic solubilizing agent to improve the stability of this compound.
Data Presentation: Solubility of this compound Gluconate in Water at Different pH Values
| pH | Approximate Solubility of this compound Base |
| 5.0 | High |
| 6.0 | High |
| 7.0 | Moderate |
| 8.0 | Low (Precipitation of base begins) |
| 9.0 | Very Low |
Note: This table provides a qualitative representation. The exact solubility of this compound salts like gluconate is generally high in the acidic to neutral pH range.
Data Presentation: Effective Concentrations of Non-Ionic Stabilizers
| Stabilizer | Typical Concentration Range (% w/v) | Mechanism of Action |
| Poloxamer 407 | 1 - 25% | Forms micelles that can encapsulate this compound, preventing its interaction with anionic species.[6][7][8][9] |
| Tween 80 | 0.1 - 3% | Non-ionic surfactant that can help to keep this compound in solution and can also act as a neutralizer in case of residual antimicrobial activity testing.[10][11] |
| Polyethylene (B3416737) Glycol (PEG) 400 | 5 - 50% | Acts as a co-solvent, increasing the solubility of this compound.[12][13][14][15] |
Experimental Protocol: Visual and pH Compatibility Testing
Objective: To visually assess the physical compatibility of a this compound solution with another drug formulation and to monitor for any significant pH shifts.
Materials:
-
This compound stock solution (e.g., 2% w/v)
-
Test drug formulation
-
Deionized water (as a control)
-
Glass vials or test tubes
-
pH meter
Methodology:
-
Prepare a series of dilutions of the test drug formulation in deionized water.
-
In separate vials, mix the this compound stock solution with each dilution of the test drug in a 1:1 volume ratio.
-
Include control vials containing:
-
This compound stock solution mixed with deionized water (1:1)
-
Each dilution of the test drug formulation mixed with deionized water (1:1)
-
-
Gently agitate the mixtures.
-
Visually inspect all vials immediately after mixing and at predetermined time points (e.g., 15 minutes, 1 hour, 4 hours, 24 hours) against a black and white background. Look for any signs of precipitation, color change, or turbidity.
-
Measure and record the pH of each mixture at each time point.
-
Document all observations.
Caption: Experimental workflow for compatibility testing.
Issue 2: Formulation Instability Detected During Storage (e.g., Cloudiness, Crystal Formation)
Potential Cause: Chemical degradation of this compound or excipients, pH shift over time, or interaction with the container closure system.
Troubleshooting Steps:
-
pH Re-evaluation: Measure the pH of the stored formulation to check for any drift.
-
Forced Degradation Studies: Conduct forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation pathways and products.
-
Stability-Indicating Method: Utilize a validated stability-indicating analytical method, such as HPLC, to accurately quantify the amount of this compound and detect any degradation products over time.
Experimental Protocol: HPLC Stability-Indicating Method for this compound Gluconate
Objective: To quantify the concentration of this compound gluconate and to separate it from its potential degradation products, ensuring the method is stability-indicating.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 analytical column (e.g., 150 x 4.6 mm, 3.5 µm)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Phosphoric acid (or other suitable buffer components)
-
Water (HPLC grade)
-
This compound Gluconate reference standard
-
Potential degradation products (if available)
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or controlled (e.g., 30 °C)
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound gluconate reference standard in the mobile phase. Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Dilute the formulation to be tested with the mobile phase to a concentration within the linear range of the standard curve.
-
Forced Degradation Sample Preparation: Subject the this compound formulation to stress conditions (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, heat, photostability) for a defined period. Neutralize the acid and base-stressed samples before analysis.
-
Analysis: Inject the standard solutions, the unstressed sample solution, and the stressed sample solutions into the HPLC system.
-
Validation: Validate the method according to ICH Q2(R1) guidelines, including specificity (peak purity analysis of stressed samples), linearity, accuracy, precision, and robustness.
Caption: Pathways leading to this compound precipitation.
Issue 3: Formation of a Brown-Orange Precipitate When Using this compound with Sodium Hypochlorite
Potential Cause: Direct chemical reaction between this compound and sodium hypochlorite, forming para-chloroaniline (PCA).
Troubleshooting Steps:
-
Immediate Cessation of Combined Use: Do not mix these two agents directly.
-
Intermediate Rinse: To use both agents in a sequential manner (e.g., in root canal irrigation), an intermediate rinse is mandatory to remove the initial agent before introducing the second.
-
Recommended Intermediate Rinsing Agents: Saline solution, sterile water, or absolute alcohol can be used to flush the area thoroughly between the application of sodium hypochlorite and this compound.[4]
Experimental Protocol: Preventing Para-Chloroaniline (PCA) Precipitation
Objective: To establish a procedure that allows the sequential use of sodium hypochlorite and this compound without the formation of a PCA precipitate.
Materials:
-
Sodium hypochlorite solution (e.g., 5%)
-
This compound solution (e.g., 2%)
-
Intermediate rinsing agent (e.g., sterile saline)
-
Test tubes or beakers
Methodology:
-
Direct Mixing (Demonstration of Incompatibility): In a test tube, mix a small volume of the sodium hypochlorite solution with the this compound solution. Observe the immediate formation of a brown-orange precipitate.
-
Procedure with Intermediate Rinse: a. In a separate test tube, add the sodium hypochlorite solution. b. Decant the sodium hypochlorite solution. c. Thoroughly rinse the test tube multiple times with the intermediate rinsing agent (saline). d. After the final rinse, add the this compound solution to the test tube. e. Observe for the absence of the brown-orange precipitate.
This protocol visually demonstrates the importance of the intermediate rinse in preventing the hazardous interaction between sodium hypochlorite and this compound.
References
- 1. iosrphr.org [iosrphr.org]
- 2. phexcom.com [phexcom.com]
- 3. Interaction between this compound digluconate and sodium lauryl sulfate in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ecronicon.net [ecronicon.net]
- 5. Precipitate from a combination of sodium hypochlorite and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DETERMINATION OF ANTIMICROBIAL ACTIVITY OF this compound GEL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Wound Gel Formulations Containing Poloxamer 407 and Polyhexanide Have In Vitro Antimicrobial and Antibiofilm Activity Against Wound-Associated Microbial Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Investigation of Thymol Formulations Containing Poloxamer 407 and Hydroxypropyl Methylcellulose to Inhibit Candida Biofilm Formation and Demonstrate Improved Bio-Compatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thermogelling properties of purified poloxamer 407 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of a neutralising agent on the evaluation of the antimicrobial activity of this compound on the bacterial salivary flora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US6458341B1 - Devices with coatings containing this compound gluconate, compositions and methods - Google Patents [patents.google.com]
- 13. In vitro antibacterial activity of concentrated polyethylene glycol 400 solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Polyethylene glycol 400 (PEG400) affects the systemic exposure of oral drugs based on multiple mechanisms: taking berberine as an example - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Polyethylene Glycol 400 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Chlorhexidine's Efficacy Against Antibiotic-Resistant Bacteria: A Comparative Analysis
In the ongoing battle against antimicrobial resistance, the role of antiseptics in preventing infections and reducing the transmission of multidrug-resistant organisms (MDROs) is of paramount importance. Among the most widely utilized antiseptics is chlorhexidine (B1668724), a broad-spectrum biguanide (B1667054) with potent antimicrobial properties. This guide provides a comprehensive comparison of this compound's efficacy against key antibiotic-resistant bacteria—Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococcus (VRE), and Carbapenem-resistant Enterobacteriaceae (CRE)—and its performance relative to other common antiseptics like povidone-iodine and benzalkonium chloride.
Comparative Efficacy: A Quantitative Overview
The effectiveness of an antiseptic is quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death. The following tables summarize the available data on the MIC and MBC of this compound and its alternatives against critical antibiotic-resistant pathogens.
Table 1: Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Antiseptic | Concentration | Test Method | MRSA MIC (µg/mL) | MRSA MBC (µg/mL) | MSSA MIC (µg/mL) | MSSA MBC (µg/mL) | Reference(s) |
| This compound Gluconate | - | Broth Dilution | 2 - 4 | 2.45 | 1.62 | 2.23 | [1] |
| This compound Gluconate | - | Agar (B569324) Dilution | 4 | - | 4 | - | [2] |
| Povidone-Iodine | 10% | Surface Test | - | Rapid bactericidal effect | - | Rapid bactericidal effect | [3][4] |
| Benzalkonium Chloride | - | Broth Dilution | 2 - 16 | - | 2 - 4 | - | [5] |
Table 2: Efficacy Against Vancomycin-Resistant Enterococcus (VRE)
| Antiseptic | Concentration | Test Method | VRE MIC (µg/mL) | VRE MBC (µg/mL) | VSE MIC (µg/mL) | VSE MBC (µg/mL) | Reference(s) |
| This compound Gluconate | 0.5% | Surface Test | - | Effective (ME 3.37 after 7 min) | - | Effective (ME 3.56 after 7 min) | [3] |
| Povidone-Iodine | 10% | Surface Test | - | Effective (ME 3.14 after 1.5 min) | - | Effective (ME 3.49 after 1.5 min) | [3] |
Table 3: Efficacy Against Carbapenem-Resistant Enterobacteriaceae (CRE)
| Antiseptic | Concentration | Test Method | CRE Strain | MIC (µg/mL) | MBC (µg/mL) | Reference(s) |
| This compound Gluconate | - | Broth Microdilution | KPC-producing K. pneumoniae | 32 - 128 | - | [6][7] |
| This compound Gluconate | - | Broth Microdilution | K. pneumoniae | 8 | - | [8] |
KPC: Klebsiella pneumoniae carbapenemase, ME: Microbicidal Effect (log10 reduction)
Experimental Protocols: Determining Antimicrobial Efficacy
The data presented in the tables above are derived from standardized laboratory methods designed to assess the antimicrobial activity of chemical agents. The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution Method)
-
Preparation of Antimicrobial Agent: A stock solution of the antiseptic is prepared and serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth). This creates a gradient of antiseptic concentrations.
-
Inoculum Preparation: A standardized suspension of the test bacterium (e.g., MRSA, VRE, or CRE) is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). This suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate, containing the different antiseptic concentrations, is inoculated with the prepared bacterial suspension. A positive control well (broth and bacteria, no antiseptic) and a negative control well (broth only) are included. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading the MIC: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antiseptic that completely inhibits visible bacterial growth.
Minimum Bactericidal Concentration (MBC) Assay Protocol
-
Subculturing from MIC Plate: Following the determination of the MIC, a small aliquot (e.g., 10 µL) is taken from each well of the MIC plate that showed no visible growth.
-
Plating: The aliquot is then plated onto an agar medium (e.g., Tryptic Soy Agar) that does not contain any antiseptic.
-
Incubation: The agar plates are incubated under suitable conditions (e.g., 37°C for 24-48 hours) to allow for the growth of any surviving bacteria.
-
Determining the MBC: The MBC is defined as the lowest concentration of the antiseptic that results in a 99.9% reduction in the initial bacterial inoculum. This is determined by counting the number of colonies on the agar plates. The absence of growth on a plate indicates a bactericidal effect at that concentration.
Visualizing Experimental and Biological Processes
To better understand the methodologies and biological mechanisms discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for determining MIC and MBC.
Caption: this compound resistance via efflux pumps.
Mechanisms of Action and Resistance
This compound exerts its antimicrobial effect primarily by disrupting the integrity of the bacterial cell membrane.[8] As a cationic molecule, it binds to negatively charged components of the cell wall, leading to increased permeability and leakage of intracellular contents, ultimately causing cell death.[8]
However, bacteria have evolved mechanisms to counteract the effects of this compound. The most significant of these is the active efflux of the antiseptic out of the cell, mediated by efflux pumps.[9] Genes such as qacA/B (quaternary ammonium (B1175870) compound resistance) and smr (small multidrug resistance) encode for these pumps.[10][11] The expression of these genes can be regulated, with some studies suggesting that exposure to this compound can lead to the inactivation of repressor proteins, thereby increasing the production of efflux pumps and conferring resistance.[12]
Conclusion
This compound remains a highly effective antiseptic against a broad range of antibiotic-resistant bacteria, including MRSA and VRE. While data on its efficacy against CRE is still emerging, existing studies suggest it can reduce colonization. Povidone-iodine also demonstrates rapid bactericidal activity, particularly against MRSA and VRE. Benzalkonium chloride shows efficacy against MRSA, though resistance has been reported.
The emergence of resistance to this compound, primarily through efflux pump mechanisms, is a concern that necessitates ongoing surveillance and judicious use of this critical antiseptic. Understanding the comparative efficacy and the underlying mechanisms of action and resistance is crucial for healthcare professionals in making informed decisions for infection prevention and control strategies. Further research, particularly direct comparative studies against CRE, is warranted to provide a more complete picture of the role of this compound and its alternatives in the era of escalating antibiotic resistance.
References
- 1. picnet.ca [picnet.ca]
- 2. Mechanisms of Increased Resistance to this compound and Cross-Resistance to Colistin following Exposure of Klebsiella pneumoniae Clinical Isolates to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jcoagri.uobaghdad.edu.iq [jcoagri.uobaghdad.edu.iq]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cationic compounds with activity against multidrug-resistant bacteria: interest of a new compound compared with two older antiseptics, hexamidine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Resistance or Cross-Resistance, That Is the Question - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Distribution of this compound resistance genes among Staphylococcus aureus clinical isolates: the challenge of antiseptic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
A Comparative Analysis of Chlorhexidine and Alexidine Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial performance of two major bisbiguanide antiseptics, chlorhexidine (B1668724) and alexidine (B1196660). It synthesizes experimental data on their efficacy against various microbial forms, including planktonic bacteria and biofilms, and details the methodologies used in these assessments.
Introduction to Bisbiguanide Antiseptics
This compound (CHX) and alexidine (ALX) are structurally related cationic bisbiguanide compounds widely utilized for their broad-spectrum antimicrobial properties.[1] this compound has long been a gold standard in various applications, from oral rinses to skin antisepsis.[1] Alexidine, distinguished by its ethyl-hexyl end groups, has emerged as a potent alternative, demonstrating significant antimicrobial and anti-biofilm capabilities.[2] This guide explores the comparative data to highlight the strengths and potential applications of each agent.
Mechanism of Action
Both this compound and alexidine function as cationic agents that target the negatively charged components of microbial cell membranes.[1] The primary mechanism involves a rapid and strong attraction to the cell surface, leading to a disruption of membrane integrity. This causes an increase in permeability, leakage of essential intracellular components like potassium ions and ATP, and ultimately, cell death.[1] At lower, sub-lethal concentrations, these agents are bacteriostatic, while at higher concentrations, they exhibit bactericidal activity due to extensive membrane damage and coagulation of cytoplasmic contents.[1]
Quantitative Data Comparison
Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Studies indicate that while both agents are effective at low concentrations, alexidine may exhibit lower MIC values against certain pathogens.[3]
| Microorganism | This compound (CHX) MIC (µg/mL) | Alexidine (ALX) MIC (µg/mL) | Reference |
| Enterococcus faecalis | > 0.5% (5000 µg/mL) required to eradicate in 1 min | > 0.0078% (78 µg/mL) required to eradicate in 1 min | [3] |
| Candida albicans | > 0.5% (5000 µg/mL) required to eradicate in 1 min | > 0.0078% (78 µg/mL) required to eradicate in 1 min | [3] |
| Pseudomonas aeruginosa | 80.00 | Not specified | [4][5][6] |
| Staphylococcus aureus | 5.33 | Not specified | [4][5][6] |
| Escherichia coli | 2.67 | Not specified | [4][5][6] |
| Prevotella denticola | 2.67 | Not specified | [4][5][6] |
Note: Data for CHX and ALX against E. faecalis and C. albicans from reference[3] reflect the lowest concentration tested that achieved eradication within a specific time frame, which is related to but distinct from a standard MIC value determined by overnight incubation.
Anti-Biofilm Activity
Biofilms present a significant challenge due to their protective extracellular matrix. Both alexidine and this compound have been evaluated for their ability to disrupt and kill bacteria within biofilms.
| Microorganism & Model | Agent & Concentration | Efficacy (% Kill / Eradication) | Key Findings | Reference |
| Streptococcus mutans (Dentin Block Biofilm) | 2% Alexidine | Eradication in 10 of 12 specimens | Alexidine at 1% and 2% achieved eradication in most specimens. | [7] |
| 1% Alexidine | Eradication in most specimens | [7] | ||
| 2% this compound | >96% Kill | [7] | ||
| 0.2% this compound | No eradication in any specimen | 2% CHX was significantly more effective than 0.2% CHX. | [7] | |
| Enterococcus faecalis (Dentin Block Biofilm) | 1% Alexidine vs. 2% this compound | No significant difference in bacterial count | Both agents were effective in reducing bacteria compared to a saline control after 5 and 10 minutes. | [8][9] |
| Enterococcus faecalis (Root Fragment Biofilm) | 1% Alexidine | Inferior to 2% CHX and 2.5% NaOCl | Alexidine alone was the least effective irrigant in this model. | [10][11] |
| 2% this compound | Eradicated all bacteria | [10][11] | ||
| 2.5% NaOCl + 1% Alexidine | Eradicated all bacteria | The combination of NaOCl with alexidine was highly effective. | [10][11] |
Antimicrobial Substantivity
Antimicrobial substantivity refers to the prolonged retention and activity of an agent at a site. This is a critical factor in applications like endodontic irrigation and oral rinses.
A study evaluating substantivity in dentin against Enterococcus faecalis found that alexidine demonstrated superior performance.[12] Both 1% and 2% alexidine provided significantly longer antimicrobial activity compared to 0.5% and 2% this compound over an 80-day period.[12]
Key Differentiator: Interaction with Sodium Hypochlorite (B82951) (NaOCl)
In endodontic therapy, sequential use of NaOCl and this compound is common. However, this combination leads to the formation of a toxic and adhesive precipitate, para-chloroaniline (PCA), which can stain dentin and occlude dentinal tubules.[13][14] A significant advantage of alexidine is that it does not form a precipitate when mixed with NaOCl.[14] This makes alexidine a potentially safer and more effective alternative for use in conjunction with NaOCl during root canal irrigation.[14]
Experimental Protocols
Broth Microdilution for MIC Determination
This method is a standard for determining the MIC of an antimicrobial agent against a specific microorganism.[15][16]
-
Preparation of Antimicrobial Agent: A stock solution of the agent (this compound or alexidine) is prepared at twice the highest concentration to be tested. A two-fold serial dilution is then performed in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[16]
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard, approximately 10⁸ CFU/mL) is prepared from a fresh culture. This suspension is then diluted to the final target concentration (typically ~5 x 10⁵ CFU/mL) in the broth.[16]
-
Inoculation and Incubation: Each well of the microtiter plate (containing the serially diluted agent) is inoculated with the standardized bacterial suspension. The plate includes a positive control (broth + inoculum, no agent) and a negative control (broth only). The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[15]
-
Reading Results: The MIC is determined as the lowest concentration of the agent in which no visible turbidity (bacterial growth) is observed.[15]
Anti-Biofilm Activity on Dentin Blocks
This protocol is adapted from methodologies used to compare alexidine and this compound in endodontic research.[7][8]
-
Substrate Preparation: Standardized dentin blocks are prepared from extracted teeth, sterilized, and placed in a suitable culture medium.
-
Biofilm Formation: The dentin blocks are inoculated with a bacterial suspension (e.g., E. faecalis or S. mutans) and incubated for a period sufficient to form a mature biofilm (e.g., 24 hours to 1 week).[7][8]
-
Antimicrobial Treatment: The biofilm-coated blocks are briefly rinsed to remove planktonic bacteria and then immersed in the test solutions (e.g., 1% Alexidine, 2% this compound) or a control solution (e.g., sterile saline) for a defined period (e.g., 1, 5, or 10 minutes).[8][10]
-
Bacterial Quantification: After treatment, the remaining viable bacteria in the biofilm are quantified. This can be done by physically disrupting the biofilm (e.g., via vortexing or scraping), followed by serial dilution and plating to count Colony-Forming Units (CFUs).
-
Data Analysis: The reduction in viable bacteria is calculated and compared between the different treatment groups. Results can be expressed as a percentage kill or log reduction.[7]
Conclusion
Both alexidine and this compound are highly effective broad-spectrum antimicrobial agents. While this compound has a long history of established use, the experimental data suggests that alexidine offers several distinct advantages. Alexidine may exhibit lower MICs against key pathogens like E. faecalis and C. albicans, demonstrates superior antimicrobial substantivity, and shows potent anti-biofilm activity that is, in some cases, comparable or superior to this compound.[3][7][12] Critically, alexidine's compatibility with NaOCl without forming a precipitate makes it a compelling alternative to this compound, particularly in endodontic applications.[14] For drug development professionals and researchers, alexidine represents a promising candidate for new antiseptic formulations and warrants further investigation for a variety of clinical applications.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Comparison of the Antibacterial Efficacy of Alexidine and this compound Against Enterococcus Faecalis: An in Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of the Minimum Inhibitory Concentrations of Alexidine and this compound Against Enterococcus faecalis and Candida albicans: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Susceptibility of some oral microorganisms to this compound and paramonochlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial effect of alexidine and this compound against Enterococcus faecalis infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of antibacterial activity of alexidine alone or as a final irrigant with sodium hypochlorite and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial substantivity of alexidine and this compound in dentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Alexidine versus this compound for endodontic irrigation with sodium hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
A Comparative Analysis of Chlorhexidine Mouthwash Concentrations in Clinical Trials
Chlorhexidine (B1668724) (CHX) mouthwash is a widely recognized gold standard in dental care for its potent antimicrobial properties and its efficacy in controlling plaque and gingivitis.[1][2][3] However, the optimal concentration of this compound remains a subject of investigation, with clinicians and researchers weighing the therapeutic benefits against potential side effects. This guide provides a comprehensive comparison of different concentrations of this compound mouthwash, supported by data from various clinical trials, to assist researchers, scientists, and drug development professionals in their understanding of this critical oral health product.
Efficacy and Side Effects: A Quantitative Overview
Clinical trials have primarily focused on comparing the 0.12% and 0.2% concentrations of this compound mouthwash. The accumulated evidence suggests that while both concentrations are effective in reducing plaque and gingival inflammation, there are nuances in their performance and associated side effects.
A systematic review indicated that there is no statistically significant difference in the efficacy of 0.12% and 0.2% this compound mouthwash in reducing plaque and gingival inflammation.[4] However, some studies have shown a small but statistically significant difference in plaque inhibition favoring the 0.2% concentration, though the clinical relevance of this finding is likely negligible.[5]
One of the most notable side effects of this compound use is extrinsic tooth staining.[2] Studies have consistently demonstrated that higher concentrations of this compound are associated with a greater intensity and extent of tooth discoloration.[2][6] Research comparing 0.12% and 0.2% concentrations found that the 0.2% solution caused significantly more staining.[6][7][8]
The following table summarizes the key quantitative data from clinical trials comparing different concentrations of this compound mouthwash:
| Concentration | Plaque Index (PI) Reduction | Gingival Index (GI) Reduction | Bleeding on Probing (BOP) / Bleeding Index (BI) Reduction | Staining Index (SI) Increase |
| 0.12% CHX | Significant reduction compared to placebo.[7] No statistically significant difference compared to 0.2% CHX in some studies.[1][7] | Significant reduction compared to placebo.[7] No statistically significant difference compared to 0.2% CHX.[1][7] | Significant reduction compared to placebo.[7] | Significantly less staining than 0.2% CHX.[6][7][8] |
| 0.2% CHX | Significant reduction compared to placebo.[3][7] Some studies show a small but significant advantage over 0.12% CHX.[3][5] | Significant reduction compared to placebo.[7] No statistically significant difference compared to 0.12% CHX.[1][7] | Significantly more efficient than 0.12% CHX in one study.[7][9] | Significantly more staining than 0.12% CHX.[6][7][8] |
| Placebo | Minimal to no reduction.[7] | Minimal to no reduction.[7] | Minimal to no reduction.[7] | Minimal to no increase.[7] |
Experimental Protocols in this compound Clinical Trials
The methodologies employed in clinical trials comparing this compound concentrations are crucial for interpreting the results. A typical study follows a randomized controlled trial (RCT) design to minimize bias.
Participant Selection
Inclusion criteria for these trials often involve subjects with a certain level of plaque accumulation and gingivitis, typically assessed using standardized indices.[10] Exclusion criteria commonly include the presence of systemic diseases that could affect periodontal health, use of antibiotics or other medications that could interfere with the oral microbiota, pregnancy, smoking, and known allergies to this compound.[11]
Study Design and Randomization
A double-blind, randomized, parallel-group design is frequently used.[1] In this design, participants are randomly assigned to different treatment groups (e.g., 0.12% CHX, 0.2% CHX, and a placebo). The "double-blind" aspect means that neither the participants nor the investigators are aware of the treatment allocation, which helps to prevent bias in the assessment of outcomes.
Intervention
Participants are typically instructed to rinse with a specific volume of the assigned mouthwash (e.g., 10-15 mL) for a set duration (e.g., 30-60 seconds), twice daily, after their regular tooth brushing.[1][12] The trial duration can vary, but many studies follow participants for several weeks to assess both efficacy and the development of side effects like staining.
Assessment of Outcomes
Clinical parameters are measured at baseline and at various follow-up points throughout the study. The most common indices used are:
-
Plaque Index (PI): Measures the extent and thickness of dental plaque. The Silness and Loe Plaque Index or the Turesky modification of the Quigley-Hein Plaque Index are frequently used.[10][13]
-
Gingival Index (GI): Assesses the severity of gingival inflammation based on color, consistency, and bleeding on probing. The Loe and Silness Gingival Index is a common choice.[13]
-
Bleeding on Probing (BOP) or Bleeding Index (BI): Measures the presence or absence of bleeding after gentle probing of the gingival sulcus.
-
Staining Index (SI): Quantifies the extent and intensity of extrinsic tooth staining.
Experimental Workflow of a this compound Mouthwash Clinical Trial
The following diagram illustrates the typical workflow of a randomized controlled clinical trial designed to compare different concentrations of this compound mouthwash.
References
- 1. Comparative study of 0.2% and 0.12% digluconate this compound mouth rinses on the level of dental staining and gingival indices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative study of 0.2% and 0.12% digluconate this compound mouth rinses on the level of dental staining and gingival indices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Daily this compound Bath for Health Care Associated Infection Prevention (CLEAN-IT): protocol for a multicenter cluster randomized crossover open-label trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dimensionsofdentalhygiene.com [dimensionsofdentalhygiene.com]
- 6. ovid.com [ovid.com]
- 7. researchgate.net [researchgate.net]
- 8. Multicentre, open-label, randomised, controlled clinical trial comparing 2% this compound–70% isopropanol and 5% povidone iodine–69% ethanol for skin antisepsis in reducing surgical-site infection after cardiac surgery: the CLEAN 2 study protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for a multi-centered, stepped wedge, cluster randomized controlled trial of the de-adoption of oral this compound prophylaxis and implementation of an oral care bundle for mechanically ventilated critically ill patients: the CHORAL study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jcdr.net [jcdr.net]
- 11. A randomized trial of this compound gluconate on oral bacterial pathogens in mechanically ventilated patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to the Substantivity of Chlorhexidine Formulations
For Researchers, Scientists, and Drug Development Professionals
Chlorhexidine (B1668724) (CHX) remains a cornerstone in antimicrobial oral care due to its broad-spectrum efficacy and, most notably, its substantivity—the ability to adsorb to oral surfaces and be gradually released in an active form. This property is critical for providing a sustained therapeutic effect. The substantivity of this compound is highly dependent on its formulation, which dictates its release kinetics and duration of action. This guide provides a comparative analysis of the substantivity of four common this compound formulations: mouthrinse, gel, varnish, and chip, supported by experimental data and detailed methodologies.
Quantitative Comparison of this compound Substantivity
The substantivity of different this compound formulations varies significantly, influencing their clinical applications. The following table summarizes key quantitative data from various in vitro and in vivo studies. It is important to note that direct comparisons can be challenging due to variations in experimental models, analytical methods, and the oral environment being simulated or studied.
| Formulation | Concentration(s) | Duration of Antimicrobial Activity / Release | Peak Concentration | Primary Site of Action | Analytical Method(s) |
| Mouthrinse | 0.12% - 0.2% | Up to 12 hours[1] | Varies; rapid initial release | Saliva, Oral Mucosa, Tooth Surfaces | Microbiological Assays, HPLC, Epifluorescence Microscopy |
| Gel | 0.2% - 2.0% | Up to 72 hours (in root canals)[2] | Dependent on application site and clearance | Localized application (e.g., periodontal pockets, tooth surfaces) | HPLC, Microbiological Assays |
| Varnish | 1% - 40% | Up to 7 days (cumulative release)[3] | 76.5 µg/mL in saliva (peak at 5 mins for 1% varnish)[4] | Tooth Surfaces, particularly fissures and proximal areas | HPLC, Spectrophotometry |
| Chip (PerioChip®) | 2.5 mg | 7 - 10 days | ~1300-2000 µg/mL in GCF (at 2-96 hours) | Periodontal Pockets (Gingival Crevicular Fluid - GCF) | HPLC |
Detailed Experimental Protocols
Understanding the methodologies used to evaluate substantivity is crucial for interpreting the data and designing future studies. Below are detailed protocols for key experiments cited in the literature.
In Vivo Salivary Antimicrobial Activity (for Mouthrinses and Gels)
This protocol is designed to measure the duration of the antimicrobial effect of a this compound formulation on the oral microbiota present in saliva.
Objective: To determine the time-kill dynamics of a this compound formulation against salivary bacteria over several hours post-application.
Methodology:
-
Subject Recruitment: A cohort of healthy volunteers is recruited. Exclusion criteria typically include the use of antibiotics or other antimicrobial mouthrinses within a specified period (e.g., 2 weeks).
-
Baseline Saliva Collection: Prior to the application of the this compound product, a baseline unstimulated saliva sample is collected from each participant.
-
Product Application: Participants rinse with a standardized volume of the this compound mouthrinse for a specified duration (e.g., 15 mL for 30 seconds) or apply a specified amount of the gel to designated oral surfaces.
-
Post-Application Saliva Collection: Unstimulated saliva samples are collected at predetermined time points after application (e.g., 30 seconds, 1 hour, 3 hours, 5 hours, 7 hours).
-
Microbiological Analysis:
-
Viable Cell Counting: Saliva samples are serially diluted and plated on appropriate culture media (e.g., blood agar) to determine the number of colony-forming units (CFU) per milliliter. The reduction in CFU counts compared to baseline indicates the antimicrobial activity.
-
Epifluorescence Microscopy: A more rapid method involves staining the salivary bacteria with a viability stain (e.g., SYTO 9 and propidium (B1200493) iodide) and quantifying the percentage of live and dead cells using an epifluorescence microscope.[1]
-
-
Data Analysis: The percentage reduction in bacterial viability or CFU counts at each time point is calculated and statistically analyzed to determine the duration of the antimicrobial effect.
In Vitro this compound Release from Varnishes
This protocol measures the rate and duration of this compound release from a varnish formulation in a simulated oral environment.
Objective: To quantify the cumulative release of this compound from a varnish over an extended period.
Methodology:
-
Sample Preparation: Bovine enamel or dentin slabs are prepared to a standardized size and surface finish. Artificial fissures can also be created to simulate clinical conditions.[3]
-
Varnish Application: A standardized amount of the this compound varnish is applied to the surface of the prepared samples and allowed to dry.
-
Immersion in Artificial Saliva: The coated samples are individually immersed in a known volume of artificial saliva at 37°C.
-
Sample Collection: At specified time intervals (e.g., 1, 3, 6, 24, 48, 72 hours, and up to 7 days), the artificial saliva (eluate) is collected for analysis. The samples are then transferred to fresh artificial saliva to continue the release study.
-
This compound Quantification: The concentration of this compound in the collected eluates is determined using:
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method for quantifying this compound.[4][5][6][7][8][9]
-
UV-Vis Spectrophotometry: A simpler method that measures the absorbance of the solution at a specific wavelength (around 260 nm) corresponding to this compound.[10][11][12]
-
-
Data Analysis: The cumulative amount of this compound released at each time point is calculated and plotted to generate a release profile.
In Vivo this compound Concentration in Gingival Crevicular Fluid (for Chips)
This protocol is used to determine the concentration of this compound released from a periodontal chip into the gingival crevicular fluid (GCF), the primary site of action.
Objective: To measure the in-situ concentration of this compound in the periodontal pocket following the placement of a this compound chip.
Methodology:
-
Patient Selection: Patients with chronic periodontitis and probing pocket depths within a specified range (e.g., 5-8 mm) are selected.
-
Chip Placement: A this compound chip is inserted into the base of the selected periodontal pockets.
-
GCF Sampling: GCF samples are collected from the treated pockets at various time points (e.g., baseline, 2 hours, 4 hours, 24 hours, and daily for up to 10 days) using sterile filter paper strips (e.g., Periopaper®).
-
GCF Volume Measurement: The volume of GCF collected on the filter paper strip is measured using a calibrated electronic device (e.g., Periotron®).
-
This compound Extraction and Quantification:
-
The this compound is eluted from the filter paper strips using a suitable solvent.
-
The concentration of this compound in the eluate is quantified using HPLC.
-
-
Data Analysis: The concentration of this compound in the GCF (in µg/mL) is calculated for each time point to determine the release profile and duration of therapeutic levels within the periodontal pocket.
Visualizing Experimental Workflows and Logical Relationships
To further elucidate the experimental processes, the following diagrams created using Graphviz (DOT language) illustrate a typical workflow for evaluating this compound substantivity and the signaling pathway of its antimicrobial action.
Caption: A generalized workflow for evaluating the substantivity of this compound formulations.
Caption: Signaling pathway of this compound's antimicrobial action on bacterial cells.
Conclusion
The choice of a this compound formulation should be guided by the desired duration of action and the specific clinical target. Mouthrinses offer a short-term, broad antimicrobial effect on the entire oral cavity. Gels provide a more localized and slightly more prolonged action. For long-term, targeted delivery, particularly in high-risk areas for caries or in periodontal pockets, varnishes and chips offer superior substantivity with sustained release of this compound over several days. The experimental protocols outlined provide a framework for the continued development and evaluation of novel drug delivery systems aimed at optimizing the therapeutic potential of this compound.
References
- 1. Comparative effects of different this compound mouth-rinse formulations on volatile sulphur compounds and salivary bacterial counts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative evaluation of antimicrobial substantivity of different concentrations of this compound as a root canal irrigant: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new method for this compound (CHX) determination: CHX release after application of differently concentrated CHX-containing preparations on artificial fissures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound concentration in saliva after topical treatment with an antibacterial dental varnish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of this compound in saliva using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. High-performance liquid chromatographic analysis of this compound in saliva after mouthrinsing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High Performance Liquid Chromatographic (HPLC) Assay for the Determination of this compound in Saliva Film: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. A new method for this compound (CHX) determination: CHX release after application of differently concentrated CHX-containing preparations on artificial fissures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Substantivity of this compound to Human Dentin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Spectrophotometric analysis of color stability of esthetic restorative material in this compound mouthwash: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Chlorhexidine Implants: A Comparative Analysis of Safety and Efficacy
A comprehensive guide for researchers and drug development professionals on the in vivo performance of chlorhexidine-releasing implants against microbial colonization. This guide provides a comparative analysis with alternative antimicrobial implant technologies, supported by experimental data, detailed protocols, and visual workflows.
The prevention of implant-associated infections is a critical challenge in modern medicine. This compound (B1668724), a broad-spectrum antiseptic, has been widely incorporated into implantable devices to confer antimicrobial properties. This guide delves into the in vivo studies that validate the safety and efficacy of this compound implants, while also providing a comparative landscape of alternative technologies.
Comparative Efficacy of Antimicrobial Implants
The following table summarizes quantitative data from various in vivo studies, comparing the efficacy of this compound-coated or -releasing implants with other antimicrobial strategies in reducing bacterial colonization and infection rates.
| Implant Type | Antimicrobial Agent | Animal Model | Bacterial Challenge | Key Efficacy Outcome | Citation |
| This compound | 1% this compound Gel | Human (Dental) | Natural oral microbiota | Significant reduction in total bacterial counts after 6 months (P<0.05). | [1][2] |
| This compound | 0.20% this compound Gel | Human (Dental) | Natural oral microbiota | Reduced short-term (12-month) peri-implant bone resorption. | [3] |
| Polymer Coating | Dimethyl (2-methacryloyloxy-ethyl) phosphonate (B1237965) and 4-vinylpyridine | Mouse (Transcutaneous) | Staphylococcus aureus | 2 deep infections in the coated group vs. 7 in the bare implant group after 168 days. | [4] |
| Antimicrobial Peptides (AMPs) | HHC36, Vancomycin, etc. | Various (Rat, Mouse) | Staphylococcus aureus | Meta-analysis showed significant antibacterial efficacy of AMP-coated implants over controls. | [5][6] |
| Antibiotic Coating | Levofloxacin | Mouse (Subcutaneous) | Staphylococcus aureus | No colonization on levofloxacin-coated discs, whereas 94% of control discs were infected. | [7] |
| Antibiotic Coating | Rifampicin-Fosfomycin | Rabbit (Orthopedic) | Staphylococcus epidermidis | Statistically significant reduction of infection rates compared to uncoated K-wires. | [8] |
| Antibiotic-Loaded Bone Cement (ALBC) | Not specified | Mouse (Subcutaneous) | Staphylococcus aureus | Highly effective in infection prevention, serving as a positive control. | [9] |
In Vivo Safety and Biocompatibility
Ensuring the safety and biocompatibility of antimicrobial implants is paramount. The following table presents key findings from in vivo studies on the tissue response to this compound and alternative implant technologies.
| Implant Type | Antimicrobial Agent | Animal Model | Key Safety/Biocompatibility Findings | Citation |
| This compound | This compound-grafted titanium | In vitro | High concentrations of this compound can exhibit cytotoxicity to osteoblasts and fibroblasts. | [10][11][12] |
| This compound + Polyphenols | Polyphenol-Chlorhexidine Networks | Rat (Subcutaneous) | Effectively alleviated bacteria-induced subcutaneous inflammation. | [13] |
| Polymer Coating | Dimethyl (2-methacryloyloxy-ethyl) phosphonate and 4-vinylpyridine | Mouse (Transcutaneous) | No difference in initial healing phase compared to bare implants; less scar tissue at 21 days. | [4] |
| Herbal Alternative | Aristolochia cymbifera-based solutions | Rat (Oral) | Cytotoxicity was similar to this compound, with normal mucosal morphology after treatment. | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key in vivo studies.
Murine Model for Testing Antimicrobial Implants in the Bloodstream[17]
-
Objective: To establish an in vivo model to test the antimicrobial properties of implant materials in the bloodstream, simulating conditions of infective endocarditis or catheter-related infections.
-
Animal Model: Mice.
-
Implant Design: Micro-stents.
-
Experimental Groups:
-
Sterile implant (control).
-
Implant infected with 1 × 10⁶ CFU S. aureus.
-
Implant infected with 5 × 10⁶ CFU S. aureus.
-
-
Implantation Procedure: Implants were minimally invasively placed into the tail vein using a syringe applicator.
-
Endpoints: Animals were observed for 6, 24, and 48 hours. Bloodstream bacterial load was assessed.
Subcutaneous Implant-Related Infection Model in Mice[10][11]
-
Objective: To develop a model for early-stage testing of antimicrobial biomaterials against subcutaneous infection.
-
Animal Model: Mice.
-
Implant Design: Titanium discs.
-
Bacterial Challenge: Staphylococcus aureus administered either pre-adhered to the implant or pipetted onto it post-implantation.
-
Interventions Tested:
-
Systemic antibiotics (cefazolin at low and high doses).
-
Local antibiotics via antibiotic-loaded bone cement (ALBC) discs.
-
-
Endpoints: Bacterial counts from the soft tissue and the implant surface.
In Vivo Study of Transcutaneous Implants[5]
-
Objective: To investigate the tissue reaction and resistance to infection of an antimicrobial polymer coating on transcutaneous implants.
-
Animal Model: Hairless, immunocompetent mice.
-
Implant Design: Titanium alloy (Ti6Al4V) implants, either bare or coated with a copolymer.
-
Study Duration: Short-term (up to 21 days) for healing and long-term (up to 168 days) for infection resistance.
-
Endpoints: Histological analysis of tissue reaction, degree of epithelial downgrowth, and incidence of superficial and deep infections.
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the workflows of the described in vivo experimental models.
Caption: Workflow of a murine model for testing antimicrobial implants in the bloodstream.
Caption: Workflow of a subcutaneous implant-related infection model in mice.
Signaling Pathways and Logical Relationships
The decision-making process for selecting an antimicrobial implant strategy involves considering various factors. The following diagram illustrates the logical relationships between implant properties, biological responses, and clinical outcomes.
Caption: Logical relationships in antimicrobial implant performance.
References
- 1. Internal decontamination of dental implants: an in vivo randomized microbiologic 6-month trial on the effects of a this compound gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Internal decontamination of dental implants: an in vivo randomized microbiologic 6-month trial on the effects of a this compound gel [arpi.unipi.it]
- 3. Long-Term Efficacy of this compound Gel in Single-Crown Implant Rehabilitation: A Five-Year Follow-Up Study | MDPI [mdpi.com]
- 4. In vivo comparative study of tissue reaction to bare and antimicrobial polymer coated transcutaneous implants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Antibacterial Efficacy of Antimicrobial Peptides Modified Metallic Implants—Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Study of the Relationship Between this compound-Grafted Amount and Biological Performances of Micro/Nanoporous Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Effectiveness of the Association of this compound with Mechanical Treatment of Peri-Implant Mucositis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Chlorhexidine and Octenidine Skin Antiseptics
Introduction
Skin antisepsis is a cornerstone of infection prevention in clinical settings, crucial for minimizing the risk of surgical site infections (SSIs) and other healthcare-associated infections.[1] For decades, chlorhexidine (B1668724) gluconate (CHG) has been a widely used, broad-spectrum antiseptic, often considered the gold standard for perioperative skin preparation.[2][3] However, octenidine (B1677106) dihydrochloride (B599025) (OCT), a newer bispyridine compound, has emerged as a compelling alternative, demonstrating potent antimicrobial properties and a favorable safety profile.[2][4] Both are cationic molecules that disrupt microbial cell membranes, but differences in their structure and formulation lead to distinct performance characteristics.[2]
This guide provides an objective, data-driven comparison of this compound and octenidine, focusing on their antimicrobial efficacy, substantivity (residual effect), and safety. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these two critical skin antiseptics.
Mechanism of Action
Both this compound and octenidine are cationic antiseptics that exert their microbicidal effect by targeting the negatively charged components of microbial cell membranes. At low concentrations, they increase membrane permeability, leading to the leakage of intracellular components. At higher concentrations, they cause the coagulation of cytoplasmic contents and cell lysis. Octenidine's interaction with the fatty acyl chains of the outer membrane is proposed to cause a lipid disorder, leading to bacterial cell death.[5]
Caption: Mechanism of Cationic Antiseptics.
Antimicrobial Efficacy
The antimicrobial efficacy of an antiseptic is determined by its spectrum of activity and its speed of action. Both this compound and octenidine demonstrate broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi.[2][6] However, studies suggest that octenidine may possess a broader spectrum and, in some contexts, a faster onset of action.[2]
In Vitro Efficacy
Standardized in vitro tests are used to determine the Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) of antiseptics against a panel of clinically relevant microorganisms. These tests provide a baseline for comparing antimicrobial potency.
| Metric | This compound (mg/L) | Octenidine (mg/L) | Test Standard | Organisms Tested | Reference |
| MIC₄₈ (Max. Value) | 16 - 32 | 16 - 32 | DIN 58940-7 | S. aureus, E. faecalis, S. pneumoniae, E. coli, P. aeruginosa, C. perfringens, H. influenzae, C. albicans | [7][8] |
| MBC₂₄ (Max. Value) | 16 - 32 | 16 - 32 | DIN 58940-8 | S. aureus, E. faecalis, S. pneumoniae, E. coli, P. aeruginosa, C. perfringens, H. influenzae, C. albicans | [7][8] |
| MIC₂₄ (Max. Value) | 32 | 8 | DIN 58940-7 | S. aureus, E. faecalis, S. pneumoniae, E. coli, P. aeruginosa, C. perfringens, H. influenzae, C. albicans | [7][8] |
-
MIC₄₈/MBC₂₄: Maximum concentration required to inhibit/kill the most resistant test organism after 48/24 hours.
-
MIC₂₄: Maximum concentration required to inhibit the most resistant test organism after 24 hours.
While the maximum MIC₄₈ and MBC₂₄ values are comparable, octenidine shows a lower maximum MIC₂₄, suggesting it may be more effective at lower concentrations over a 24-hour period.[7][8] When comparing minimal effective concentrations in one standardized study, octenidine was found to be the most effective among several antiseptics, including this compound.[7][8] Furthermore, after a contact time of just one minute, only octenidine and PVP-iodine fulfilled the requirements for antiseptics, indicating a rapid onset of action for octenidine.[7][8]
In Vivo & Clinical Efficacy
Clinical and in vivo studies are essential to evaluate performance on the skin. A crossover study on healthy volunteers demonstrated that alcoholic solutions of both octenidine and this compound provide a significant and immediate reduction of the resident skin flora.[1]
| Antiseptic Solution | Log₁₀ Reduction (Immediate) | Log₁₀ Reduction (24 hours, Day 5) | Study Design | Reference |
| Octenidine-based | Significant (value not specified) | 2.21 | Crossover, 20 volunteers | [1] |
| This compound-based | Significant (value not specified) | 1.37 | Crossover, 20 volunteers | [1] |
In this study, while both antiseptics showed a long-term effect over 24 hours, octenidine demonstrated a statistically significant superior long-term effect after four consecutive applications (p = 0.004).[1] In other clinical applications, such as mouthwashes for gingivitis and periodontitis, 0.1% octenidine has been shown to be significantly more effective than 0.2% this compound in improving clinical metrics like plaque index and bleeding index over a 3-month period.[9][10][11]
Substantivity (Residual Antimicrobial Activity)
Substantivity, the ability of an antiseptic to bind to the skin and maintain its antimicrobial effect over time, is a critical feature for preventing microbial regrowth, particularly under a surgical dressing. Both this compound and octenidine exhibit a residual effect.[1][12] this compound's substantivity is well-documented and attributed to its ability to bind to skin proteins.[12][13] Octenidine is not absorbed percutaneously and partly remains at the application site, exerting a sustained antimicrobial effect.[13]
The study on resident skin flora mentioned previously provides quantitative data on this long-term effect, showing a superior log reduction for the octenidine-based solution after 24 hours on the fifth day of application, suggesting excellent substantivity.[1]
Safety and Tolerability
The ideal antiseptic must be effective against microbes while being gentle on host tissues. Both octenidine and this compound are generally considered safe for topical use, but there are differences in their cytotoxicity and potential for adverse reactions.
-
This compound (CHG): While effective, CHG can be cytotoxic, and caution is advised in its use in oral procedures.[14] It is also a known, albeit relatively weak, allergen that can cause allergic contact dermatitis and, in rare cases, life-threatening anaphylaxis.[4]
-
Octenidine (OCT): Studies have indicated that octenidine may have lower potential for cytotoxicity compared to this compound, making it a favorable option for sensitive applications like wound care.[2][6] While adverse events like skin dryness or stinging can occur, they are typically transient.[4] Octenidine is often considered a safe and efficient alternative to older antiseptics.[4]
Experimental Protocols
Protocol 1: In Vivo Skin Flora Reduction (DGHM Standard Method)
This protocol outlines the methodology used to assess the immediate and long-term efficacy of skin antiseptics on the resident flora of human volunteers.
Caption: Workflow for In Vivo Skin Flora Reduction Study.
Methodology:
-
Study Design: A crossover study was performed on the forearms of 20 healthy volunteers, based on the German Society for Hygiene and Microbiology (DGHM) standard method 13.[1]
-
Sampling: The colony-forming units (CFU) of the resident skin flora were measured using the method described by Williamson and Kligman (1965).[1]
-
Procedure: Baseline CFU counts were determined before the first application. The antiseptic products were applied on five consecutive days.[1]
-
Efficacy Measurement: CFU counts were determined immediately after the first application and 24 hours after each application to assess both immediate and long-term effects.[1]
-
Data Analysis: The log reduction factors were calculated from the CFU counts and statistically evaluated using a Student's t-test.[1]
Protocol 2: In Vitro MIC and MBC Determination
This protocol describes the standardized methods for determining the in vitro potency of antiseptics.
Methodology:
-
Standards: Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) were determined according to German standards DIN 58940-7 and DIN 58940-8, respectively.[7][8]
-
Test Organisms: A broad panel of bacteria and yeast was used, including Staphylococcus aureus (including MRSA), Enterococcus faecalis (including VRE), Streptococcus pneumoniae, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans.[7][8]
-
Procedure (Microdilution): Serial dilutions of the antiseptic agents were prepared in microtiter plates. Standardized suspensions of the test organisms were added to each well.[7]
-
Incubation: Plates were incubated for 24 and 48 hours. The MIC is the lowest concentration of the antiseptic that inhibits visible growth.[7][8]
-
MBC Determination: To determine the MBC, aliquots from the wells showing no growth in the MIC test were subcultured onto agar (B569324) plates. The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.[7]
Summary and Conclusion
Both this compound and octenidine are highly effective broad-spectrum skin antiseptics. The choice between them may depend on the specific clinical application, desired onset of action, required duration of residual effect, and patient population.
Caption: Logical Comparison of Key Features.
Key Findings:
-
Efficacy: Octenidine demonstrates at least comparable, and in some studies superior, antimicrobial efficacy to this compound.[1][6][7] It may have a faster onset of action.[2][7][8]
-
Substantivity: Both antiseptics provide a durable residual effect. One in vivo study showed octenidine to have a statistically superior long-term effect after repeated applications.[1]
-
Safety: Octenidine appears to have a more favorable safety profile, with lower reported cytotoxicity and a lower potential for sensitization compared to this compound.[2][4][6]
References
- 1. Residual antiseptic efficacy of octenidine dihydrochloride versus this compound gluconate in alcoholic solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Reducing the risk of surgical site infections: does this compound gluconate provide a risk reduction benefit? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clinical Evidence for the Use of Octenidine Dihydrochloride to Prevent Healthcare-Associated Infections and Decrease Staphylococcus aureus Carriage or Transmission—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Antimicrobial Efficacy of Octenidine Dihydrochloride and this compound as Endodontic Irrigant: A Systematic Review [wjoud.com]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Comparative Evaluation of Octenidine with this compound Mouthwash in Gingivitis and Periodontitis Patients: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparative Evaluation of Octenidine with this compound Mouthwash in Gingivitis and Periodontitis Patients: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Preoperative Octenidine Application in Breast Reconstruction Surgery | In Vivo [iv.iiarjournals.org]
- 14. Comparison of the Antimicrobial Efficacy of Octenidine Dihydrochloride and this compound with and Without Passive Ultrasonic Irrigation - An Invitro Study - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Potent Synergies: A Comparative Guide to Chlorhexidine and Antibiotic Combinations
For Immediate Release
A comprehensive analysis of experimental data reveals the significant synergistic potential of chlorhexidine (B1668724) when combined with a range of antibiotics against clinically relevant bacteria. This guide provides researchers, scientists, and drug development professionals with a comparative overview of these interactions, supported by detailed experimental protocols and mechanistic insights.
The growing threat of antimicrobial resistance necessitates innovative strategies to enhance the efficacy of existing antibiotics. One promising approach is the use of combination therapies. This guide focuses on the synergistic effects of this compound, a widely used antiseptic, with various classes of antibiotics. By disrupting the bacterial cell membrane, this compound can facilitate the entry of antibiotics, leading to a potent combined antimicrobial effect. This guide presents a compilation of experimental data, detailed methodologies for key assays, and visual representations of the underlying mechanisms and experimental workflows.
Quantitative Analysis of Synergistic Effects
The synergistic potential of this compound in combination with various antibiotics has been evaluated against several key pathogens. The Fractional Inhibitory Concentration (FIC) index is a common metric used to quantify synergy, where an FIC index of ≤ 0.5 is indicative of a synergistic interaction. The following tables summarize the findings from multiple studies.
Table 1: Synergistic Effects of this compound and Antibiotics against Acinetobacter baumannii
| Antibiotic | FIC Index Range | Interpretation | Reference(s) |
| Minocycline | ≤ 0.5 in >50% of isolates | Synergy | [1][2][3][4] |
| Doxycycline | 0.375–1 | Synergy/Additive | [1][2][3][4] |
| Meropenem | ≤ 0.5 in >50% of isolates | Synergy | [1][2][3][4] |
| Ciprofloxacin | ≤ 0.5 in >50% of isolates | Synergy | [1][2][3][4] |
| Imipenem | 0.625–1.5 | Additive/Indifferent | [1][2][3][4] |
| Levofloxacin | 0.375–1.5 | Synergy/Additive/Indifferent | [1][2][3][4] |
Table 2: Synergistic and Other Interactions of this compound with Antibiotics against Various Bacteria
| Bacterium | Antibiotic | FIC Index | Interpretation | Reference(s) |
| Enterococcus faecalis | Vancomycin | Not specified | Synergy observed | [5][6] |
| Enterococcus faecalis | Ceftriaxone | MIC reduction from 500 to 2 µg/ml in presence of CHG | Synergy | [5] |
| Klebsiella pneumoniae | Carbapenems | Not specified | Reduced susceptibility to CHX in carbapenem-resistant strains | [7][8][9][10][11] |
| Pseudomonas aeruginosa | Meropenem | Increased MIC | Antagonism | [1] |
Experimental Protocols
Accurate and reproducible assessment of synergistic interactions is paramount. Below are detailed protocols for two standard in vitro methods: the checkerboard assay and the time-kill assay.
Checkerboard Assay Protocol
The checkerboard assay is a widely used method to determine the FIC index.
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and the antibiotic in an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Perform serial two-fold dilutions of both agents.
-
-
Assay Setup:
-
In a 96-well microtiter plate, add 50 µL of broth to all wells.
-
Add 50 µL of the diluted antibiotic to each well in a row, creating a concentration gradient across the plate.
-
Add 50 µL of the diluted this compound to each well in a column, creating a concentration gradient down the plate.
-
This creates a matrix of wells with varying concentrations of both agents.
-
-
Inoculation and Incubation:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to the desired final concentration (e.g., 5 x 10^5 CFU/mL).
-
Add 100 µL of the bacterial suspension to each well.
-
Include control wells for each agent alone and a growth control (no antimicrobial agents).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) for each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FIC for each agent: FIC = MIC of agent in combination / MIC of agent alone.
-
Calculate the FIC Index: FICI = FIC of this compound + FIC of Antibiotic.
-
Interpret the results: FICI ≤ 0.5 = Synergy; 0.5 < FICI ≤ 4.0 = Additive/Indifference; FICI > 4.0 = Antagonism.[2][3][12]
-
Time-Kill Assay Protocol
The time-kill assay provides information on the rate of bacterial killing over time.
-
Preparation of Cultures and Reagents:
-
Grow a bacterial culture to the logarithmic phase of growth.
-
Prepare tubes or flasks containing broth with the desired concentrations of this compound, the antibiotic, and the combination of both. Concentrations are typically based on the MIC values (e.g., 0.5x, 1x, 2x MIC).
-
-
Inoculation and Sampling:
-
Inoculate each tube with the bacterial culture to a starting density of approximately 5 x 10^5 CFU/mL.
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline.
-
Plate the dilutions onto appropriate agar (B569324) plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colony-forming units (CFU) on each plate to determine the viable bacterial count at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each condition (control, this compound alone, antibiotic alone, and combination).
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.
-
Visualizing the Mechanisms and Workflows
To better understand the synergistic interaction and the experimental process, the following diagrams are provided.
Figure 1. Proposed mechanism of this compound-antibiotic synergy.
Figure 2. Experimental workflow for the checkerboard assay.
Figure 3. Experimental workflow for the time-kill assay.
Discussion of Synergistic Mechanisms
The primary mechanism underlying the synergy between this compound and many antibiotics is the disruption of the bacterial cell membrane by this compound.[2][13][14][15] this compound, a cationic biguanide, binds to the negatively charged components of the bacterial cell wall and membrane, leading to a loss of structural integrity and increased permeability.[2][13][14][15] This damage facilitates the entry of antibiotics into the bacterial cell, allowing them to reach their intracellular targets at higher concentrations than they would alone.
Furthermore, the role of efflux pumps in this interaction is an area of active research. Efflux pumps are membrane proteins that can expel antimicrobials from the bacterial cell, contributing to resistance.[16][17] Some studies suggest that while efflux pumps can confer resistance to this compound, in some contexts, the membrane-disrupting action of this compound may interfere with the function of these pumps, further enhancing the intracellular concentration of antibiotics.[15][18] However, it is also noted that exposure to sub-lethal concentrations of this compound can sometimes lead to the upregulation of efflux pumps, potentially contributing to cross-resistance to certain antibiotics.[1][19]
Conclusion
The evidence presented in this guide strongly supports the synergistic potential of combining this compound with various antibiotics to combat bacterial infections. The disruption of the bacterial cell membrane by this compound appears to be the key mechanism facilitating this synergy. The provided experimental protocols offer a standardized approach for researchers to validate these findings and explore new synergistic combinations. Further research is warranted to fully elucidate the complex interplay between this compound, antibiotics, and bacterial resistance mechanisms, such as efflux pumps. These findings have significant implications for the development of novel antimicrobial strategies and the potentiation of our existing antibiotic arsenal.
References
- 1. This compound leads to the evolution of antibiotic-resistant Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combination inhibition activity of this compound and antibiotics on multidrug-resistant Acinetobacter baumannii in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Combination inhibition activity of this compound and antibiotics on multidrug-resistant Acinetobacter baumannii in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Induces VanA-Type Vancomycin Resistance Genes in Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of this compound and povidone iodine activity against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecalis using a surface test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The effectiveness of routine daily this compound gluconate bathing in reducing Klebsiella pneumoniae carbapenemase-producing Enterobacteriaceae skin burden among long-term acute care hospital patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbapenem-resistant Klebsiella pneumoniae with low this compound susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Combination inhibition activity of this compound and antibiotics on multidrug-resistant Acinetobacter baumannii in vitro | springermedizin.de [springermedizin.de]
- 13. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. Resistance Toward this compound in Oral Bacteria – Is There Cause for Concern? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Effect of Exposure to this compound Residues at “During Use” Concentrations on Antimicrobial Susceptibility Profile, Efflux, Conjugative Plasmid Transfer, and Metabolism of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nhmrc.gov.au [nhmrc.gov.au]
A Comparative Evaluation of Chlorhexidine-Coated Versus Uncoated Catheters: A Guide for Researchers and Drug Development Professionals
In the ongoing effort to mitigate the risks of healthcare-associated infections, the choice of vascular access device is paramount. Catheter-related bloodstream infections (CRBSIs) represent a significant cause of morbidity, mortality, and increased healthcare costs. This guide provides a comprehensive, evidence-based comparison of chlorhexidine-coated and uncoated catheters, designed to inform researchers, scientists, and drug development professionals.
Performance and Efficacy: A Quantitative Comparison
| Performance Indicator | This compound-Coated Catheters | Uncoated Catheters | Relative Risk Reduction (RRR) | Key Findings |
| Catheter-Related Bloodstream Infection (CRBSI) Rate | Lower Incidence | Higher Incidence | 30-60% | Multiple meta-analyses show a statistically significant reduction in CRBSI rates with the use of this compound-impregnated dressings and catheters.[1][2][3] The benefit is most pronounced in adults with short-term central venous catheters (CVCs).[4] |
| Catheter Colonization Rate | Lower Incidence | Higher Incidence | 40-60% | This compound (B1668724) coatings significantly reduce the microbial colonization of the catheter surface, which is a precursor to CRBSI.[2][3][5][6] |
| Adverse Events | Higher incidence of contact dermatitis; rare risk of anaphylaxis.[7] | Lower incidence of local skin reactions. | - | Contact dermatitis is a noted adverse effect, particularly in neonatal and pediatric populations.[4] Severe allergic reactions, including anaphylactic shock, are rare but have been reported.[7] |
| Cost-Effectiveness | Potentially cost-saving | Lower upfront cost | Varies | Economic models suggest that despite the higher initial cost, this compound-coated catheters can be cost-effective by reducing the high costs associated with treating CRBSIs.[8] |
Antimicrobial Mechanism of this compound
This compound exerts its broad-spectrum antimicrobial effect primarily through the disruption of microbial cell membranes. As a cationic biguanide, it electrostatically interacts with the negatively charged components of bacterial cell walls, leading to a cascade of events that result in cell death.
Experimental Protocols
The evidence supporting the efficacy of this compound-coated catheters is derived from numerous randomized controlled trials. While specific protocols may vary slightly between studies, a generalized methodology can be outlined.
Study Design
A typical study is a prospective, randomized, controlled trial, often double-blinded where feasible, conducted in a clinical setting such as an intensive care unit (ICU) or a hematology-oncology ward where catheter use is prevalent.[4][9][10]
Patient Population
-
Inclusion Criteria: Patients are typically adults or children requiring the insertion of a central venous or peripherally inserted central catheter for a duration expected to exceed 48-72 hours.[10][11][12]
-
Exclusion Criteria: Patients with a known allergy to this compound, those with a pre-existing bloodstream infection, or those with skin breakdown at the intended insertion site are generally excluded.[11]
Randomization and Blinding
Patients are randomly assigned to receive either a this compound-coated catheter (intervention group) or a standard, uncoated catheter (control group). In blinded studies, both the patient and the healthcare providers assessing the outcomes are unaware of the catheter type used.[9][10]
Catheter Insertion and Maintenance
-
Insertion: Catheter insertion follows a standardized aseptic technique, including maximal sterile barrier precautions (sterile gown, gloves, mask, and large sterile drape).[13][14] The insertion site is prepared with an appropriate antiseptic agent, often a this compound-based solution.[15]
-
Maintenance: A sterile, transparent, semi-permeable dressing is applied over the insertion site. Catheter hubs are disinfected before each access. The dressing is changed according to hospital protocol or if it becomes damp, loosened, or visibly soiled.[16][17][18]
Data Collection and Outcome Measures
-
Primary Outcome: The primary endpoint is typically the incidence of CRBSI, often expressed as the number of infections per 1,000 catheter-days.[4][10][19]
-
Secondary Outcomes: These may include the rate of catheter colonization, incidence of local site infections, adverse events (e.g., contact dermatitis), and catheter dwell time.[4][5][20]
Diagnosis of Catheter-Related Bloodstream Infection
The diagnosis of CRBSI is made based on established criteria from organizations such as the Centers for Disease Control and Prevention (CDC) or the Infectious Diseases Society of America (IDSA).[21][22][23][24] A definitive diagnosis often requires:
-
The same organism is isolated from both a peripheral blood culture and a culture of the catheter tip.
-
Alternatively, paired blood cultures (one from the catheter hub, one from a peripheral vein) are drawn, and specific criteria regarding the differential time to positivity or quantitative bacterial counts are met.[21][24]
Conclusion
The available evidence strongly indicates that this compound-coated catheters are a valuable tool in the prevention of catheter-related bloodstream infections and catheter colonization, particularly in high-risk adult populations requiring short-term central venous access. While the initial acquisition cost is higher than that of uncoated catheters, their use may lead to overall cost savings by preventing costly infectious complications. However, the potential for local skin reactions and, rarely, severe allergic responses necessitates careful patient selection and monitoring. For researchers and drug development professionals, understanding the clinical efficacy, antimicrobial mechanism, and rigorous methodologies used to evaluate these devices is crucial for the continued development of safer and more effective medical technologies.
References
- 1. Coated and Uncoated Central Venous Catheters: A Review of Comparative Clinical Effectiveness and Safety - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dressing Impregnated with this compound and Vancomycin for the Prophylaxis of Central Venous Catheter-Related Infections—A Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A randomized trial on this compound dressings for the prevention of catheter-related bloodstream infections in neutropenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-impregnated dressing for prevention of colonization of central venous catheters in infants and children: a randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Life-threatening anaphylactic shock due to this compound on the central venous catheter: a case series - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluating the Cost-Effectiveness of this compound-Coated vs. Standard Peripheral Insertion Central Catheters in Patients with Hematologic Disease: A Health Economic Analysis [mdpi.com]
- 9. The risk of peripheral vein phlebitis associated with this compound-coated catheters: a randomized, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dressing Impregnated with this compound and Vancomycin for the Prophylaxis of Central Venous Catheter-Related Infections—A Randomized Trial | MDPI [mdpi.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Central Venous Catheter Insertion - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. jed-s3.bluvalt.com [jed-s3.bluvalt.com]
- 15. community.the-hospitalist.org [community.the-hospitalist.org]
- 16. cdc.gov [cdc.gov]
- 17. tenethealth.com [tenethealth.com]
- 18. Summary of Recommendations | Infection Control | CDC [cdc.gov]
- 19. scispace.com [scispace.com]
- 20. Clinical experience with a this compound-coated PICC: A prospective, multicenter, observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Inpatient Diagnosis and Treatment of Catheter-Related Bloodstream Infection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. cdc.gov [cdc.gov]
- 23. cdc.gov [cdc.gov]
- 24. academic.oup.com [academic.oup.com]
The Long-Term Toll: A Comparative Analysis of Chlorhexidine and Its Alternatives on the Oral Flora
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the long-term effects of chlorhexidine (B1668724) and its alternatives on the oral microbiome. It synthesizes experimental data on microbial diversity, population shifts, and physiological changes, offering a comprehensive resource for informed decision-making in oral health research and product development.
This compound (CHX), long considered the gold standard in oral antiseptics, is facing increasing scrutiny over its long-term impact on the delicate ecosystem of the oral flora. While highly effective in reducing plaque and managing gingivitis, prolonged use of CHX has been shown to disrupt the oral microbiome, leading to decreased bacterial diversity, shifts in microbial populations, and potential development of antimicrobial resistance. This guide delves into the scientific evidence, comparing the long-term effects of this compound with those of emerging alternatives, and provides detailed experimental protocols for the key methodologies cited.
A Balancing Act: The Oral Microbiome in Health and Disease
The oral cavity is home to a complex and diverse community of microorganisms, collectively known as the oral microbiome. In a state of health, this microbial ecosystem exists in a symbiotic relationship with the host, contributing to functions such as digestion and protection against pathogens. However, disruptions to this delicate balance, a state known as dysbiosis, can lead to various oral and even systemic diseases.
This compound's Enduring Impact: A Double-Edged Sword
Extensive research has demonstrated that long-term use of this compound can significantly alter the composition and function of the oral microbiome. Studies have consistently shown a reduction in bacterial diversity following prolonged CHX application.[1][2] This decrease in diversity is often accompanied by a significant shift in the relative abundance of different bacterial phyla.
Specifically, long-term this compound use has been associated with an increase in the phyla Firmicutes and Proteobacteria, and a decrease in Bacteroidetes, TM7, SR1, and Fusobacteria.[2][3] These alterations can have physiological consequences, including a decrease in salivary pH and buffering capacity, and an increase in salivary lactate (B86563) levels, creating a more acidic oral environment.[2][3] Furthermore, a notable effect of this compound is the reduction of nitrate-reducing bacteria, which can impact systemic health by affecting nitric oxide production and potentially influencing blood pressure.[4]
The Rise of Alternatives: A Quest for Microbiome-Friendly Solutions
In response to the concerns surrounding long-term this compound use, a variety of alternative oral antiseptics have been developed and investigated. These alternatives aim to provide effective antimicrobial activity with a more favorable impact on the oral microbiome. This guide examines the evidence for several key alternatives:
-
Essential Oils (EO): Mouthrinses containing a mixture of essential oils, such as eucalyptol, menthol, thymol, and methyl salicylate, have demonstrated significant antiplaque and antigingivitis effects. While some studies suggest that essential oils can be a reliable long-term alternative to this compound for managing gingival inflammation, this compound may be more effective at controlling plaque.
-
Cetylpyridinium Chloride (CPC): As a quaternary ammonium (B1175870) compound, CPC exhibits broad-spectrum antimicrobial activity. It is a common active ingredient in many commercially available mouthwashes.
-
Polyhexanide (PHMB): This antiseptic has shown promise as a viable alternative to this compound, with studies indicating its effectiveness in reducing oral biofilm with potentially fewer side effects.
-
Chlorine Dioxide (ClO2): Mouthwashes containing chlorine dioxide have been shown to be effective in reducing oral biofilm and are considered a potential alternative to this compound.
Quantitative Comparison of Long-Term Effects on Oral Flora
The following tables summarize the quantitative data from various studies, comparing the long-term effects of this compound and its alternatives on key parameters of the oral microbiome.
| Agent | Study Duration | Effect on Bacterial Diversity | Key Changes in Bacterial Phyla | Impact on Salivary pH | Impact on Salivary Lactate | Impact on Salivary Nitrate (B79036)/Nitrite (B80452) |
| This compound (0.12% - 0.2%) | 7 days to 6 months | Decreased | ↑ Firmicutes, ↑ Proteobacteria, ↓ Bacteroidetes, ↓ TM7, ↓ SR1, ↓ Fusobacteria | Decreased | Increased | Decreased |
| Essential Oils | ≥ 4 weeks | Less impact than CHX | Not consistently reported | Not consistently reported | Not consistently reported | Not consistently reported |
| Cetylpyridinium Chloride (0.075%) | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |
| Polyhexanide (0.2%) | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |
| Chlorine Dioxide | 7 days | Not specified | Reduction in Fusobacterium nucleatum | Not specified | Not specified | Not specified |
Experimental Protocols
A thorough understanding of the methodologies used to generate this data is crucial for researchers. Below are detailed protocols for key experiments cited in the literature.
Oral Microbiome Analysis via 16S rRNA Gene Sequencing
This protocol outlines the key steps for analyzing the composition of the oral microbiome from saliva or plaque samples.
a. Sample Collection:
-
Saliva: Subjects refrain from eating, drinking, and oral hygiene for at least 1-2 hours prior to collection. Unstimulated saliva is collected by spitting into a sterile collection tube.
-
Supragingival Plaque: The tooth surface is isolated and dried. Plaque is collected from the tooth surface using a sterile dental scaler or curette and transferred to a microcentrifuge tube containing a buffer solution.
-
Subgingival Plaque: The site is isolated and any supragingival plaque is removed. A sterile paper point is inserted into the gingival sulcus for 20-30 seconds to absorb crevicular fluid and associated bacteria. The paper point is then transferred to a sterile tube.[5]
b. DNA Extraction:
-
Bacterial DNA is extracted from the collected samples using a commercially available DNA isolation kit according to the manufacturer's instructions. This typically involves enzymatic lysis of bacterial cells, followed by purification of the DNA.
c. 16S rRNA Gene Amplification and Sequencing:
-
The V3-V4 hypervariable region of the 16S rRNA gene is amplified using polymerase chain reaction (PCR) with specific primers.
-
The amplified DNA fragments are then sequenced using a high-throughput sequencing platform, such as Illumina MiSeq.
d. Bioinformatic Analysis:
-
The raw sequencing reads are processed to remove low-quality sequences and adapters.
-
The remaining sequences are clustered into Operational Taxonomic Units (OTUs) based on sequence similarity (typically 97%).
-
Taxonomic assignment of the OTUs is performed by comparing their sequences to a reference database (e.g., Greengenes, SILVA).
-
Alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) are calculated to assess changes in the microbial community structure.
In Vitro Oral Biofilm Model for Antiseptic Testing
This protocol describes a method for growing a multi-species oral biofilm in the laboratory to test the efficacy of antimicrobial agents.
a. Biofilm Inoculum:
-
A defined consortium of oral bacterial species (e.g., Streptococcus oralis, Actinomyces naeslundii, Veillonella parvula, Fusobacterium nucleatum, Porphyromonas gingivalis) is prepared by growing each species individually to a specific optical density and then mixing them in desired proportions.
-
Alternatively, stimulated saliva collected from healthy donors can be pooled and used as the inoculum.
b. Biofilm Growth:
-
Sterile hydroxyapatite (B223615) discs are placed in the wells of a 24-well plate.
-
The discs are coated with a sterile saliva solution to form a pellicle.
-
The prepared bacterial inoculum is added to each well, and the plate is incubated anaerobically at 37°C for a specified period (e.g., 24-72 hours) to allow for biofilm formation. The growth medium is changed periodically.
c. Antiseptic Treatment:
-
The established biofilms on the hydroxyapatite discs are exposed to the test antiseptic (e.g., this compound, essential oil mouthwash) or a control solution (e.g., sterile saline) for a defined period (e.g., 1-5 minutes).
d. Biofilm Analysis:
-
Viability Staining: The viability of the bacteria within the biofilm is assessed using live/dead staining (e.g., SYTO 9 and propidium (B1200493) iodide) and visualized with confocal laser scanning microscopy.
-
Biomass Quantification: The total biofilm biomass can be quantified using a crystal violet staining assay.
-
Microbial Composition: The composition of the biofilm can be analyzed using 16S rRNA gene sequencing as described in the previous protocol.
Measurement of Salivary pH, Lactate, and Nitrate/Nitrite
This protocol details the methods for analyzing key biochemical markers in saliva.
a. Saliva Collection:
-
Unstimulated saliva is collected as described in Protocol 1a.
b. pH Measurement:
-
The pH of the fresh saliva sample is measured immediately using a calibrated pH meter with a microelectrode.
c. Lactate Measurement:
-
Salivary lactate concentration is determined using a commercially available lactate assay kit, which typically involves an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.
d. Nitrate and Nitrite Measurement:
-
Salivary nitrate and nitrite concentrations are measured using a colorimetric assay based on the Griess reaction. This involves the reduction of nitrate to nitrite, followed by a reaction that produces a colored azo compound, which is quantified spectrophotometrically.
Signaling Pathways and Mechanisms of Action
The antimicrobial activity of this compound and its alternatives is mediated through different mechanisms, which can be visualized as signaling pathways.
Conclusion: A Shift Towards a More Holistic Approach
The evidence strongly suggests that while this compound remains a potent antimicrobial agent, its long-term use can lead to significant and potentially detrimental shifts in the oral microbiome. The development of alternatives with a more targeted or less disruptive mode of action represents a crucial step towards a more holistic approach to oral health. For researchers and drug development professionals, a deep understanding of the complex interplay between oral antiseptics and the resident microbial community is paramount for the creation of next-generation oral care products that effectively target pathogens while preserving the beneficial components of the oral flora. Future research should continue to explore the long-term impacts of these agents, not only on the oral microbiome but also on systemic health.
References
- 1. Effect of commercial mouth-rinses on oral microbiome of COVID-19 patients IADR Abstract Archives [iadr.abstractarchives.com]
- 2. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Oral Biofilm Sampling for Microbiome Analysis in Healthy Children [jove.com]
Unraveling Bacterial Defenses: A Comparative Genomic Guide to Chlorhexidine Resistance
For Immediate Release
A deep dive into the genetic blueprints of chlorhexidine-resistant and susceptible bacteria reveals key mechanisms of defense, providing critical insights for researchers, scientists, and drug development professionals. This guide synthesizes findings from recent comparative genomic studies to illuminate the genetic adaptations that allow bacteria to withstand this widely used antiseptic.
This compound (B1668724) is a critical antiseptic in clinical and community settings for preventing infections. However, the emergence of bacterial resistance poses a significant threat to its efficacy. Understanding the genomic underpinnings of this resistance is paramount for developing strategies to combat resistant strains and design novel antimicrobial agents. This guide provides a comparative analysis of the genomic features distinguishing this compound-resistant and susceptible bacterial strains, supported by experimental data and detailed methodologies.
Genetic Determinants of this compound Resistance: A Comparative Overview
Comparative genomic analyses have identified several key genetic determinants associated with decreased susceptibility to this compound. These adaptations primarily involve efflux pumps, which actively transport this compound out of the bacterial cell, and mutations in regulatory systems that alter cell membrane composition and other cellular processes.
A significant factor in this compound resistance is the presence and expression of genes encoding efflux pumps. In Gram-positive bacteria, such as Staphylococcus aureus, the qac (quaternary ammonium (B1175870) compound) and smr (staphylococcal multidrug resistance) gene families are frequently implicated.[1][2] These genes encode proteins that expel cationic compounds like this compound from the cell.[1] Similarly, in Gram-negative bacteria like Klebsiella pneumoniae and Pseudomonas aeruginosa, efflux pumps belonging to the Resistance-Nodulation-Division (RND) and Small Multidrug Resistance (SMR) families play a crucial role.[1] For instance, the smvA gene, encoding a Major Facilitator Superfamily (MFS) efflux pump, has been linked to this compound resistance in K. pneumoniae.[1][3]
Mutations in two-component regulatory systems, such as phoPQ, are another hallmark of this compound adaptation, particularly in Gram-negative bacteria.[3][4] These systems act as cellular sensors and can trigger downstream changes in gene expression that contribute to resistance. For example, mutations in phoPQ can lead to modifications of the bacterial cell membrane, reducing its permeability to this compound.[3] Additionally, mutations in repressor genes, such as smvR, can lead to the upregulation of associated efflux pumps like smvA.[3][4]
Interestingly, studies have revealed a concerning link between this compound resistance and cross-resistance to last-resort antibiotics like colistin.[3][4][5][6][7] This is often mediated by shared resistance mechanisms, such as mutations in the phoPQ system, which can also confer resistance to colistin.[3][4] Furthermore, some studies have associated the presence of tetracycline (B611298) resistance genes, such as tetA, with reduced susceptibility to this compound in Escherichia coli.[8]
Quantitative Data Summary
The following tables summarize key quantitative data from comparative genomic and proteomic studies, highlighting the differences between this compound-resistant and susceptible strains.
Table 1: Minimum Inhibitory Concentration (MIC) Changes Upon this compound Adaptation
| Bacterial Species | Fold Increase in this compound MIC | Fold Increase in Colistin MIC (Cross-Resistance) | Reference |
| Klebsiella pneumoniae | Not specified | Resistance observed | [3] |
| Gram-Negative Bacteria (general) | 4 to 8-fold | 8 to 32-fold | [5][6] |
| Acinetobacter baumannii (with RND efflux pumps) | >10-fold | Not specified | [9][10] |
Table 2: Gene Expression Changes in this compound-Adapted Strains
| Gene(s) | Function | Fold Upregulation | Bacterial Species | Reference |
| smvA | MFS Efflux Pump | 10 to 27-fold | Klebsiella pneumoniae | [3] |
| phoPQ | Two-Component Regulator | 5 to 15-fold | Klebsiella pneumoniae | [3] |
| pmrD | PhoPQ-regulated gene | 6 to 19-fold | Klebsiella pneumoniae | [3] |
| pmrK | PhoPQ-regulated gene | 18 to 64-fold | Klebsiella pneumoniae | [3] |
| CIN01S_RS05745 | HlyD-like periplasmic adaptor protein | 19-fold | Chryseobacterium indologenes | [11] |
Experimental Protocols
The following methodologies are central to the comparative genomic analysis of this compound resistance.
Antimicrobial Susceptibility Testing
This experiment determines the minimum inhibitory concentration (MIC) of this compound and other antimicrobial agents required to inhibit the visible growth of a bacterial strain.
-
Procedure:
-
Bacterial isolates are grown overnight in appropriate broth media.
-
A serial dilution of this compound is prepared in a 96-well microtiter plate.
-
The bacterial culture is diluted and added to each well of the microtiter plate.
-
The plate is incubated at a specific temperature (e.g., 37°C) for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound that prevents visible bacterial growth.
-
Whole-Genome Sequencing (WGS)
WGS is employed to identify genetic differences between this compound-resistant and susceptible strains, including single nucleotide polymorphisms (SNPs), insertions, deletions, and the presence of resistance genes.
-
Procedure:
-
Genomic DNA is extracted from pure bacterial cultures.
-
The quality and quantity of the extracted DNA are assessed.
-
DNA sequencing libraries are prepared according to the manufacturer's protocols (e.g., Illumina).
-
The libraries are sequenced on a high-throughput sequencing platform.
-
The resulting sequencing reads are assembled into a complete or draft genome.
-
Bioinformatic Analysis
Bioinformatic tools are used to analyze the genomic data and identify the genetic basis of this compound resistance.
-
Procedure:
-
Variant Calling: The genomes of resistant strains are compared to the genome of a susceptible reference strain to identify genetic variations.
-
Gene Prediction and Annotation: Genes within the bacterial genomes are identified and their functions are predicted.
-
Comparative Genomics: The gene content and genomic architecture of resistant and susceptible strains are compared to identify genes or genetic elements associated with resistance. This can include searching for known resistance genes (e.g., qac, smvA) and analyzing the genomic context of these genes.
-
Phylogenetic Analysis: The evolutionary relationships between different strains are determined to understand the spread of resistance mechanisms.
-
Visualizing Resistance Mechanisms
The following diagrams illustrate key pathways and workflows involved in the study of this compound resistance.
References
- 1. Frontiers | Resistance Toward this compound in Oral Bacteria – Is There Cause for Concern? [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Co-Lateral Effect of Octenidine, this compound and Colistin Selective Pressures on Four Enterobacterial Species: A Comparative Genomic Analysis [mdpi.com]
- 5. Proteomic Analysis of Resistance of Gram-Negative Bacteria to this compound and Impacts on Susceptibility to Colistin, Antimicrobial Peptides, and Ceragenins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Proteomic Analysis of Resistance of Gram-Negative Bacteria to this compound and Impacts on Susceptibility to Colistin, Antimicrobial Peptides, and Ceragenins [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Reduced this compound Susceptibility Is Associated with Tetracycline Resistance tet Genes in Clinical Isolates of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound Resistance or Cross-Resistance, That Is the Question - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dental plaque bacteria with reduced susceptibility to this compound are multidrug resistant - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Chlorhexidine and Essential Oil Mouthrinses for Plaque and Gingivitis Control
For Immediate Release
This guide provides a detailed comparison of the clinical efficacy of chlorhexidine (B1668724) (CHX) and essential oil (EO) based mouthrinses in the management of dental plaque and gingivitis. It is intended for researchers, scientists, and drug development professionals, offering a synthesis of key clinical evidence, experimental methodologies, and mechanisms of action to inform research and development in oral healthcare.
Executive Summary
This compound gluconate has long been considered the gold standard in antimicrobial oral rinses due to its broad-spectrum efficacy and substantivity in the oral cavity.[1] However, its use is often associated with side effects such as tooth staining and altered taste sensation.[2] Essential oil mouthrinses, containing compounds like thymol, menthol, and eucalyptol, have emerged as a popular alternative, demonstrating significant antiplaque and antigingivitis effects.[3] This guide systematically evaluates the clinical evidence comparing these two active agents, presenting quantitative data, experimental protocols, and their respective mechanisms of action.
Data Presentation: Clinical Efficacy
The following tables summarize the quantitative data from key clinical trials and meta-analyses comparing the effectiveness of this compound and essential oil mouthrinses on plaque and gingivitis reduction.
Table 1: Plaque Index (PI) Reduction
| Study / Meta-Analysis | Duration | This compound (CHX) | Essential Oils (EO) | Key Findings |
| Systematic Review (Van der Weijden et al., 2011) | ≥ 4 weeks | Significantly better plaque control | Less effective than CHX | Meta-analysis showed a weighted mean difference of 0.19 in favor of CHX (P = 0.0009). |
| 6-Month Clinical Trial (Charles et al., 2004) | 6 Months | 21.6% reduction | 18.8% reduction | No statistically significant difference between CHX and EO in plaque reduction.[4] |
| 21-Day Clinical Trial (Peneva et al., 2022) | 21 Days | Plaque Index reduction of 1.17 | Plaque Index reduction of 1.24 | Both groups showed significant plaque reduction.[5][6] |
Table 2: Gingival Index (GI) Reduction
| Study / Meta-Analysis | Duration | This compound (CHX) | Essential Oils (EO) | Key Findings |
| Systematic Review (Van der Weijden et al., 2011) | ≥ 4 weeks | Not significantly different from EO | Not significantly different from CHX | Meta-analysis showed no significant difference in reducing gingival inflammation (WMD: 0.03; P = 0.58). |
| 6-Month Clinical Trial (Charles et al., 2004) | 6 Months | 18.2% reduction | 14.0% reduction | No statistically significant difference between CHX and EO in gingivitis reduction.[4] |
| 21-Day Clinical Trial (Peneva et al., 2022) | 21 Days | Significant reduction | Significant reduction | The group using 0.2% this compound showed the most significant decrease in the bleeding index.[5][6] |
Table 3: Side Effect Profile
| Side Effect | This compound (CHX) | Essential Oils (EO) |
| Extrinsic Tooth Staining | Significantly more than EO and control groups.[4] | Minimal |
| Calculus Formation | Significantly more than EO and control groups.[4] | Minimal |
| Taste Alteration | Commonly reported.[2] | Burning sensation may occur initially.[3] |
Experimental Protocols
The methodologies of the cited clinical trials generally follow a standardized approach to compare the efficacy of oral hygiene products.
Key Methodological Components of a Representative 6-Month Randomized Clinical Trial:
-
Study Design: A randomized, controlled, double-blind clinical trial.
-
Participant Selection:
-
Inclusion Criteria: Subjects are typically healthy adults (e.g., aged 20-57 years) with a minimum number of teeth, and baseline plaque and gingivitis scores indicative of mild to moderate gingivitis.[4]
-
Exclusion Criteria: Include conditions such as periodontitis, use of antimicrobial drugs in the preceding months, pregnancy, and lactation.[6]
-
-
Randomization and Blinding: Qualifying subjects are randomly assigned to one of the treatment groups (e.g., essential oil mouthrinse, 0.12% this compound mouthrinse, or a negative control).[4] Both subjects and examiners are blinded to the treatment allocation.
-
Intervention:
-
Clinical Assessments:
-
Examinations are conducted at baseline, 3 months, and 6 months.[4]
-
Plaque Index (PI): The Quigley-Hein Plaque Index is commonly used to assess the area of the tooth covered by plaque.[4][7] Scores range from 0 (no plaque) to 5 (plaque covering more than two-thirds of the tooth surface).[7]
-
Gingival Index (GI): The Loe-Silness Gingival Index is used to evaluate gingival inflammation based on color, consistency, and bleeding on probing.[2][7] Scores range from 0 (normal gingiva) to 3 (severe inflammation, ulceration, and spontaneous bleeding).[2]
-
Other Indices: The Volpe-Manhold Calculus Index (CI) and Lobene Extrinsic Tooth Stain Index (SI) are used to assess side effects.[4]
-
-
Statistical Analysis: Appropriate statistical procedures are used to test for intergroup differences in clinical variables at each time point.[4]
Mandatory Visualization
The following diagrams illustrate the mechanisms of action of this compound and essential oil mouthrinses, as well as a typical experimental workflow for a comparative clinical trial.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Comparison of Dill Seed Oil Mouth Rinse and this compound Mouth Rinse on Plaque Levels and Gingivitis - A Double Blind Randomized Clinical Trial [opendentistryjournal.com]
- 4. Comparative antiplaque and antigingivitis effectiveness of a this compound and an essential oil mouthrinse: 6-month clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Randomised controlled trial comparing the clinical effectiveness of mouthwashes based on essential oils, this compound, hydrogen peroxide and prebiotic in gingivitis treatment [foliamedica.bg]
- 7. uomus.edu.iq [uomus.edu.iq]
Safety Operating Guide
Navigating Chlorhexidine Disposal: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chlorhexidine (B1668724) is a critical aspect of laboratory safety and compliance. Due to its classification as a hazardous substance with high toxicity to aquatic life, improper disposal can lead to significant environmental contamination and legal repercussions.[1] This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound waste in research, scientific, and drug development settings.
Understanding this compound Waste
This compound and any materials that come into contact with it, including unused or expired compounds, solutions, and contaminated labware (e.g., pipette tips, gloves, bench paper, empty containers), are considered hazardous waste.[1] This classification is primarily due to its long-lasting and toxic effects on aquatic organisms.[1][2][3][4][5] Therefore, it is imperative that this compound waste is not disposed of down the drain or in regular trash.[2][6]
Key Characteristics of this compound Waste
| Characteristic | Description | Citation |
| Waste Classification | Hazardous Waste | [1][2] |
| Primary Hazard | High toxicity to aquatic life with long-lasting effects. | [1][3][4][5] |
| Environmental Impact | Non-biodegradable, posing a risk of water pollution. | [3][7] |
| Disposal Requirement | Must be disposed of through an approved waste disposal plant or licensed contractor. | [2][6][8][9] |
Experimental Protocol: Standard Disposal Procedure
The following protocol outlines the methodology for the safe disposal of this compound waste from a laboratory setting. This procedure is based on general hazardous waste disposal guidelines and information from Safety Data Sheets (SDS).[1]
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
-
Designated hazardous waste container (chemically compatible, leak-proof, with a secure lid)
-
Hazardous waste label
-
Secondary containment bin
Procedure:
-
Waste Identification and Segregation:
-
Containerization:
-
Labeling:
-
As soon as the first piece of waste is placed in the container, affix a hazardous waste label.[1]
-
The label must include:
-
-
Storage (Satellite Accumulation Area):
-
Disposal:
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
Essential Guide to Personal Protective Equipment (PPE) for Handling Chlorhexidine
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION FOR RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides essential, step-by-step guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) when handling chlorhexidine (B1668724) in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and preventing contamination.
Core Safety Principles
This compound, in its various formulations, can pose health risks, including serious eye damage, skin irritation, and respiratory irritation.[1][2][3] Therefore, a thorough risk assessment should be conducted before handling to determine the appropriate level of PPE required.
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is paramount to minimize exposure to this compound. The following table summarizes the recommended PPE for handling this compound, based on the potential routes of exposure.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Type | Specification/Standard | Purpose |
| Eye and Face Protection | Safety Goggles or Face Shield | ANSI Z87.1 approved | Protects against splashes and aerosols.[1][4] A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Hand Protection | Nitrile or Butyl Rubber Gloves | ASTM F739 tested | Prevents skin contact.[5] Consider double-gloving for added protection.[4][6] |
| Body Protection | Laboratory Coat or Apron | Appropriate for chemical handling | Protects skin and personal clothing from contamination.[4][7] |
| Respiratory Protection | NIOSH-approved Respirator | Varies based on exposure assessment | Required when engineering controls cannot maintain exposure below acceptable limits, or during spill cleanup. |
Hand Protection: Quantitative Data
The choice of glove material and its thickness is critical for preventing skin contact with this compound. Nitrile and butyl rubber are recommended materials.[5] Breakthrough time (BTT) is the time it takes for a chemical to permeate through the glove material.
Table 2: Glove Material Breakthrough Time (BTT) for this compound
| Glove Material | This compound Concentration | Breakthrough Time (minutes) | Degradation | Source |
| Nitrile Rubber | 0.35% (aqueous solution) | > 480 | Not specified | [8] |
| Butyl Rubber | Not specified | > 480 (rated "Excellent") | Not specified | [9] |
Note: Breakthrough times can be affected by factors such as temperature, glove thickness, and the specific formulation of this compound being handled.[10] Always consult the glove manufacturer's specific chemical resistance data.
Experimental Protocol: Glove Permeation Testing
The breakthrough times and permeation rates of glove materials are determined using standardized test methods. The most common is the ASTM F739: Standard Test Method for Permeation of Liquids and Gases Through Protective Clothing Materials Under Conditions of Continuous Contact .[1][4][7][11]
Methodology Overview:
-
Test Cell: A two-chambered test cell is used. The glove material sample is placed as a barrier between the two chambers.
-
Challenge Chemical: The challenge chamber is filled with the test chemical (e.g., this compound solution).
-
Collection Medium: The collection chamber contains a medium (e.g., air or water) that is continuously monitored for the presence of the challenge chemical.
-
Detection: Analytical techniques, such as gas chromatography or high-performance liquid chromatography, are used to detect the chemical in the collection medium.
-
Breakthrough Time: The time from the initial contact of the chemical with the glove material to the time it is detected in the collection medium at a specified permeation rate is the breakthrough time.
Respiratory Protection
Respiratory protection is necessary when there is a risk of inhaling this compound dust or aerosols. The selection of a respirator is based on the Assigned Protection Factor (APF), which is the level of protection a respirator is expected to provide.
Table 3: NIOSH Respirator Selection for Particulates
| Respirator Type | Assigned Protection Factor (APF) | Typical Use Case for this compound |
| N95, R95, P95 Filtering Facepiece | 10 | Handling small quantities of this compound powder in a well-ventilated area. |
| Half-Mask Elastomeric Respirator with N100, R100, or P100 filters | 10 | Weighing or mixing this compound powders where dust may be generated. |
| Full-Facepiece Elastomeric Respirator with N100, R100, or P100 filters | 50 | Situations with higher potential for aerosol or dust generation; provides eye protection. |
| Powered Air-Purifying Respirator (PAPR) with HEPA filters | 25-1000 | High-concentration exposures or for extended-duration tasks. |
Note: A quantitative fit test is required for all tight-fitting respirators to ensure a proper seal.[2][12][13][14]
Visual Guides: Workflows and Procedures
Diagram 1: PPE Selection Workflow
Caption: Logical workflow for selecting appropriate PPE when handling this compound.
Diagram 2: Donning and Doffing PPE Procedure
Caption: Step-by-step procedure for donning and doffing PPE.
Disposal of Contaminated PPE
All disposable PPE contaminated with this compound should be considered hazardous waste.[8]
Disposal Plan:
-
Segregation: Contaminated PPE must be segregated from regular laboratory waste.[8]
-
Container: Place contaminated items in a designated, leak-proof, and clearly labeled hazardous waste container.[8]
-
Labeling: The container must be labeled with "Hazardous Waste" and the chemical name "this compound".[8]
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory.
-
Disposal: Arrange for disposal through your institution's environmental health and safety department in accordance with local, state, and federal regulations.[15]
References
- 1. Recognized Consensus Standards: Medical Devices [accessdata.fda.gov]
- 2. multimedia.3m.com [multimedia.3m.com]
- 3. medicalkingfa.com [medicalkingfa.com]
- 4. academic.oup.com [academic.oup.com]
- 5. northwestern.edu [northwestern.edu]
- 6. static.csbsju.edu [static.csbsju.edu]
- 7. ASTM F739 method for testing the permeation resistance of protective clothing materials: critical analysis with proposed changes in procedure and test-cell design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glove permeation of chemicals: The state of the art of current practice—Part 2. Research emphases on high boiling point compounds and simulating the donned glove environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- 12. accutec.com [accutec.com]
- 13. Why Quantitative Respirator Fit Testing Beats Qualitative [tsi.com]
- 14. raecorents.com [raecorents.com]
- 15. Safe-T Core Training & Testing | Respiratory Fit testing [safetcore.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
